4-(2-Bromoethoxy)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHKGUAWZWOFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511046 | |
| Record name | 4-(2-Bromoethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31406-95-8 | |
| Record name | 4-(2-Bromoethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Bromoethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to 4-(2-Bromoethoxy)phenol (CAS Number 31406-95-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a bifunctional aromatic compound with significant potential in synthetic chemistry and drug development. While not as extensively documented as some common reagents, its unique structural features—a reactive phenolic hydroxyl group and a versatile bromoethoxy chain—make it a valuable building block. This document collates available data, provides expert insights into its synthesis and reactivity, and explores its potential applications as a linker in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for its synthesis, purification, and analytical characterization are presented to empower researchers in their scientific endeavors.
Introduction and Chemical Identity
This compound is a substituted phenol characterized by a bromoethoxy group at the para position. This arrangement of functional groups imparts a dual reactivity that is highly advantageous in the construction of more complex molecules. The phenolic hydroxyl group can undergo a variety of reactions, including etherification, esterification, and serving as a nucleophile in coupling reactions. Concurrently, the terminal bromine on the ethoxy chain provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functionalities.
The strategic importance of such bifunctional molecules is increasingly recognized in medicinal chemistry. They can act as "linkers," connecting two different molecular entities, a concept central to the design of ADCs and PROTACs. In this context, this compound offers a synthetically accessible and versatile scaffold for the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers, other properties are estimated based on the known characteristics of structurally related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 31406-95-8 | [1] |
| Molecular Formula | C₈H₉BrO₂ | [1] |
| Molecular Weight | 217.06 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (Predicted) | Analogous Compounds |
| Melting Point | Not definitively reported; likely in the range of 60-80 °C | Estimation |
| Boiling Point | >200 °C at atmospheric pressure (Predicted with decomposition) | Estimation |
| Density | 1.533 g/cm³ | [2] |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. | General Chemical Principles |
Spectroscopic Profile (Predicted)
Definitive spectroscopic data for this compound is not widely published. However, based on its structure, a predicted spectroscopic profile is provided below. This serves as a guide for researchers in confirming the identity and purity of the synthesized compound.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts (δ) / Peaks | Rationale |
| ¹H NMR | ~9.0-10.0 ppm (s, 1H, -OH) ~6.8-7.0 ppm (d, 2H, Ar-H) ~6.7-6.9 ppm (d, 2H, Ar-H) ~4.3 ppm (t, 2H, -OCH₂-) ~3.6 ppm (t, 2H, -CH₂Br) | The phenolic proton is a broad singlet. The aromatic protons will appear as two doublets due to para-substitution. The methylene protons adjacent to the oxygen will be downfield due to its electronegativity, and the methylene protons adjacent to the bromine will also be downfield. |
| ¹³C NMR | ~155 ppm (C-OH) ~152 ppm (C-O-CH₂) ~116 ppm (Ar-C) ~115 ppm (Ar-C) ~68 ppm (-OCH₂) ~29 ppm (-CH₂Br) | The carbon attached to the hydroxyl group will be the most downfield aromatic carbon. The other aromatic carbons will appear in the typical aromatic region. The aliphatic carbons will be in the upfield region, with the carbon attached to oxygen being more downfield than the one attached to bromine. |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (broad, O-H stretch) ~3100-3000 cm⁻¹ (C-H stretch, aromatic) ~2950-2850 cm⁻¹ (C-H stretch, aliphatic) ~1600, 1500 cm⁻¹ (C=C stretch, aromatic) ~1230 cm⁻¹ (C-O stretch, aryl ether) ~1040 cm⁻¹ (C-O stretch, alkyl ether) ~650 cm⁻¹ (C-Br stretch) | The spectrum will be dominated by a broad O-H stretch. Characteristic peaks for the aromatic ring and the C-O and C-Br bonds will also be present.[3] |
| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z 216 and 218 in a ~1:1 ratio. | The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 atomic mass units. |
Synthesis and Purification
The most logical and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the case of this compound, a selective mono-alkylation of hydroquinone with 1,2-dibromoethane is a plausible route.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of a mono-alkylated phenol and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of hydroquinone (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (2.5 equivalents).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. To this suspension, add 1,2-dibromoethane (3.0 equivalents) dropwise. Using an excess of 1,2-dibromoethane is crucial to favor mono-alkylation and minimize the formation of the di-alkylation byproduct.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired product from unreacted hydroquinone and the di-alkylation byproduct.
Purification and Quality Control
-
Column Chromatography: This is the recommended method for obtaining high-purity this compound. The polarity of the eluent can be adjusted to achieve optimal separation.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be an effective purification method.[4]
-
Quality Control: The purity of the final product should be assessed by TLC, melting point analysis, and spectroscopic methods (NMR, IR, MS) as outlined in the predicted spectroscopic profile.
Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a highly valuable building block in medicinal chemistry.
Key Reactions
-
Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be readily deprotonated to form a phenoxide, which can then participate in various nucleophilic reactions. It can also be converted to an ether or an ester.
-
Reactions of the Bromoethoxy Group: The terminal bromine is a good leaving group in Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles, such as amines, thiols, and azides.
Application as a Bifunctional Linker
A key application of this compound is as a bifunctional linker in the synthesis of complex therapeutic agents like ADCs and PROTACs.
Caption: Conceptual workflow of this compound as a bifunctional linker.
In this workflow, the phenolic hydroxyl group can be attached to one molecule (e.g., a protein-targeting ligand), while the bromoethoxy group can be reacted with a second molecule (e.g., a cytotoxic drug or an E3 ligase binder) to form the final conjugate. The ethoxy spacer provides optimal distance and flexibility between the two connected moieties, which is often crucial for biological activity.
Safety and Handling
-
Hazard Identification: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile bifunctional molecule with significant untapped potential in organic synthesis and drug discovery. Its straightforward synthesis via the Williamson ether reaction and its dual reactivity make it an attractive building block for the construction of complex molecular architectures. In particular, its application as a linker in the rapidly evolving fields of ADCs and PROTACs warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate its use in innovative research and development.
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PubChem. 4-(2-Bromoethyl)phenol. [Online] Available at: [Link]
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ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Online] Available at: [Link]
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ResearchGate. Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone. [Online] Available at: [Link]
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An In-depth Technical Guide to 4-(2-Bromoethoxy)phenol: Molecular Structure, Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(2-bromoethoxy)phenol, a valuable chemical intermediate in pharmaceutical and organic synthesis. This document delves into its molecular structure, physicochemical properties, a detailed synthesis protocol, and an analysis of its expected spectroscopic characteristics.
Introduction: The Significance of this compound
Phenolic compounds are a cornerstone in medicinal chemistry and drug development, prized for their versatile biological activities.[1] The strategic modification of the phenolic scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, with its bifunctional nature—a reactive bromoethoxy group and a phenolic hydroxyl group—serves as a key building block for creating more complex molecules with potential therapeutic applications. The bromoethoxy moiety is an excellent electrophile for nucleophilic substitution reactions, enabling the facile introduction of this structural unit onto various molecular frameworks.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing essential data for its handling, application, and analysis.
Molecular Identity and Weight
The molecular structure of this compound consists of a phenol ring substituted at the para position with a 2-bromoethoxy group.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 31406-95-8 | [2] |
| Molecular Formula | C₈H₉BrO₂ | [2] |
| Molecular Weight | 217.06 g/mol | N/A |
| Synonyms | Phenol, 4-(2-bromoethoxy)- | [2] |
Note: The molecular weight is based on the molecular formula and atomic weights of the constituent elements.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Synthesis of this compound via Williamson Ether Synthesis
A reliable and widely used method for the preparation of ethers is the Williamson ether synthesis.[1] This section details a laboratory-scale protocol for the synthesis of this compound from hydroquinone and 1,2-dibromoethane. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated in situ, attacks the electrophilic carbon of 1,2-dibromoethane.
Reaction Scheme:
Caption: Williamson ether synthesis of this compound.
Experimental Protocol:
Materials:
-
Hydroquinone
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine hydroquinone (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) in anhydrous acetone.
-
Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (2.0-3.0 eq) dropwise at room temperature. A molar excess of 1,2-dibromoethane and base is used to favor the mono-alkylation and drive the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess 1,2-Dibromoethane: Using an excess of the dihaloalkane minimizes the formation of the dialkylated byproduct, 1,4-bis(2-bromoethoxy)benzene.
-
Anhydrous Conditions: The absence of water is crucial as the phenoxide ion is a strong base and can be protonated by water, which would quench the reaction.
-
Potassium Carbonate as Base: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol without causing significant side reactions.
-
Acetone as Solvent: Acetone is a suitable polar aprotic solvent for this SN2 reaction, dissolving the reactants and facilitating the reaction.
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for this compound, this section provides a predictive analysis based on the known spectroscopic behavior of analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethoxy group, and the phenolic hydroxyl proton.
-
Aromatic Protons (δ 6.8-7.0 ppm): The four protons on the benzene ring will appear as two doublets (an AA'BB' system) due to the para-substitution pattern.
-
Phenolic -OH (variable, broad singlet): The chemical shift of the hydroxyl proton is concentration and solvent-dependent and will likely appear as a broad singlet.
-
-O-CH₂- (δ ~4.2 ppm, triplet): The two protons adjacent to the ether oxygen will be deshielded and are expected to appear as a triplet due to coupling with the adjacent methylene group.
-
-CH₂-Br (δ ~3.6 ppm, triplet): The two protons adjacent to the bromine atom will also be deshielded and are expected to appear as a triplet due to coupling with the neighboring methylene group.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (δ 115-155 ppm): Four signals are expected for the aromatic carbons due to the symmetry of the para-substituted ring. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the ether oxygen (C-O-R) will be the most deshielded.
-
-O-CH₂- (δ ~68 ppm): The carbon of the methylene group attached to the ether oxygen.
-
-CH₂-Br (δ ~30 ppm): The carbon of the methylene group attached to the bromine atom, which will be significantly shielded compared to the other methylene carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (broad, ~3200-3500 cm⁻¹): A broad absorption band characteristic of a hydrogen-bonded phenolic hydroxyl group.
-
Aromatic C-H Stretch (~3000-3100 cm⁻¹): Absorptions corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.
-
Aliphatic C-H Stretch (~2850-3000 cm⁻¹): Absorptions from the C-H stretching vibrations of the methylene groups.
-
C-O Stretch (~1230 cm⁻¹): A strong absorption corresponding to the stretching of the aryl-ether C-O bond.
-
C-Br Stretch (~500-600 cm⁻¹): A weaker absorption in the fingerprint region corresponding to the carbon-bromine bond stretch.
Mass Spectrometry (Predicted Fragmentation)
Electron ionization mass spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns.
-
Molecular Ion Peak (M⁺): The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound, with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Loss of Br: Fragmentation involving the loss of a bromine radical would result in a significant peak at [M-Br]⁺.
-
Cleavage of the Ether Bond: Cleavage of the C-O bond of the ether can occur, leading to fragments corresponding to the brominated ethyl group and the phenoxy radical.
-
Benzylic Cleavage: Cleavage of the bond between the oxygen and the methylene group would also be a likely fragmentation pathway.
Safety and Handling
As with any brominated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in the development of new chemical entities, particularly in the pharmaceutical industry. Its well-defined molecular structure and reactive functional groups allow for its incorporation into a wide range of molecular architectures. The synthesis via Williamson ether synthesis is a robust and scalable method for its preparation. While experimental spectroscopic data is not widely available, a predictive analysis based on established principles of spectroscopy provides a solid framework for its characterization. This guide serves as a valuable resource for researchers and scientists working with this important chemical building block.
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A Comprehensive Technical Guide to the Solubility of 4-(2-Bromoethoxy)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethoxy)phenol is a bifunctional organic molecule of increasing interest in pharmaceutical and materials science research. Its structure, featuring a phenolic hydroxyl group, an aromatic ring, and a bromoethoxy side chain, provides multiple points for chemical modification, making it a valuable building block for more complex molecules. Understanding its solubility in various organic solvents is a critical first step in reaction design, purification, formulation, and the overall drug development process. An incorrect choice of solvent can lead to failed reactions, low yields, and difficulties in product isolation.
This in-depth technical guide provides a detailed exploration of the solubility characteristics of this compound. We will begin by examining the molecular structure to predict its solubility based on fundamental chemical principles. Subsequently, this guide will present a suite of robust experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise and reliable data tailored to their specific laboratory context.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3][4] The key molecular features of this compound that dictate its solubility profile are its polarity, hydrogen bonding capability, and the presence of both aromatic and aliphatic halogenated moieties.
Molecular Structure Analysis
This compound (C₈H₉BrO₂) possesses a distinct combination of functional groups that contribute to its overall physicochemical properties.[5]
-
Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[6][7][8][9][10][11] This feature suggests good solubility in polar, protic solvents.
-
Aromatic Phenyl Ring: The benzene ring is largely nonpolar and can participate in π-π stacking interactions. This contributes to solubility in aromatic and some nonpolar solvents.
-
Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.[12][13][14][15][16]
-
Bromoethyl Group (-CH₂CH₂Br): This alkyl halide chain introduces a degree of nonpolar character and a polar C-Br bond.[1][2][3][4][17] While the overall group has some polarity, the London dispersion forces associated with the alkyl chain and the bromine atom will influence solubility in less polar solvents.
Predicted Solubility Profile
Based on the analysis of its functional groups, a predicted solubility profile for this compound in various classes of organic solvents can be hypothesized. This provides a rational basis for solvent selection in experimental work.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The phenolic -OH group can form strong hydrogen bonds with these solvents.[7] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The polar nature of the molecule, including the C-Br, C-O, and O-H bonds, will interact favorably with the dipoles of these solvents. The ether and hydroxyl oxygens can act as hydrogen bond acceptors. |
| Aromatic | Toluene, Benzene | Moderate to Low | The phenyl ring of the solute can engage in favorable π-π interactions with aromatic solvents. However, the polar functional groups may limit high solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | The polarity of the C-Br bond and the overall molecular dipole should allow for favorable dipole-dipole interactions with chlorinated solvents.[18] |
| Nonpolar | Hexane, Heptane | Low | The significant polarity and hydrogen bonding capability of this compound are mismatched with the nonpolar nature of alkanes, which interact primarily through weak London dispersion forces. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The ether linkage in the solute is similar to these solvents. THF, being more polar than diethyl ether, is expected to be a better solvent.[12][13] |
Experimental Determination of Solubility
While theoretical predictions are a valuable starting point, experimental verification is essential for accurate and reliable data. The following section provides detailed protocols for both rapid qualitative assessment and precise quantitative measurement of solubility.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Qualitative Solubility Determination: A Step-by-Step Protocol
This method provides a rapid assessment of solubility in a range of solvents and is useful for initial screening.[19][20][21][22][23]
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, acetone, toluene, dichloromethane, hexane)
-
Small test tubes or vials (1-2 mL capacity)
-
Spatula
-
Vortex mixer
Procedure:
-
Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments.
-
Mixing: After each addition, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Classification:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record Keeping: Meticulously record the observations for each solvent in a laboratory notebook.
Caption: A flowchart for the qualitative solubility determination of this compound.
Quantitative Solubility Determination: The Shake-Flask Method with HPLC/UV-Vis Analysis
For applications requiring precise solubility values (e.g., in mg/mL or mol/L), the shake-flask method followed by a suitable analytical technique is the gold standard.
An excess of the solid solute is equilibrated with the solvent at a constant temperature. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials and Equipment:
-
This compound
-
Selected organic solvents (HPLC or spectrophotometric grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials (e.g., 50 mg in 5 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and a moderate agitation speed.
-
Equilibrate for at least 24 hours to ensure the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant (the saturated solution) into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid. This step is critical to prevent artificially high concentration readings.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Using HPLC:
-
Develop an appropriate HPLC method for this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for phenolic compounds.[24][25][26][27][28]
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standards and plotting peak area versus concentration.
-
Inject the diluted sample from step 2 and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Using UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent by scanning a dilute solution.[29][30][31][32]
-
Prepare a series of standard solutions and measure their absorbance at λ_max to create a calibration curve according to the Beer-Lambert law.
-
Measure the absorbance of the diluted sample from step 2.
-
Calculate the concentration from the calibration curve and adjust for the dilution to find the solubility.
-
-
Caption: Workflow for the quantitative determination of solubility using the shake-flask method.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Template for Quantitative Solubility Data of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Molar Mass ( g/mol ) |
| Methanol | Experimental Value | Calculated Value | 217.06 |
| Ethanol | Experimental Value | Calculated Value | 217.06 |
| Acetone | Experimental Value | Calculated Value | 217.06 |
| Acetonitrile | Experimental Value | Calculated Value | 217.06 |
| Dichloromethane | Experimental Value | Calculated Value | 217.06 |
| Toluene | Experimental Value | Calculated Value | 217.06 |
| Hexane | Experimental Value | Calculated Value | 217.06 |
| Tetrahydrofuran | Experimental Value | Calculated Value | 217.06 |
Note: The molar mass of this compound is 217.06 g/mol .
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical predictions based on molecular structure with robust experimental protocols, researchers can confidently select appropriate solvent systems for their specific applications. The detailed methodologies for both qualitative and quantitative analysis empower scientists to generate the high-quality data necessary for advancing research in drug development and materials science. Adherence to the described protocols will ensure the generation of accurate, reproducible, and meaningful solubility data, a cornerstone of successful chemical research.
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Unlocking the Therapeutic Potential of 4-(2-bromoethoxy)phenol Derivatives: A Guide to Synthesis, Biological Evaluation, and Mechanistic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenolic compounds are a cornerstone of medicinal chemistry, offering a versatile scaffold for developing novel therapeutic agents.[1] Among these, derivatives of halogenated phenols have garnered significant attention for their potent and diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive exploration of 4-(2-bromoethoxy)phenol derivatives, a promising class of molecules with significant therapeutic potential. We delve into the strategic synthesis of these compounds, present detailed protocols for their biological evaluation, and analyze their underlying mechanisms of action. This document is designed to serve as an authoritative resource for researchers and drug development professionals, providing the foundational knowledge and practical methodologies required to advance the study of this compound class from the laboratory to preclinical consideration.
The Rationale: Why this compound Derivatives Warrant Investigation
The search for novel anticancer agents remains a paramount challenge in modern medicine.[1] Natural and synthetic phenolic compounds have long been a fertile ground for discovery, owing to their ability to interact with a wide array of biological targets.[5] The this compound scaffold combines several key features that make it an attractive starting point for drug design:
-
The Phenolic Core: The hydroxyl group is a critical pharmacophore, often involved in hydrogen bonding interactions with biological targets and contributing to antioxidant activity.[6]
-
The Bromo Substituent: Halogenation, particularly with bromine, can enhance the lipophilicity of a molecule, potentially improving membrane permeability and bioavailability. The bromine atom can also participate in halogen bonding, a specific non-covalent interaction that can influence ligand-receptor binding.
-
The Ethoxy Linker: The flexible ethoxy chain provides a spacer that can be modified to optimize the orientation and distance of the phenolic ring relative to other functional groups, allowing for fine-tuning of target engagement. The terminal bromide on this chain is a reactive handle, enabling further derivatization and conjugation to other molecules.
Derivatives of structurally related bromophenols have demonstrated significant biological activities, including potent anticancer effects, making this class of compounds a high-priority area for further investigation.[3][4][7]
Synthetic Strategies for Derivative Libraries
The creation of a diverse library of derivatives is essential for establishing a robust structure-activity relationship (SAR). The this compound core can be synthesized and modified through established organic chemistry reactions. A common and efficient approach involves a multi-step synthesis starting from readily available precursors.
Protocol 1: General Synthesis of a this compound Derivative
This protocol outlines a representative synthesis. Note: All reactions should be performed in a fume hood with appropriate personal protective equipment. Reactions involving anhydrous solvents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Step 1: Williamson Ether Synthesis to Form the Ethoxy Bridge
-
Reactants: To a solution of hydroquinone (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetone), add a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Addition: Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Causality: The Williamson ether synthesis is a reliable method for forming ether linkages. Using a base like K₂CO₃ deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that can then attack one of the electrophilic carbon atoms of 1,2-dibromoethane in an Sₙ2 reaction.
Step 2: Further Derivatization (Example: Amide Formation)
-
Reactants: The terminal bromide of this compound can be displaced by a nucleophile. For example, reacting it with an amine (R-NH₂) can introduce a new functional group.
-
Reaction: Dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in a solvent like acetonitrile. Add a non-nucleophilic base (e.g., DIPEA) to scavenge the HBr byproduct.
-
Conditions: Heat the reaction under reflux and monitor by TLC.
-
Purification: Perform an aqueous work-up and purify the final derivative by column chromatography or recrystallization.
Core Application: Anticancer Activity Evaluation
A significant body of research points to the anticancer potential of bromophenol derivatives.[1][3][9] A systematic evaluation follows a tiered approach, beginning with broad screening for cytotoxicity and progressing to detailed mechanistic studies.[10][11]
In Vitro Screening: The First Line of Evidence
Initial evaluation of new chemical entities is performed using in vitro cancer cell models.[12] This approach is cost-effective, rapid, and allows for high-throughput screening of many compounds against a panel of diverse cancer cell lines.[10][13] The primary goal is to determine the concentration at which a compound inhibits 50% of cell growth, known as the IC₅₀ value.[10]
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., K562 leukemia, A549 lung, Bel7402 liver) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration can be optimized based on the cell line's doubling time.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Trustworthiness: This protocol is self-validating through the inclusion of both positive and negative (vehicle) controls. Consistent results from the positive control confirm the assay is performing correctly, while the vehicle control establishes the baseline for 100% viability.
Data Summary: Cytotoxic Activity of Related Bromophenol Derivatives
To provide context, the following table summarizes the reported anticancer activity of structurally similar bromophenol compounds.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| WLJ18 | Bromophenol | A549 (Lung) | 7.10 ± 0.53 | [2] |
| WLJ18 | Bromophenol | Bel7402 (Liver) | 9.68 ± 0.76 | [2] |
| 4b-4 | Acetylated Bromophenol | K562 (Leukemia) | 11.09 (at 24h) | [3] |
| BDDPM (14) | Bis-bromophenol | Bel7402 (Liver) | 8.7 µg/mL | [9] |
| BDDPM (14) | Bis-bromophenol | HCT116 (Colon) | 10.58 µg/mL | [9] |
Elucidating the Mechanism of Action
Potent cytotoxicity is a promising start, but understanding how a compound kills cancer cells is critical for its development. Many effective anticancer agents work by inducing apoptosis (programmed cell death).[1]
ROS-Mediated Apoptosis: A common mechanism for phenolic compounds involves the generation of intracellular Reactive Oxygen Species (ROS).[1] Excessive ROS levels create oxidative stress, which can damage cellular components and trigger the intrinsic apoptotic pathway.
Caption: Hypothetical ROS-mediated apoptotic pathway induced by a phenolic derivative.
Protocol 3: Quantification of Apoptosis by Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Expertise: This dual-staining method provides a quantitative measure of apoptosis and distinguishes it from necrosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Expanding the Scope: Other Potential Bioactivities
Beyond anticancer effects, the chemical nature of this compound derivatives suggests other potential therapeutic applications.
-
Antioxidant Activity: The phenolic hydroxyl group is a key feature for scavenging free radicals.[6] The antioxidant potential of bromophenol derivatives has been demonstrated at the cellular level, with some compounds showing the ability to ameliorate H₂O₂-induced oxidative damage.[3][4] The number and position of hydroxyl and bromo substituents significantly influence this activity.[6][7]
-
Anti-inflammatory Effects: Chronic inflammation is linked to numerous diseases. Related phenolic compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂), often through the suppression of signaling pathways like NF-κB and MAPK.[2]
-
Enzyme Inhibition: Phenolic compounds are known to act as inhibitors for a variety of enzymes.[15] Depending on their specific structure, derivatives could be screened against therapeutically relevant enzymes such as kinases, proteases, or peroxidases.[16]
The Path Forward: From In Vitro Success to Preclinical Models
While in vitro assays are crucial for initial screening and mechanistic studies, they lack the complexity of a whole organism.[17] A compound that is potent in a petri dish may fail in vivo due to poor pharmacokinetics (absorption, distribution, metabolism, excretion) or unforeseen toxicity.[12] Therefore, promising candidates must advance to preclinical animal models.[18][19]
Caption: A generalized workflow for anticancer drug discovery and development.
In Vivo Models: The most common models for preclinical anticancer drug screening involve the xenotransplantation of human tumor cells into immunodeficient mice (e.g., nude or SCID mice).[10][17][20] These models allow for the evaluation of a drug's efficacy in a more physiologically relevant context, providing critical data on tumor growth inhibition, bioavailability, and overall toxicity.[18][19]
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and promising class of compounds for therapeutic development. Their demonstrated potential as anticancer agents, coupled with plausible antioxidant and anti-inflammatory activities, provides a strong foundation for further research.[1] Future efforts should focus on:
-
SAR Expansion: Synthesizing a broader library of derivatives to refine the structure-activity relationship and identify compounds with superior potency and selectivity.
-
Target Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets with which these compounds interact.
-
Pharmacokinetic Optimization: Modifying lead compounds to improve their drug-like properties, such as solubility, metabolic stability, and oral bioavailability.
-
In Vivo Validation: Advancing the most promising leads into well-designed animal models to validate their therapeutic efficacy and safety profiles.[19]
The data and protocols presented in this guide offer a robust framework for researchers to systematically explore and unlock the full therapeutic potential of this compound derivatives.
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The Alchemist's Bridge: A Technical Guide to 4-(2-Bromoethoxy)phenol as a Versatile Alkylating Agent
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Bromoethoxy)phenol is a bifunctional reagent of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a nucleophilic phenolic hydroxyl group and an electrophilic bromoethoxy chain, allows it to act as a versatile building block and linker. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and its application as an alkylating agent. We will explore the mechanistic underpinnings of its reactivity, provide field-tested experimental protocols for its use in O- and N-alkylation reactions, and discuss its role in the construction of complex molecular architectures. This document is intended to serve as a practical resource for scientists seeking to leverage the unique capabilities of this valuable synthetic intermediate.
Introduction: The Duality of this compound
Alkylating agents are a cornerstone of modern organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds with precision.[1] These reagents are characterized by their ability to introduce alkyl groups into a substrate, a fundamental transformation in the synthesis of pharmaceuticals and functional materials.[2][3] this compound (Figure 1) emerges as a particularly strategic reagent within this class. It is a bifunctional molecule, possessing two distinct reactive centers:
-
A Nucleophilic Phenolic Hydroxyl Group: This site can be deprotonated to form a phenoxide, a potent nucleophile for reactions such as the Williamson ether synthesis.
-
An Electrophilic 2-Bromoethyl Group: The primary alkyl bromide is an excellent electrophile for SN2 reactions, readily undergoing displacement by a wide range of nucleophiles.
This duality allows this compound to be employed in multi-step syntheses, acting as a "bridge" or "linker" to connect different molecular fragments. Its utility is particularly pronounced in drug discovery, where it can be used to tether a pharmacophore to a carrier molecule or to construct complex scaffolds.[4]
Figure 1: Structure of this compound
Caption: Structure of this compound (CAS: 31406-95-8).
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in Table 1. Its solid nature at room temperature and relatively high boiling point are typical for a substituted phenol of its molecular weight.
| Property | Value | Source |
| CAS Number | 31406-95-8 | [2][5] |
| Molecular Formula | C₈H₉BrO₂ | [6] |
| Molecular Weight | 217.06 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 115 °C | [2][5] |
| Boiling Point | 321.8 °C at 760 mmHg | [2][5] |
| Density | 1.533 g/cm³ | [2][5] |
| pKa | ~10.16 (Predicted) |
Safety and Handling
As with all bromo-organic compounds and phenols, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.
Hazard Summary:
-
Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Toxicity: Harmful if swallowed.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water and seek medical advice.
Synthesis of this compound
The most direct and common route to this compound is through the selective mono-alkylation of hydroquinone with an excess of 1,2-dibromoethane. This reaction is a variation of the Williamson ether synthesis. The primary challenge in this synthesis is to prevent the di-alkylation of hydroquinone to form the symmetric 1,4-bis(2-bromoethoxy)benzene.
Reaction Mechanism: Controlled Williamson Ether Synthesis
The reaction proceeds via an SN2 mechanism. Hydroquinone is first deprotonated by a base (e.g., potassium carbonate) to form the mono-phenoxide, which is a more potent nucleophile than the neutral diol. This phenoxide then attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion.
To favor mono-alkylation, a molar excess of hydroquinone relative to 1,2-dibromoethane is typically used. This statistical approach increases the probability that a molecule of 1,2-dibromoethane will encounter a molecule of unreacted hydroquinone rather than the mono-alkylated product.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the established methodology for the selective mono-alkylation of hydroquinone.[7]
Materials:
-
Hydroquinone (e.g., 2 equivalents)
-
1,2-Dibromoethane (1 equivalent)
-
Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Acetone or N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydroquinone and potassium carbonate.
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetone or DMF.
-
Addition of Alkylating Agent: While stirring vigorously, add 1,2-dibromoethane to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of hydroquinone and the formation of the product.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired mono-alkylated product from unreacted hydroquinone and the di-alkylated byproduct.
-
This compound as an Alkylating Agent
The primary utility of this compound in research lies in its capacity as an alkylating agent. The terminal bromine is readily displaced by a variety of nucleophiles, allowing for the introduction of the 4-hydroxyphenoxyethyl moiety into a target molecule.
General Principles of Reactivity
The alkylation reactions involving this compound typically follow an SN2 pathway. The key considerations for successful alkylation include:
-
Nucleophile Strength: Stronger nucleophiles will react more readily. The pKa of the conjugate acid of the nucleophile is a good indicator of its strength.
-
Base: A suitable base is required to deprotonate the nucleophile (if it is not already anionic). Non-nucleophilic bases such as potassium carbonate, cesium carbonate, or sodium hydride are commonly used.
-
Solvent: Polar aprotic solvents like DMF, acetonitrile (ACN), or tetrahydrofuran (THF) are ideal as they solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
O-Alkylation of Phenols
A common application is the reaction with other phenols to create diaryl ether structures linked by an ethylene glycol bridge.
Caption: Workflow for O-alkylation of a substituted phenol.
Experimental Protocol: O-Alkylation of 4-Methoxyphenol
This protocol illustrates a typical Williamson ether synthesis using this compound.
Materials:
-
4-Methoxyphenol (1 equivalent)
-
This compound (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-methoxyphenol and potassium carbonate in anhydrous DMF under an inert atmosphere.
-
Addition of Alkylating Agent: Add this compound to the mixture.
-
Reaction: Heat the reaction to 80 °C and stir for 4-12 hours. Monitor for the disappearance of the starting phenol by TLC.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) to remove DMF, followed by a brine wash.
-
-
Purification:
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure diaryl ether product.
-
N-Alkylation of Amines
Alkylation of primary or secondary amines with this compound provides access to compounds containing a phenoxyethyl-amine linkage. A key challenge is preventing over-alkylation, especially with primary amines, as the secondary amine product is often more nucleophilic than the starting material.[8]
Strategies for Selective Mono-alkylation:
-
Stoichiometry: Use a large excess of the starting amine.
-
Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration.
-
Choice of Base: A mild base like potassium carbonate is often sufficient.
Experimental Protocol: N-Alkylation of Morpholine
Materials:
-
Morpholine (2 equivalents)
-
This compound (1 equivalent)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Combine morpholine and potassium carbonate in acetonitrile.
-
Addition of Alkylating Agent: Add a solution of this compound in acetonitrile dropwise over 30 minutes.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC.
-
Work-up:
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude material via column chromatography to obtain the N-alkylated product.
-
Applications in Drug Discovery and Beyond
The bifunctional nature of this compound makes it an attractive linker molecule in the design of antibody-drug conjugates (ADCs) and other targeted therapies.[4][9] In this context, the phenolic hydroxyl can be used as a handle to attach a payload (e.g., a cytotoxic agent), while the bromoethoxy group can be converted to another functional group (e.g., a maleimide) for conjugation to a targeting moiety like an antibody.[10]
While specific, publicly disclosed drug candidates using this exact linker are not prevalent, its structural motif is representative of linkers used in the field. The ethylene glycol spacer provides a degree of flexibility and hydrophilicity, which can be beneficial for the pharmacokinetic properties of the resulting conjugate.
Conclusion
This compound is a powerful and versatile synthetic intermediate that serves as a bifunctional building block for complex molecule synthesis. Its predictable reactivity through the Williamson ether synthesis and SN2 displacement of the bromide makes it a reliable tool for researchers in drug discovery, medicinal chemistry, and materials science. By understanding the principles of its synthesis and reactivity, and by employing the optimized protocols detailed in this guide, scientists can effectively incorporate this "alchemist's bridge" into their synthetic strategies to construct novel and functional molecules.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Bromoethoxy)phenol
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(2-Bromoethoxy)phenol, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, supported by established principles and data from analogous structures. Detailed experimental protocols for data acquisition are provided, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control.
Introduction: The Significance of this compound
This compound is a bifunctional organic molecule incorporating a phenol, an ether linkage, and a bromoalkane. This combination of functional groups makes it a versatile building block in organic synthesis. The phenolic hydroxyl group can undergo various reactions, such as etherification and esterification, while the bromoethyl group is susceptible to nucleophilic substitution. This reactivity profile allows for the introduction of diverse functionalities, making it a valuable precursor in the development of novel therapeutic agents and other high-value chemical entities.
Accurate and unambiguous characterization of this compound is paramount to ensure the quality and purity of downstream products. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectral features of this compound, offering a baseline for its identification and characterization.
Synthesis Pathway
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by the reaction of the resulting phenoxide with a suitable alkyl halide. In this case, hydroquinone (4-hydroxyphenol) can be reacted with 1,2-dibromoethane under basic conditions. The use of a molar excess of hydroquinone can favor the monosubstituted product.
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The following sections detail the expected ¹H NMR, ¹³C NMR, and IR spectral data for this compound. The predicted chemical shifts and vibrational frequencies are based on established empirical rules and data from structurally related compounds.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the ethoxy protons, and the phenolic hydroxyl proton.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.85 | d, J ≈ 9 Hz | 2H | Ar-H (ortho to -OH) | Aromatic protons ortho to the electron-donating hydroxyl group are shielded. |
| ~6.75 | d, J ≈ 9 Hz | 2H | Ar-H (ortho to -OCH₂) | Aromatic protons ortho to the ether linkage are also shielded. |
| ~5.0 (variable) | br s | 1H | -OH | The chemical shift of the phenolic proton is concentration and solvent dependent and can exchange with D₂O. |
| ~4.25 | t, J ≈ 6 Hz | 2H | -OCH₂- | Protons on the carbon adjacent to the oxygen are deshielded. |
| ~3.65 | t, J ≈ 6 Hz | 2H | -CH₂Br | Protons on the carbon adjacent to the electronegative bromine atom are deshielded. |
DOT Script for ¹H NMR Acquisition Workflow
Caption: Standard workflow for acquiring ¹H NMR data.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the aromatic carbons and the aliphatic carbons of the ethoxy group.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152 | Ar-C (C-OH) | The carbon attached to the hydroxyl group is deshielded. |
| ~151 | Ar-C (C-O) | The carbon attached to the ether oxygen is also significantly deshielded. |
| ~116 | Ar-CH (ortho to -OH) | Aromatic CH carbons are shielded by the electron-donating groups. |
| ~115 | Ar-CH (ortho to -O) | Aromatic CH carbons are shielded by the electron-donating groups. |
| ~69 | -OCH₂- | The carbon atom bonded to the oxygen is deshielded. |
| ~29 | -CH₂Br | The carbon atom bonded to the bromine atom is deshielded, but to a lesser extent than the oxygen-bearing carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C-O, and C-Br bonds.[2][3][4]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3550-3200 | Strong, Broad | O-H Stretch | Phenolic -OH |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 2960-2850 | Medium | C-H Stretch | Aliphatic C-H |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250-1200 | Strong | C-O Stretch | Aryl Ether |
| 1175-1150 | Strong | C-O Stretch | Phenolic C-O |
| 700-600 | Medium-Strong | C-Br Stretch | Alkyl Bromide |
DOT Script for IR Spectroscopy Workflow
Caption: General workflow for obtaining an IR spectrum.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans). Use a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 256 or more) due to the lower natural abundance of ¹³C. A spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds is recommended.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.[5]
-
Integrate the signals in the ¹H spectrum.
IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the major absorption peaks.
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR and IR spectroscopic data for this compound. The provided protocols and workflows offer a robust framework for the reliable characterization of this important synthetic intermediate. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
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Yabalak, E. (2018). The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. ResearchGate. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Electronic Supplementary Information for Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols catalysed b. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Retrieved from [Link]
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UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]
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Varga, J., & Keresztury, G. (2007). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. ResearchGate. Retrieved from [Link]
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Compound Identification and Physicochemical Properties
An In-depth Technical Guide to the Safe Handling and Application of 4-(2-Bromoethoxy)phenol
This guide serves as an essential resource for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this compound. As a critical intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds, a comprehensive understanding of its safety profile is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a standard safety data sheet (SDS) to provide in-depth, field-proven insights grounded in established chemical safety principles.
This compound is a bifunctional organic molecule, featuring a phenol ring and a bromoalkoxy side chain. This structure makes it a valuable building block for introducing a phenoxy-ethyl linker in more complex molecules through reactions like etherification or substitution of the bromine atom. Its properties are derived from these constituent functional groups.
| Identifier | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 31406-95-8 | [1][2] |
| Molecular Formula | C₈H₉BrO₂ | Derived from structure |
| Molecular Weight | 217.06 g/mol | Derived from formula |
| Appearance | Likely a solid at room temperature | Inferred from similar phenol derivatives[3] |
| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and chloroform | [3] |
Hazard Identification and GHS Classification
Based on analogous compounds like 4-Bromophenol and other substituted phenols, the following GHS classification is anticipated[6][7]:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Pictograms:
Toxicological Profile: A Mechanistic Perspective
The toxicity of this compound is twofold, stemming from its phenol core and its bromoalkoxy side chain.
-
Phenol-Induced Toxicity : The phenol moiety is a protoplasmic poison.[4] Its lipophilic nature allows it to penetrate cell membranes with ease, leading to the denaturation of essential proteins and subsequent cell necrosis.[4] Upon dermal contact, it can cause chemical burns that may initially be painless due to its local anesthetic properties, masking the severity of the injury.[5] Systemic absorption can lead to severe consequences, targeting the central nervous system, liver, and kidneys.[5][8]
-
Alkylating Agent Effects : The 2-bromoethoxy group acts as a potential alkylating agent. While not as reactive as some other alkyl halides, it can still react with biological nucleophiles, leading to irritation and potential sensitization.
Systemic effects following significant exposure can include nausea, vomiting, hypotension, cardiac arrhythmias, and metabolic acidosis.[5] Therefore, preventing exposure through all routes—dermal, ocular, inhalation, and ingestion—is the primary goal.
Core Safety Workflow: Hazard Assessment and Control
A self-validating system of safety relies on a logical workflow from hazard identification to control implementation. This process must be a continuous cycle of assessment and reassessment for every experiment.
Caption: Logical workflow for hazard assessment and control.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is non-negotiable.
Handling:
-
Preparation : Always consult this guide and the relevant institutional Standard Operating Procedures (SOPs) before beginning work. Ensure the chemical fume hood is certified and functioning correctly.[8]
-
Engineering Controls : All manipulations of this compound, both as a solid and in solution, must be performed inside a chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical splash goggles are mandatory.[9]
-
Hand Protection : Wear double-layered nitrile gloves. Nitrile provides good protection against phenols for incidental contact. Change gloves immediately if contamination is suspected.[8]
-
Body Protection : A buttoned lab coat and closed-toe shoes are required.[8]
-
-
Weighing : When weighing the solid, do so on weighing paper or in a container within the fume hood to minimize contamination of balances and surrounding areas.
-
Solution Preparation : Add the solid reagent to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even after removing gloves.[9]
Storage:
-
Container : Keep the container tightly closed to prevent moisture absorption and potential degradation.[10]
-
Location : Store in a cool, dry, and well-ventilated area.[10] The storage location should be separate from incompatible materials.
-
Incompatibilities : Avoid storage with strong oxidizing agents, as these can react violently with the phenol ring.[11]
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention. Do not use oils or creams.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spills | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the waste in a sealed container for disposal as hazardous chemical waste.[12] |
Application Workflow: Safe Use in a Williamson Ether Synthesis
This protocol outlines the synthesis of a diaryl ether using this compound, integrating safety at each step.
Objective: To synthesize 1-(2-phenoxyethoxy)-4-nitrobenzene.
Reaction: this compound + 4-Nitrophenol --(K₂CO₃, DMF)--> 1-(2-(4-nitrophenoxy)ethoxy)phenol + KBr + CO₂ + H₂O
Protocol:
-
Reagent Preparation (in fume hood) :
-
Place a stir bar in a 100 mL round-bottom flask.
-
Add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add 4-Nitrophenol (1.0 equivalent).
-
Add this compound (1.1 equivalents).
-
-
Solvent Addition (in fume hood) :
-
Add anhydrous Dimethylformamide (DMF) to the flask via syringe to achieve a 0.5 M concentration.
-
-
Reaction Setup (in fume hood) :
-
Equip the flask with a condenser.
-
Place the flask in a heating mantle on a stir plate.
-
-
Execution :
-
Begin stirring and heat the reaction to 80°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up (in fume hood) :
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Waste Disposal :
-
Aqueous waste containing DMF should be collected in a designated container.
-
Solid waste (filter paper, etc.) should be disposed of in the solid chemical waste stream.
-
Caption: Experimental workflow for a safe Williamson Ether Synthesis.
References
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ChemBK. 4-(2-BROMOETHYL)PHENOL. Available at: [Link]
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National Center for Biotechnology Information. 4-(2-Bromoethyl)phenol. PubChem Compound Database. Available at: [Link]
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ScienceLab.com. Phenol MSDS. Available at: [Link]
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LookChem. Phenol, 4-bromo-2-ethyl-5-methoxy- Safety Data Sheets(SDS). Available at: [Link]
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National Center for Biotechnology Information. 4-Bromo-2-methoxyphenol. PubChem Compound Database. Available at: [Link]
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Yale Environmental Health & Safety. Standard Operating Procedure - Phenol. Available at: [Link]
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Reagentia. Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- (1 x 1 g). Available at: [Link]
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Reagentia. This compound (1 x 1 g). Available at: [Link]
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Reagentia. This compound (1 x 250 mg). Available at: [Link]
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National Center for Biotechnology Information. Phenol Toxicity. StatPearls. Available at: [Link]
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GOV.UK. Phenol: toxicological overview. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for Phenol. Available at: [Link]
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Chemistry LibreTexts. Ring Reactions of Phenol. Available at: [Link]
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An In-Depth Technical Guide to the Reactivity of the Bromoethoxy Group on a Phenol Ring
Abstract
The bromoethoxyphenol moiety is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. This scaffold possesses multiple reactive sites: the alkyl C-Br bond, the aryl ether C-O linkage, and the activated aromatic ring. Understanding the distinct reactivity of each site and the factors that govern selectivity is paramount for its effective utilization in complex molecule synthesis. This guide provides a comprehensive analysis of the key transformations of bromoethoxyphenols, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore the causality behind reaction choices, offering a self-validating framework for experimental design and troubleshooting for professionals in drug development and chemical research.
Introduction: Structural Features and Electronic Profile
The (2-bromoethoxy)benzene scaffold, for the purpose of this guide, represents a phenol ring where the hydroxyl proton has been replaced by a 2-bromoethyl group (-CH₂CH₂Br). This structure presents a fascinating interplay of electronic and steric effects that dictate its chemical behavior.
-
The Aromatic System: The ether oxygen, directly attached to the phenyl ring, acts as a powerful activating group. Its lone pairs donate electron density into the aromatic π-system through resonance. This activation makes the ring significantly more nucleophilic than benzene itself and directs incoming electrophiles to the ortho and para positions.[1][2][3]
-
The Ether Linkage: The C(aryl)-O bond is strong and generally stable due to the sp² hybridization of the aryl carbon and resonance stabilization. However, it remains susceptible to cleavage under harsh, acidic conditions, particularly with strong Lewis acids.[4]
-
The Alkyl Halide: The terminal bromo group is attached to a primary sp³ hybridized carbon. The C-Br bond is polarized, rendering the carbon atom electrophilic and a prime target for nucleophiles.[5] This site is the most common locus of reactivity under nucleophilic or organometallic conditions.
The confluence of these features allows for a tiered reactivity profile, enabling chemists to selectively address one part of the molecule while preserving the others.
Synthesis of Bromoethoxyphenols
A robust and scalable synthesis of the starting material is the foundation of any subsequent chemistry. The most common and reliable method is a variation of the Williamson ether synthesis.
Protocol 1: Williamson Ether Synthesis
This method involves the reaction of a phenol with an excess of 1,2-dibromoethane in the presence of a base.[6][7] The excess dibromoethane serves as both a reactant and, in some procedures, a solvent.
Mechanism: The base (e.g., NaOH, K₂CO₃) deprotonates the acidic phenol to form the more nucleophilic phenoxide ion. This ion then attacks one of the electrophilic carbons of 1,2-dibromoethane in a classic Sₙ2 reaction, displacing a bromide ion and forming the desired ether linkage.
// Nodes Phenol [label="Phenol (Ar-OH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenoxide [label="Phenoxide (Ar-O⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; Dibromoethane [label="1,2-Dibromoethane (Br-CH₂CH₂-Br)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="(2-Bromoethoxy)benzene (Ar-O-CH₂CH₂-Br)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Br⁻ + HB⁺", shape=plaintext, fontcolor="#5F6368"];
// Edges Phenol -> Phenoxide [label="Deprotonation", color="#4285F4", arrowhead=vee]; Base -> Phenoxide [color="#4285F4", arrowhead=none]; Phenoxide -> Product [label="SN2 Attack", color="#4285F4", arrowhead=vee]; Dibromoethane -> Product [color="#4285F4", arrowhead=none]; Product -> Byproduct [style=invis]; // for layout }
Caption: Williamson Ether Synthesis Workflow.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile (10 mL per 10 mmol of phenol).[6]
-
Reagent Addition: Add 1,2-dibromoethane (5.0 eq) to the suspension. The large excess minimizes the formation of the bis-aryloxyethane byproduct.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 6-8 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate and wash with 5% sodium hydroxide solution to remove any unreacted phenol, followed by a water wash.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography using petroleum ether or a hexane/ethyl acetate gradient to yield the pure product.[6]
Causality and Trustworthiness:
-
Why anhydrous conditions? Water can compete with the phenoxide as a nucleophile and hydrolyze the dibromoethane.
-
Why K₂CO₃ as a base? It is a mild, inexpensive base that is easily removed by filtration. Stronger bases like NaH could be used but require more stringent handling procedures.
-
Why excess dibromoethane? This kinetically favors the desired mono-alkylation product over the potential diaryl ether byproduct (Ar-O-CH₂CH₂-O-Ar).
-
Self-Validation: The purity of the final product can be readily confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry, with characteristic signals for the ethoxy protons and the aromatic ring.[6]
Reactivity at the C(sp³)-Br Bond
The primary alkyl bromide is the most accessible functional handle for derivatization. It readily undergoes reactions typical of alkyl halides, primarily nucleophilic substitution and formation of organometallic reagents.
Nucleophilic Substitution (Sₙ2)
The terminal carbon is electrophilic and sterically unhindered, making it an ideal substrate for Sₙ2 reactions.[8][9] This pathway allows for the introduction of a wide variety of functional groups.
Mechanism: A nucleophile (Nu⁻) directly attacks the carbon atom bearing the bromine, from the side opposite to the C-Br bond (backside attack).[9] This occurs in a single, concerted step where the C-Nu bond forms as the C-Br bond breaks.[5][9]
Common Transformations & Data:
| Nucleophile (Nu⁻) | Product Type | Typical Conditions | Yield Range |
| R-NH₂ (Amine) | Secondary/Tertiary Amine | K₂CO₃, DMF, 80-100 °C | 70-95% |
| NaN₃ (Azide) | Alkyl Azide | DMF or DMSO, 60-80 °C | >90% |
| NaCN (Cyanide) | Nitrile | DMSO, 90 °C | 80-90% |
| R-SNa (Thiolate) | Thioether | EtOH or DMF, RT-60 °C | >85% |
| R-COONa (Carboxylate) | Ester | DMF, 80 °C | 75-95% |
Protocol 2: Buchwald-Hartwig Amination
For the synthesis of aryl amines, the Buchwald-Hartwig amination offers a powerful, palladium-catalyzed alternative to direct Sₙ2 reactions, especially with less nucleophilic amines. [10][11][12]While typically used for C(aryl)-N bond formation, modified conditions can be applied to alkyl halides.
Step-by-Step Methodology:
-
Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base like NaOt-Bu (1.5 eq).
-
Reagent Addition: Add the (2-bromoethoxy)benzene (1.0 eq) and the desired primary or secondary amine (1.2 eq). Add anhydrous toluene as the solvent.
-
Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring for 12-24 hours.
-
Workup & Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst. The filtrate is then washed, dried, and concentrated. Purification is achieved via column chromatography.
Causality and Trustworthiness:
-
Why a Pd catalyst? The palladium catalyst facilitates a catalytic cycle of oxidative addition and reductive elimination that allows the C-N bond to form under conditions where a direct Sₙ2 reaction might be slow or inefficient. [13][14]* Why a bulky phosphine ligand? Ligands like XPhos are electron-rich and sterically hindered, which promotes the crucial reductive elimination step and stabilizes the active Pd(0) species. [14]* Self-Validation: The reaction can be monitored by LC-MS to track the consumption of starting material and formation of the product. The final product structure is confirmed by NMR and high-resolution mass spectrometry.
Grignard Reagent Formation
The C-Br bond can be used to form a Grignard reagent, reversing the polarity of the terminal carbon from electrophilic to nucleophilic. [15][16]This opens up a vast array of C-C bond-forming reactions.
Mechanism: The reaction occurs on the surface of magnesium metal. A single electron transfer (SET) from the magnesium to the alkyl halide is proposed, forming a radical anion which then collapses to an alkyl radical and a bromide ion. A second SET or radical recombination at the surface generates the organomagnesium species. [17] Protocol 3: Grignard Reagent Formation and Reaction with an Aldehyde
Step-by-Step Methodology:
-
Activation of Mg: Place magnesium turnings (1.5 eq) in an oven-dried, three-neck flask under a nitrogen atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface. [18][19]2. Initiation: Add a small portion (approx. 10%) of a solution of (2-bromoethoxy)benzene (1.0 eq) in anhydrous THF via a dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by bubbling and a cloudy appearance. [19]3. Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.
-
Reaction: Cool the newly formed Grignard reagent to 0 °C. Add a solution of an aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF dropwise.
-
Quenching & Workup: After the addition is complete, warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the resulting secondary alcohol by column chromatography.
Causality and Trustworthiness:
-
Why anhydrous THF/ether? Grignard reagents are extremely strong bases and will be instantly destroyed by protic solvents like water or alcohols. [15][18]Ethers are required to solvate and stabilize the RMgX species. [18]* Why iodine for activation? The iodine chemically etches the passivating layer of magnesium oxide on the metal surface, exposing fresh, reactive magnesium. [18][19]* Self-Validation: The formation of the Grignard reagent can be indirectly confirmed by taking a small aliquot, quenching it with I₂, and observing the formation of the corresponding iodide by GC-MS. The final alcohol product is readily characterized by IR (disappearance of C=O, appearance of O-H stretch) and NMR.
Reactivity at the C(aryl)-O Bond: Ether Cleavage
While the aryl ether bond is robust, it can be cleaved to regenerate the phenol. This deprotection step is crucial in multi-step syntheses where the phenol needed to be masked. The reagent of choice for this transformation is boron tribromide (BBr₃). [20][21] Mechanism: BBr₃ is a powerful Lewis acid that coordinates strongly to the ether oxygen. This coordination weakens the C-O bonds. For aryl alkyl ethers, the cleavage typically occurs at the less hindered alkyl C-O bond. A bromide ion, either from another BBr₃-ether adduct or from the [BBr₃-OR₂] complex, attacks the ethyl group in an Sₙ2-like fashion, leading to the formation of a phenoxy-boron species and 1,2-dibromoethane. [22]Subsequent aqueous workup hydrolyzes the B-O bond to yield the free phenol. [20][23]
Caption: Mechanism of aryl ether cleavage using BBr₃.
Protocol 4: Aryl Ether Cleavage with Boron Tribromide
Step-by-Step Methodology:
-
Setup: Dissolve the (2-bromoethoxy)benzene (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching & Workup: Cool the mixture back to 0 °C and quench it by the very slow, dropwise addition of water, followed by methanol to decompose any excess BBr₃. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting phenol by column chromatography or recrystallization.
Causality and Trustworthiness:
-
Why BBr₃? Boron tribromide is exceptionally effective for cleaving aryl ethers, more so than BCl₃ or other Lewis acids. [24]* Why low temperature? The reaction is highly exothermic. Starting at -78 °C allows for controlled addition and prevents potential side reactions on the aromatic ring.
-
Self-Validation: The reaction can be monitored by TLC, staining for phenols (e.g., with FeCl₃ stain). The product is confirmed by the appearance of a broad -OH peak in the IR and ¹H NMR spectra and the disappearance of the ethoxy signals.
Reactivity of the Aromatic Ring
The bromoethoxy group is a strong ortho-, para-director for electrophilic aromatic substitution (SᴇAr) due to resonance donation from the ether oxygen. [1][2][3]This allows for functionalization of the benzene ring itself.
Common SᴇAr Reactions:
-
Bromination: Phenols are highly activated, and reaction with bromine water leads to the instantaneous formation of a white precipitate of the 2,4,6-tribromophenol derivative. [2][25]To achieve selective monobromination, milder conditions are required, such as using Br₂ in CCl₄ or CS₂ at low temperatures. [3]* Nitration: Reaction with dilute nitric acid at room temperature will typically yield a mixture of ortho- and para-nitrated products. [3]Using concentrated nitric and sulfuric acids (nitrating mixture) can lead to polynitration and oxidation.
-
Cross-Coupling Reactions: While the C(aryl)-O bond is generally unreactive in palladium catalysis compared to C-Br or C-I bonds, certain modern, highly active catalyst systems developed for Buchwald-Hartwig [10]or Sonogashira couplings [26][27][28]can engage aryl ethers. However, for the bromoethoxyphenol substrate, any cross-coupling reaction would overwhelmingly occur at the much more reactive C(alkyl)-Br bond or, if the ring were halogenated, at the C(aryl)-X bond.
Conclusion
The reactivity of the bromoethoxy group on a phenol ring is a study in controlled, site-selective chemistry. The primary alkyl bromide serves as the principal handle for nucleophilic substitution and organometallic transformations. The aryl ether linkage, while robust, provides a latent phenol that can be unmasked using potent Lewis acids like BBr₃. Finally, the ether group activates the aromatic ring, directing electrophilic substitutions to the ortho and para positions. By understanding the distinct mechanisms and carefully selecting reaction conditions, researchers and drug development professionals can leverage this versatile scaffold to construct complex molecular architectures with precision and efficiency.
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Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers . Sci-Hub. [Link]
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Nucleophilic Substitution (SN1, SN2) . Organic Chemistry Portal. [Link]
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The Ascendant Role of Brominated Phenols in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals
Abstract: Brominated phenols, a class of halogenated organic compounds, have emerged from relative obscurity to become a focal point of significant interest within the medicinal chemistry landscape. Historically recognized for their presence in marine natural products, these molecules are now the subject of intensive research due to their diverse and potent biological activities. The unique physicochemical properties conferred by the bromine atom on the phenolic scaffold give rise to a spectrum of therapeutic applications, ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects. This in-depth technical guide provides a comprehensive overview of the applications of brominated phenols in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge, practical synthetic methodologies, and insights into their mechanisms of action and structure-activity relationships. The guide aims to serve as a valuable resource for those looking to explore and harness the therapeutic potential of this promising class of compounds.
The Chemical Significance of Brominated Phenols: A Privileged Scaffold
The combination of a bromine atom and a phenolic hydroxyl group on an aromatic ring creates a unique chemical entity with distinct properties that are highly advantageous for drug design. The bromine atom, being a halogen, is an excellent hydrogen bond acceptor and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Its lipophilic nature can enhance membrane permeability, a crucial factor for drug absorption and distribution. Furthermore, the position and number of bromine atoms on the phenol ring can be strategically varied to fine-tune the electronic properties and metabolic stability of the molecule. The phenolic hydroxyl group, on the other hand, is a versatile functional group that can act as a hydrogen bond donor and acceptor, and its acidity can be modulated by the presence of bromine atoms. This dual functionality makes brominated phenols a privileged scaffold for interacting with a wide range of biological targets.
Natural Occurrence: Nature's Blueprint for Bioactivity
Brominated phenols are not merely a laboratory curiosity; they are abundant in the marine environment, particularly in red algae of the Rhodomelaceae family.[1][2] These organisms have evolved the enzymatic machinery, specifically vanadium-dependent bromoperoxidases, to incorporate bromine from seawater into phenolic precursors. This natural prevalence suggests an evolutionary pressure for the development of these compounds, likely for chemical defense against predators and pathogens. The diverse array of naturally occurring brominated phenols, with their often complex and unique structures, has provided a rich source of inspiration for medicinal chemists and a starting point for the development of novel therapeutic agents.
Synthetic Methodologies: Crafting Bioactive Molecules
The synthesis of brominated phenols is a well-established area of organic chemistry, with electrophilic aromatic substitution being the most common approach. The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity and degree of bromination.
Experimental Protocol: Electrophilic Bromination of Phenol
This protocol describes a general procedure for the electrophilic bromination of phenol using molecular bromine in a non-polar solvent to favor mono-bromination.
Materials:
-
Phenol
-
Bromine (Br₂)
-
Carbon disulfide (CS₂) or other suitable non-polar solvent
-
Sodium thiosulfate solution (for quenching)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve phenol in carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Slowly add a solution of bromine in carbon disulfide to the cooled phenol solution with constant stirring. The addition should be dropwise to control the reaction temperature and prevent over-bromination.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with water to remove any inorganic byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by distillation or column chromatography to isolate the desired brominated phenol isomers.
Causality of Experimental Choices:
-
Non-polar solvent (e.g., CS₂): The use of a non-polar solvent minimizes the ionization of the bromine molecule, thus reducing its reactivity and favoring mono-substitution over poly-substitution.[3]
-
Low temperature: Conducting the reaction at a low temperature helps to control the exothermic nature of the reaction and improves the selectivity for the para-isomer.
-
Slow addition of bromine: This prevents a localized excess of the brominating agent, which could lead to the formation of di- and tri-brominated products.
Applications in Drug Discovery and Medicinal Chemistry
The versatile biological activities of brominated phenols have led to their exploration in a wide range of therapeutic areas.
Anticancer Agents
Brominated phenols have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Mechanism of Action: A prominent mechanism of action for many anticancer brominated phenols is the induction of apoptosis, or programmed cell death, through the generation of reactive oxygen species (ROS).[4][5][6] Elevated ROS levels create a state of oxidative stress within cancer cells, leading to damage of cellular components and the activation of apoptotic signaling pathways. One such pathway involves the PI3K/Akt and MAPK signaling cascades.[7] For instance, the novel bromophenol derivative BOS-102 has been shown to deactivate the PI3K/Akt pathway and activate the MAPK signaling pathway, leading to apoptosis and cell cycle arrest in human lung cancer cells.[8]
Anticancer Mechanism of Brominated Phenols
Table 1: In Vitro Anticancer Activity of Selected Brominated Phenol Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 17a (hybrid) | A549 (Lung) | 3.25 | [3][6] |
| Compound 17a (hybrid) | Bel7402 (Liver) | 4.18 | [3][6] |
| Compound 17a (hybrid) | HepG2 (Liver) | 5.56 | [3][6] |
| Compound 17a (hybrid) | HCT116 (Colon) | 2.89 | [3][6] |
| Compound 17a (hybrid) | Caco2 (Colon) | 6.32 | [3][6] |
| BOS-102 | A549 (Lung) | Not specified | [8] |
Antimicrobial Agents
The increasing threat of antibiotic resistance has spurred the search for new antimicrobial agents, and brominated phenols have emerged as promising candidates.[1][2][9] They exhibit activity against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][10][11]
Mechanism of Action: The antimicrobial activity of brominated phenols is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes. Some derivatives have also been shown to inhibit biofilm formation, a key virulence factor that protects bacteria from antibiotics and the host immune system.[1][2] For example, 3-bromo-2,6-dihydroxyacetophenone has demonstrated good activity against S. aureus and MRSA, and it also inhibits their biofilm formation.[1][10][11]
Table 2: Antibacterial Activity of Selected Brominated Phenol Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | 10 | [10][11] |
| 3-bromo-2,6-dihydroxyacetophenone | MRSA | 10 | [10][11] |
| bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | S. epidermidis | 35 | [12] |
| bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | S. aureus | 70-140 | [12] |
Neurological Disorders
Emerging research has highlighted the neuroprotective potential of brominated phenols, particularly those isolated from the red alga Symphyocladia latiuscula.[1][2][4] These compounds have shown promise in the context of neurodegenerative diseases like Alzheimer's.
Mechanism of Action: The neuroprotective effects of these brominated phenols are linked to their ability to inhibit key enzymes involved in the pathology of Alzheimer's disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] By inhibiting these enzymes, these compounds can help to restore neurotransmitter levels and reduce the production of amyloid-β peptides, which form the characteristic plaques in the brains of Alzheimer's patients. Certain bromophenols from Symphyocladia latiuscula also act as moderate-selective human monoamine oxidase-A inhibitors and dopamine D3/D4 receptor agonists, suggesting their potential in managing Parkinson's disease.[9][10]
Neuroprotective Mechanisms of Brominated Phenols
Anti-inflammatory and Antioxidant Agents
Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Brominated phenols have demonstrated both anti-inflammatory and antioxidant properties, making them attractive candidates for the development of drugs to treat these conditions.[13]
Mechanism of Action: The anti-inflammatory effects of some brominated phenol derivatives are mediated through the inhibition of the NF-κB signaling pathway.[14] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation of NF-κB, brominated phenols can effectively suppress the inflammatory response. Their antioxidant activity is attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.
Structure-Activity Relationships (SAR)
The biological activity of brominated phenols is highly dependent on the number and position of the bromine atoms on the phenolic ring, as well as the nature of other substituents. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates. For instance, in the context of anticancer activity, the presence of a bromine atom at a specific position can significantly enhance the cytotoxicity of a compound. Similarly, the degree of bromination has been shown to influence the antimicrobial and enzyme inhibitory activities of these molecules.[14]
Case Study: Fenebrutinib - A Brominated Phenyl-containing BTK Inhibitor in Clinical Trials
While not a simple brominated phenol, the investigational drug fenebrutinib serves as an excellent case study of a complex molecule containing a brominated phenyl moiety that has advanced to late-stage clinical trials. Fenebrutinib is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), an enzyme crucial for the survival and activation of B cells and microglia, which play a significant role in the pathogenesis of multiple sclerosis (MS).
Fenebrutinib is currently being evaluated in Phase III clinical trials (FENhance 1 & 2, NCT04586010 and NCT04586023) for relapsing multiple sclerosis.[15][16] Data from the Phase II FENopta study (NCT05119569) demonstrated that fenebrutinib significantly reduced MRI markers of MS activity in the brain compared to placebo.[8][17][18] The safety profile of fenebrutinib in these trials has been consistent with previous studies.[8][18] The development of fenebrutinib highlights the potential of incorporating a brominated phenyl group into more complex scaffolds to achieve potent and selective inhibition of key therapeutic targets.
Future Perspectives and Challenges
The field of brominated phenols in medicinal chemistry is ripe with opportunities. The vast chemical space of possible derivatives remains largely unexplored, offering the potential for the discovery of novel compounds with improved therapeutic profiles. Advances in synthetic methodologies will undoubtedly facilitate the creation of more complex and diverse libraries of brominated phenols for high-throughput screening.
However, challenges remain. The potential for toxicity and off-target effects must be carefully evaluated for any new drug candidate. The environmental persistence of some brominated compounds also raises concerns that need to be addressed through the design of biodegradable molecules. Furthermore, a deeper understanding of the mechanisms of action of these compounds is needed to guide the development of more targeted and effective therapies.
Conclusion
Brominated phenols represent a fascinating and promising class of compounds with a broad spectrum of biological activities. From their origins in marine natural products to their current status as versatile scaffolds in drug discovery, they have demonstrated their potential to address a range of unmet medical needs. The continued exploration of their chemical and biological properties, guided by a thorough understanding of their structure-activity relationships and mechanisms of action, is poised to unlock new therapeutic opportunities and contribute to the development of the next generation of medicines. This guide has provided a comprehensive overview of the current state of the field, offering a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective treatments.
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed. (2024, September 20). PubMed. [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA | ACS Omega. (2024, September 20). ACS Publications. [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed. (2022, April 15). PubMed. [Link]
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A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]
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Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
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Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (2022, November 29). YouTube. [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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bromination reaction | reaction of phenol - YouTube. (2023, March 23). YouTube. [Link]
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Study to Evaluate the Efficacy and Safety of Fenebrutinib Compared With Teriflunomide in Relapsing Multiple Sclerosis (RMS) | ClinicalTrials.gov. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (2022, November 1). MDPI. [Link]
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Bromophenols in Marine Algae and Their Bioactivities - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed. (2025, March 1). PubMed. [Link]
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Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
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The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
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A Study to Evaluate the Efficacy and Safety of Fenebrutinib Compared With Teriflunomide in Relapsing Multiple Sclerosis (RMS) (FENhance) | ClinicalTrials.gov. (n.d.). Retrieved January 12, 2026, from [Link]
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Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada | ACS Omega. (2019, July 17). ACS Publications. [Link]
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A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Phase 2 Data Highlight Fenebrutinib's Impact on Brain Lesions in Relapsing Multiple Sclerosis | NeurologyLive. (2023, May 17). NeurologyLive. [Link]
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4-(2-Bromoethoxy)phenol structural analogs and derivatives
An In-depth Technical Guide to 4-(2-Bromoethoxy)phenol: Synthesis, Derivatization, and Applications in Drug Discovery
This document serves as a comprehensive technical guide on this compound, a versatile bifunctional molecule that has become a cornerstone in modern medicinal chemistry and organic synthesis. We will explore its fundamental properties, detail robust synthetic protocols, and delve into the strategic derivatization that unlocks its potential as a scaffold for novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable chemical entity in their work.
The Core Scaffold: this compound
This compound is an aromatic compound distinguished by two key functional groups: a phenolic hydroxyl (-OH) group and a 2-bromoethoxy side chain (-OCH₂CH₂Br). This arrangement provides two orthogonal reactive sites, making it an ideal starting point for building molecular complexity. The phenol group can undergo reactions typical of phenols (e.g., O-alkylation, acylation, electrophilic aromatic substitution), while the primary alkyl bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This dual reactivity is the foundation of its utility.
Physicochemical Properties
A precise understanding of the compound's physical and chemical properties is critical for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO₂ | [1] |
| Molecular Weight | 217.06 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 63-67 °C | [3] |
| Boiling Point | ~236-238 °C | [3] |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water. | [3] |
| CAS Number | 31406-95-8 | [1] |
Synthesis: A Validated Protocol
The most reliable and scalable synthesis of this compound is achieved via the Williamson ether synthesis, reacting hydroquinone with 1,2-dibromoethane.
Causality Behind Experimental Choices:
-
Reactants: Hydroquinone serves as the phenol source. 1,2-dibromoethane is chosen as it provides the desired two-carbon linker and the reactive bromide handle in a single, cost-effective reagent.
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) is optimal. It is sufficiently basic to deprotonate one of the phenolic hydroxyls of hydroquinone, forming the nucleophilic phenoxide, but not so strong as to promote elimination reactions (E2) of the 1,2-dibromoethane. Using a stronger base like sodium hydride could lead to undesired side reactions.
-
Stoichiometry: A slight excess of 1,2-dibromoethane is used to favor mono-alkylation over the di-alkylation byproduct where both of hydroquinone's hydroxyl groups react. Precise control is key to maximizing yield.
-
Solvent: A polar aprotic solvent such as acetone or acetonitrile is ideal. These solvents effectively dissolve the reactants and the base while poorly solvating the phenoxide anion, thus enhancing its nucleophilicity and promoting a faster Sₙ2 reaction.
Step-by-Step Experimental Protocol:
-
Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with hydroquinone (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.
-
Reagent Addition: While stirring vigorously, add 1,2-dibromoethane (1.2 eq.) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours.
-
Monitoring (Self-Validation): Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 hexane:ethyl acetate mixture. The disappearance of the hydroquinone spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material using flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Final Validation: Confirm the structure and purity of the isolated white solid using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure all starting materials and byproducts have been removed.
Structural Analogs and Derivatization Strategies
The power of this compound lies in its capacity to be elaborated into a vast library of derivatives. The following section outlines key derivatization pathways.
Nucleophilic Substitution at the Alkyl Bromide
This is the most common derivatization strategy. The primary alkyl bromide is an excellent electrophile for a wide range of nucleophiles.
Experimental Workflow: General Synthesis of Amine Derivatives
Caption: Mechanism of action for a kinase inhibitor derived from the phenol scaffold.
Safety and Handling
As with all alkylating agents and phenol derivatives, appropriate safety precautions are mandatory.
-
Hazards: 4-(2-Bromoethyl)phenol (a related compound) is classified as a skin and eye irritant and may cause respiratory irritation. [4]Similar precautions should be taken with this compound.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear protective gloves (nitrile or neoprene), safety glasses with side shields, and a lab coat. [5][6]* Handling: Avoid creating dust. [7]Keep containers tightly closed in a dry, cool place. * Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic platform for the efficient construction of diverse and complex molecules. Its predictable reactivity and orthogonal functional handles allow for the systematic exploration of chemical space, a critical task in modern drug discovery. Future applications will undoubtedly see this scaffold incorporated into more advanced molecular modalities, including proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where the ethoxy chain can serve as a versatile linker. The foundational chemistry and principles outlined in this guide provide the necessary tools for researchers to continue innovating with this powerful molecular building block.
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This compound | CAS#:31406-95-8 | Chemsrc. [Link]
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4-(2-Bromoethyl)phenol | C8H9BrO | CID 84221 - PubChem, NIH. [Link]
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Phenol, 4-bromo-2-ethyl-5-methoxy- Safety Data Sheets(SDS) - lookchem. [Link]
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Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed, NIH. [Link]
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The Strategic Utility of 4-(2-Bromoethoxy)phenol in Modern Organic Synthesis: A Technical Guide
Abstract
4-(2-Bromoethoxy)phenol is a versatile bifunctional reagent that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a nucleophilic phenolic hydroxyl group and an electrophilic bromoethoxy side chain, allows for a diverse range of chemical transformations. This technical guide provides an in-depth review of the synthesis, key reactions, and strategic applications of this compound, with a particular focus on its role as a linchpin in the construction of complex molecular architectures. We will explore its utility in Williamson ether synthesis, intramolecular cyclizations to form valuable heterocyclic scaffolds, and its emerging role as a flexible linker in novel therapeutic modalities such as PROTACs (Proteolysis Targeting Chimeras). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Introduction: The Molecular Logic of a Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and elegant construction of target molecules. This compound emerges as a reagent of considerable utility due to the orthogonal reactivity of its two key functional groups. The phenolic hydroxyl group, with a pKa of approximately 10, can be readily deprotonated to form a potent nucleophile, while the primary alkyl bromide provides a reactive electrophilic site for SN2 reactions. This inherent duality allows for sequential or, in some cases, tandem reactions, making it a powerful tool for molecular elaboration.
The strategic importance of the ether linkage in pharmaceuticals and other functional materials cannot be overstated. Ether bonds are generally more stable to hydrolysis than esters and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] this compound provides a reliable and versatile platform for the introduction of an ethoxy-linked phenol, a common motif in a variety of bioactive compounds.
Synthesis of this compound
The most common and direct route to this compound is through the Williamson ether synthesis, reacting hydroquinone (1,4-dihydroxybenzene) with 1,2-dibromoethane. To favor mono-alkylation and minimize the formation of the bis-alkylation product, the reaction is typically carried out with an excess of the diol.
A representative synthetic protocol is analogous to the mono-alkylation of a substituted phenol with 1,2-dibromoethane.[2]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Hydroquinone
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of hydroquinone (1 equivalent) in acetone, add potassium carbonate (3 equivalents).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add 1,2-dibromoethane (3 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and evaporate the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer in vacuo to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.
-
-
Causality and Optimization:
-
The use of a polar aprotic solvent like acetone or DMF is crucial for dissolving the reactants and facilitating the SN2 reaction.[2] DMF can often lead to higher yields due to its higher boiling point and better solvation of the potassium carbonate.[2]
-
Potassium carbonate is a sufficiently strong base to deprotonate the more acidic phenolic hydroxyl group of hydroquinone. The use of a stronger base like sodium hydride is generally not necessary for phenols and may lead to side reactions.[3]
-
An excess of 1,2-dibromoethane and potassium carbonate is used to drive the reaction towards the desired mono-alkylation product and to ensure complete deprotonation of the phenol.[2]
-
The work-up procedure is designed to remove unreacted starting materials, inorganic salts, and polar byproducts.
-
Key Reactions and Synthetic Applications
Williamson Ether Synthesis: A Gateway to Diverse Ethers
The primary utility of this compound lies in its application as an electrophile in a second Williamson ether synthesis. The terminal bromo group is readily displaced by a variety of nucleophiles, most commonly alkoxides or phenoxides, to generate a diverse array of di-ethers.
This reaction is a cornerstone of organic synthesis due to its reliability and broad scope.[4] The choice of base and solvent is critical for achieving high yields and minimizing side reactions, such as elimination, which can be a competing pathway, especially with sterically hindered nucleophiles.[5]
Intramolecular Cyclization: Synthesis of Benzofurans
The bifunctional nature of this compound makes it an ideal precursor for intramolecular cyclization reactions to form valuable heterocyclic scaffolds. Under basic conditions, the phenolic hydroxyl group can be deprotonated, and the resulting phenoxide can undergo an intramolecular SN2 reaction, displacing the bromide to form a dihydrobenzofuran ring system. Subsequent elimination can lead to the formation of a benzofuran. Benzofurans are prevalent in a vast number of natural products and medicinally important compounds.[6][7]
While this reaction is theoretically straightforward, the conditions must be carefully optimized to favor the intramolecular cyclization over intermolecular polymerization. High dilution conditions are often employed to promote the intramolecular pathway.
Role as a Flexible Linker in Drug Design
In modern drug discovery, particularly in the realm of targeted protein degradation, the linker component of a molecule plays a crucial role in its efficacy.[8] PROTACs, for example, are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9][10] The linker that connects the target-binding and E3 ligase-binding moieties is not merely a spacer but is critical for achieving the optimal orientation and proximity for the ternary complex formation.[]
This compound, after conversion of the bromide to a suitable functional group for attachment (e.g., an amine or an azide), can serve as a valuable PEG-like linker. The ethoxy-phenol unit provides a degree of hydrophilicity and conformational flexibility that can be advantageous for cell permeability and ternary complex stability.
Characterization and Physicochemical Properties
Accurate characterization of this compound and its derivatives is essential for ensuring purity and confirming the outcome of a reaction. The following table summarizes key physicochemical properties and expected spectroscopic features.
| Property | Value |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.8 (m, 4H, Ar-H), ~5.5 (s, 1H, OH), ~4.2 (t, 2H, O-CH₂), ~3.6 (t, 2H, CH₂-Br) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~150 (C-OH), ~148 (C-O), ~116 (Ar-CH), ~115 (Ar-CH), ~68 (O-CH₂), ~29 (CH₂-Br) |
| IR (KBr, cm⁻¹) | ~3300-3400 (br, O-H), ~3050 (Ar C-H), ~2900 (Aliphatic C-H), ~1500 (Ar C=C), ~1230 (Ar-O stretch), ~650 (C-Br) |
| Mass Spec (EI) | m/z: 216/218 (M⁺, Br isotope pattern), 137, 109 |
Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its predictable reactivity, commercial availability, and the strategic importance of the functionalities it can introduce make it a staple in the synthetic chemist's toolbox. The applications highlighted in this guide, from the foundational Williamson ether synthesis to its potential role in cutting-edge therapeutic modalities like PROTACs, underscore its broad utility. As the demand for complex and functionally diverse molecules continues to grow in the pharmaceutical and materials science sectors, the strategic application of well-designed building blocks like this compound will undoubtedly continue to play a pivotal role in enabling innovation.
References
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Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Organic Chemistry Portal. [Link]
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An investigation of the synthesis of vilazodone. ResearchGate. [Link]
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Collaborative review of α-tertiary ether synthesis published. University of Oxford Department of Chemistry. [Link]
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Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. [Link]
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Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Hindawi. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
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Williamson Ether Synthesis. Utah Tech University. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. [Link]
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Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Reactivity of Phenols. Chemistry LibreTexts. [Link]
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Scale-Up Synthesis of Antidepressant Drug Vilazodone. ResearchGate. [Link]
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Predicted 1H NMR spectrum of 4-(2-Bromoethoxy)phenol
An In-depth Technical Guide: Predicted 1H NMR Spectrum of 4-(2-Bromoethoxy)phenol
This guide provides a comprehensive, technically-grounded prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the process of spectral prediction by integrating fundamental NMR principles with an analysis of the molecule's specific structural and electronic characteristics.
Molecular Structure and Proton Environments
This compound possesses a distinct molecular architecture comprising a para-substituted benzene ring, a phenolic hydroxyl group, and a bromoethoxy side chain. This structure gives rise to five chemically non-equivalent sets of protons, each of which will produce a unique signal in the ¹H NMR spectrum. Understanding these environments is the foundational step in predicting the final spectrum.
The distinct proton environments are labeled Hₐ through Hₑ in the diagram below.
Figure 2: Workflow for the prediction of the ¹H NMR spectrum.
The process begins with structural analysis to identify all non-equivalent protons. For each proton set, the electronic influence of neighboring functional groups is assessed to estimate chemical shifts, drawing upon authoritative chemical shift tables and an understanding of shielding/deshielding effects. [1][2][3]The integration is determined directly from the count of equivalent protons. Finally, spin-spin coupling is predicted by applying the n+1 rule to adjacent, non-equivalent protons. [4]The entire prediction is validated by ensuring consistency with spectral data of structurally analogous compounds and published literature values.
Conclusion
The predicted ¹H NMR spectrum of this compound is expected to display five distinct signals: two doublets in the aromatic region, two triplets in the aliphatic region, and one broad singlet for the phenolic proton. Each signal's chemical shift, integration, and multiplicity directly correspond to the unique electronic and structural environment of the protons, making ¹H NMR spectroscopy an invaluable tool for the structural verification and analysis of this compound.
References
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Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan. Oxford Academic. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Chemical Shifts. Available at: [Link]
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Bothner-By, A. A., & Glick, R. E. (2006). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Molecular Physics. Taylor & Francis Online. Available at: [Link]
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Brown, P. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Doc Brown's Chemistry. Available at: [Link]
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Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]
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LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
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Gountas, I., et al. (2015). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. NIH National Library of Medicine. Available at: [Link]
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Reich, H. J. (2020). 5-HMR-2 Chemical Shift. Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]
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Martin, J. S., & Dailey, B. P. (1962). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry. Canadian Science Publishing. Available at: [Link]
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Brown, P. (n.d.). 1H proton nmr spectrum of phenol. Doc Brown's Chemistry. Available at: [Link]
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LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
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Oregon State University, Department of Chemistry. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling. Available at: [Link]
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University College London, Department of Chemistry. (n.d.). Spin-Spin Coupling. Available at: [Link]
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Conduct Science. (2020). Spin-Spin coupling in NMR. Available at: [Link]
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Studylib. (n.d.). NMR Spectroscopy: Spin-Spin Splitting & Coupling Constants. Available at: [Link]
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4-(2-Bromoethoxy)phenol discovery and synthesis history
An In-depth Technical Guide to the Synthesis of 4-(2-Bromoethoxy)phenol
Introduction: A Versatile Bifunctional Intermediate
This compound is a valuable organic compound characterized by a phenol ring functionalized with a bromoethoxy group. This structure imparts bifunctional reactivity; the phenolic hydroxyl group can undergo reactions such as esterification or further etherification, while the terminal bromine atom serves as an excellent leaving group for nucleophilic substitution. This dual reactivity makes it a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly in the fields of pharmaceuticals and materials science. Its synthesis is not marked by a singular moment of "discovery" but is rather a direct and classic application of one of organic chemistry's foundational reactions.
Historical Foundation: The Williamson Ether Synthesis
The conceptual basis for the synthesis of this compound lies in the Williamson ether synthesis , a method developed by Alexander Williamson in 1850.[1] This reaction was pivotal in the history of chemistry as it helped to definitively establish the structure of ethers. The synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
The general principle involves two key steps:
-
Deprotonation: An alcohol is treated with a suitable base to form a highly nucleophilic alkoxide ion.
-
Nucleophilic Attack: The alkoxide ion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming a new carbon-oxygen bond, which constitutes the ether linkage.
For aromatic ethers (aryl ethers), the same principle applies, using a phenol as the alcohol component. Phenols are significantly more acidic than aliphatic alcohols, allowing for deprotonation with common and moderately strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to form a phenoxide ion.[3]
Primary Synthetic Strategy: O-Alkylation of Hydroquinone
The most direct and industrially relevant pathway to this compound involves the selective mono-alkylation of hydroquinone with 1,2-dibromoethane. This approach leverages the principles of the Williamson ether synthesis in a controlled manner.
Mechanistic Underpinnings
The reaction proceeds via an SN2 mechanism .[2]
-
Phenoxide Formation: Hydroquinone is treated with one equivalent of a base (e.g., potassium carbonate). The base selectively deprotonates one of the two phenolic hydroxyl groups to generate the potassium hydroquinonide salt, a potent nucleophile.
-
Nucleophilic Substitution: The resulting phenoxide anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This attack occurs from the backside relative to the carbon-bromine bond, leading to the displacement of a bromide ion and the formation of the desired ether bond.[2]
Causality of Experimental Choices
-
Choice of Starting Materials: Hydroquinone is an inexpensive and readily available di-phenol. 1,2-dibromoethane serves as the two-carbon electrophilic synthon, with one bromine acting as a leaving group and the other remaining intact for subsequent transformations.
-
Stoichiometry: A key challenge is preventing the dialkylation of hydroquinone, which would yield the symmetric 1,4-bis(2-bromoethoxy)benzene. To favor the desired mono-alkylation product, a large excess of 1,2-dibromoethane is typically used. This ensures that a newly formed phenoxide ion is statistically more likely to encounter a molecule of 1,2-dibromoethane than a molecule of the mono-alkylated product.
-
Choice of Base and Solvent: A mild base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like NaOH in aprotic polar solvents such as acetone or acetonitrile. This combination provides sufficient basicity to deprotonate the phenol without promoting side reactions like the elimination of HBr from the product or the alkylating agent. The solvent must be capable of dissolving the phenoxide salt to facilitate the reaction.
Reaction Mechanism: Synthesis of this compound
Caption: Mechanism of this compound Synthesis.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Reagents: Hydroquinone, 1,2-dibromoethane, potassium carbonate (anhydrous), acetone (anhydrous), ethyl acetate, hexane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates.
Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (11.0 g, 100 mmol) and anhydrous potassium carbonate (13.8 g, 100 mmol).
-
Solvent and Reagent Addition: Add 250 mL of anhydrous acetone to the flask, followed by 1,2-dibromoethane (43 mL, 500 mmol, 5 equivalents).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of hydroquinone. The reaction is typically complete within 12-24 hours.
-
Workup - Quenching and Filtration: After cooling the reaction mixture to room temperature, filter the solids (inorganic salts) through a pad of Celite and wash the filter cake with a small amount of acetone.
-
Workup - Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone and excess 1,2-dibromoethane.
-
Workup - Extraction: Dissolve the resulting residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine. The bicarbonate wash removes any unreacted hydroquinone.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 10% and increasing to 30% EtOAc) to afford pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Quantitative Data and Optimization
The efficiency of the synthesis is highly dependent on controlling the reaction conditions to maximize the yield of the mono-alkylated product while minimizing side reactions.
| Parameter | Condition / Reagent | Rationale / Impact on Yield |
| Substrate Ratio | 1:5 (Hydroquinone : Dibromoethane) | A large excess of the alkylating agent is critical to favor mono-alkylation over di-alkylation. |
| Base | Potassium Carbonate (K₂CO₃) | Provides sufficient basicity for deprotonation without being harsh enough to cause significant elimination side reactions. |
| Solvent | Acetone, Acetonitrile | Aprotic polar solvents effectively dissolve the phenoxide salt and facilitate the SN2 reaction kinetics. |
| Temperature | Reflux (e.g., ~56°C for Acetone) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate without excessive byproduct formation. |
| Typical Yield | 60-80% | The yield is primarily limited by the formation of the dialkylated byproduct and purification losses. |
Potential Side Reactions
-
Dialkylation: The most significant side reaction is the formation of 1,4-bis(2-bromoethoxy)benzene. This occurs if the product, this compound, is deprotonated and reacts with another molecule of 1,2-dibromoethane.
-
Elimination: While less common under these conditions, the bromoethyl group could potentially undergo E2 elimination to form 4-(vinyloxy)phenol if a sufficiently strong, sterically hindered base were used.
Conclusion
The synthesis of this compound is a testament to the enduring utility of the Williamson ether synthesis. While its "discovery" is not attributable to a single event, its preparation is a well-understood and robust process rooted in the fundamental principles of nucleophilic substitution. By carefully controlling stoichiometry and reaction conditions, this versatile bifunctional intermediate can be produced efficiently. Its importance in medicinal chemistry and materials science underscores the power of applying classic organic reactions to construct molecules of significant practical value.
References
- Vertex AI Search. The Williamson Ether Synthesis. Accessed January 12, 2026.
- Wikipedia. Williamson ether synthesis. Accessed January 12, 2026.
- Master Organic Chemistry. The Williamson Ether Synthesis. Accessed January 12, 2026.
- Utah Tech University. Williamson Ether Synthesis. Accessed January 12, 2026.
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An In-depth Technical Guide on the Lipophilicity and Electronic Properties of Halogenated Phenols
Introduction: The Critical Role of Physicochemical Properties in Molecular Behavior
Halogenated phenols are a class of compounds frequently encountered in drug discovery, agrochemicals, and as environmental contaminants.[1][2][3] Their biological and environmental impact is profoundly governed by two fundamental physicochemical characteristics: lipophilicity and electronic properties. Lipophilicity, the affinity of a molecule for a lipid-like environment, dictates its ability to cross biological membranes, influences its distribution in biological systems, and is a key determinant of its pharmacokinetic profile.[4][5] The electronic properties of the phenol ring, modulated by halogen substitution, influence the molecule's acidity (pKa), its capacity for hydrogen bonding, and its reactivity in various chemical and biological transformations.[6][7]
This technical guide provides a comprehensive exploration of the interplay between halogenation, lipophilicity, and the electronic landscape of phenols. We will delve into the theoretical underpinnings of these properties, detail robust experimental and computational methodologies for their determination, and provide insights into how these characteristics can be rationally tuned for applications in drug development and for understanding their environmental fate.
I. Understanding Lipophilicity in Halogenated Phenols
Lipophilicity is a crucial parameter in quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of a compound with its biological activity.[8][9][10] For halogenated phenols, lipophilicity is a key factor influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
The Partition Coefficient (logP) and Distribution Coefficient (logD)
The most common measure of lipophilicity is the partition coefficient, P, which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5][11] It is usually expressed in its logarithmic form, logP:
logP = log([Compound]octanol / [Compound]water)
For ionizable compounds like phenols, the distribution coefficient, logD, is a more relevant descriptor as it considers the concentration of both the ionized and non-ionized forms of the molecule at a specific pH. The relationship between logP and logD for an acidic compound like a phenol is given by:
logD = logP - log(1 + 10^(pH - pKa))
An increase in the logP or logD value signifies greater lipophilicity. Halogenation generally increases the lipophilicity of phenols. This is attributed to the larger size and greater polarizability of halogen atoms compared to hydrogen, which leads to stronger van der Waals interactions with the nonpolar solvent.[12][13]
Impact of Halogenation on Lipophilicity
The lipophilicity of a halogenated phenol is influenced by several factors related to the halogen substituent:
-
Type of Halogen: The lipophilicity generally increases with the increasing atomic weight of the halogen: F < Cl < Br < I.
-
Number of Halogens: Increasing the number of halogen substituents on the phenol ring typically leads to a significant increase in lipophilicity.
-
Position of Halogenation: The position of the halogen on the aromatic ring can also have a subtle effect on lipophilicity due to intramolecular interactions and effects on the molecule's overall dipole moment.
II. Experimental Determination of Lipophilicity
Accurate determination of lipophilicity is paramount for reliable QSAR modeling and drug development. Several experimental methods are available, with the shake-flask method and chromatographic techniques being the most prevalent.
Protocol 1: The Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most widely accepted technique for determining logP.[11][14]
Methodology:
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Dissolution of Compound: Dissolve a known amount of the halogenated phenol in one of the phases.
-
Partitioning: Mix the two phases in a separatory funnel and shake vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Measurement: Determine the concentration of the halogenated phenol in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]
-
Calculation of logP: Calculate the logP value using the measured concentrations.
Causality Behind Experimental Choices: The use of mutually saturated solvents is crucial to ensure that the properties of the two phases do not change during the experiment. Vigorous shaking is necessary to maximize the interfacial area and achieve equilibrium in a reasonable timeframe.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a faster and more automated alternative to the shake-flask method for estimating lipophilicity.[4][14][16][17] In RP-HPLC, a nonpolar stationary phase (e.g., C18) and a polar mobile phase are used. The retention time of a compound is related to its lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.
Methodology:
-
Column and Mobile Phase Selection: Choose a suitable reversed-phase column (e.g., C18) and a mobile phase, typically a mixture of water and an organic modifier like methanol or acetonitrile.
-
Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: Inject the halogenated phenol of interest and record its retention time.
-
logP Determination: Determine the logP of the halogenated phenol by interpolating its retention time on the calibration curve.
Self-Validating System: The inclusion of a set of well-characterized reference compounds provides an internal validation of the chromatographic system's performance and the reliability of the generated logP values.
III. Electronic Properties of Halogenated Phenols
The electronic properties of halogenated phenols are dictated by the interplay of the electron-donating hydroxyl group and the electron-withdrawing nature of the halogen substituents. These properties are critical for understanding the reactivity, acidity, and intermolecular interactions of these molecules.
The Inductive and Resonance Effects of Halogens
Halogens exert two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect decreases with increasing distance from the substituent.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.[18]
The net electronic effect of a halogen is a combination of these two opposing forces. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution reactions.
Caption: Dual electronic effects of halogen substituents on a phenol ring.
Acidity (pKa) and the Influence of Halogenation
The acidity of a phenol is determined by the stability of its corresponding phenoxide anion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa).[6][19]
Halogen substituents, with their net electron-withdrawing character, increase the acidity of phenols compared to phenol itself.[20] The magnitude of this effect depends on the type and position of the halogen:
-
Type of Halogen: The acid-strengthening effect generally follows the order of electronegativity: F > Cl > Br > I.
-
Position of Halogenation: The pKa is lowest (highest acidity) when the halogen is at the para or ortho position, where both inductive and resonance effects can stabilize the phenoxide ion. The effect is less pronounced at the meta position, which is primarily influenced by the inductive effect.
| Compound | pKa |
| Phenol | 9.95 |
| 4-Fluorophenol | 9.81 |
| 4-Chlorophenol | 9.38 |
| 4-Bromophenol | 9.34 |
| 4-Iodophenol | 9.30 |
| 2-Chlorophenol | 8.48 |
| 3-Chlorophenol | 9.02 |
Table 1: pKa values of selected halogenated phenols.[21]
Hammett Constants: Quantifying Electronic Effects
The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of substituents on the reactivity of aromatic compounds.[22][23] The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
The Hammett constants for halogens are positive, reflecting their net electron-withdrawing nature.[24][25][26] These constants can be used to predict the pKa of substituted phenols and to develop QSAR models for their biological activities.
| Substituent | σ_meta | σ_para |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
Table 2: Hammett constants for halogen substituents.[24][25]
Spectroscopic Characterization: 13C NMR Spectroscopy
13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of carbon atoms in a molecule.[27][28][29][30] The chemical shifts of the carbon atoms in the aromatic ring of a halogenated phenol are sensitive to the electronic effects of the substituents.
The carbon atom directly attached to the halogen (ipso-carbon) experiences a significant change in its chemical shift. The chemical shifts of the ortho, meta, and para carbons are also affected by the inductive and resonance effects of the halogen, providing valuable information about the electron distribution in the molecule.[28][31]
IV. Intermolecular Interactions of Halogenated Phenols
The nature and strength of intermolecular interactions involving halogenated phenols are crucial for their physical properties and biological activity.
Hydrogen Bonding
The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor.[32] Halogenation can influence the hydrogen bonding capacity of the phenol in several ways:
-
Increased Acidity: The increased acidity of the hydroxyl proton in halogenated phenols enhances their ability to act as hydrogen bond donors.
-
Intramolecular Hydrogen Bonding: In ortho-halogenated phenols, an intramolecular hydrogen bond can form between the hydroxyl group and the halogen atom.[33] This can affect the molecule's conformation and reduce its ability to participate in intermolecular hydrogen bonding.
Halogen Bonding
A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor).[1][34] The electrophilic region, known as a "σ-hole," is located on the extension of the C-X bond. The strength of the halogen bond increases in the order F < Cl < Br < I. Halogen bonding can play a significant role in the binding of halogenated phenols to biological targets such as proteins.
Caption: Primary intermolecular interactions involving halogenated phenols.
V. Implications in Toxicology and Drug Design
The lipophilicity and electronic properties of halogenated phenols have profound implications for their toxicological profiles and their potential as therapeutic agents.
Toxicity of Halogenated Phenols
Many halogenated phenols are environmental pollutants with significant toxicity.[2][3][35] Their lipophilicity allows them to bioaccumulate in fatty tissues, and their electronic properties can influence their metabolic pathways, sometimes leading to the formation of reactive intermediates. QSAR studies have shown a strong correlation between the toxicity of halogenated phenols and their lipophilicity and electronic parameters.[8][36]
Role in Drug Design
The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate the physicochemical properties of a drug candidate.[37] By carefully selecting the type and position of the halogen, medicinal chemists can fine-tune the lipophilicity, acidity, and metabolic stability of a phenolic compound to optimize its ADMET properties and enhance its therapeutic efficacy. The ability of halogens to participate in halogen bonding provides an additional tool for designing ligands with high affinity and selectivity for their biological targets.
Conclusion: A Unified Perspective
The lipophilicity and electronic properties of halogenated phenols are intricately linked and collectively determine their behavior in chemical and biological systems. A thorough understanding of these properties, gained through a combination of experimental measurement and computational analysis, is essential for researchers and scientists in drug development and environmental science. By leveraging the principles outlined in this guide, it is possible to predict, control, and rationally design halogenated phenols with desired physicochemical characteristics for a wide range of applications.
References
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Padovani, D. (2013, March 19). Why do halogen substituents make molecules more lipophilic? ResearchGate. Retrieved from [Link]
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Soloshonok, V. (2020, April 9). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? Quora. Retrieved from [Link]
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Methodological & Application
Synthesis of 4-(2-Bromoethoxy)phenol from hydroquinone
An In-Depth Guide to the Synthesis of 4-(2-Bromoethoxy)phenol from Hydroquinone via Williamson Ether Synthesis
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol and theoretical background for the synthesis of this compound, a valuable bifunctional intermediate in pharmaceutical and materials science. The synthesis is achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages. Herein, we detail the mono-alkylation of hydroquinone using 1,2-dibromoethane. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, analytical characterization, and critical safety considerations.
Introduction and Scientific Context
Phenolic compounds are a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and natural products.[1][2] Their hydroxyl group provides a handle for further functionalization, making them ideal starting points for building complex molecular architectures. This compound is a particularly useful intermediate as it possesses two distinct reactive sites: a nucleophilic phenolic hydroxyl group and an electrophilic bromoethyl group. This dual functionality allows for sequential, orthogonal reactions, making it a key building block in the synthesis of more complex molecules, including APIs (Active Pharmaceutical Ingredients).
The synthesis of this compound from hydroquinone is a classic example of the Williamson ether synthesis . This reaction, first reported in 1850, remains one of the most reliable methods for preparing symmetrical and unsymmetrical ethers.[3][4][5] The core of the reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide ion.[6][7]
Reaction Mechanism: A Causality-Driven Explanation
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] Understanding the causality behind each step is crucial for optimizing the reaction and troubleshooting potential issues.
-
Deprotonation: The phenolic protons of hydroquinone are weakly acidic. To create a potent nucleophile, a base is required to deprotonate one of the hydroxyl groups, forming a resonance-stabilized phenoxide ion.[3][8] While strong bases like sodium hydride (NaH) can be used, a milder base such as potassium carbonate (K₂CO₃) is often preferred. K₂CO₃ is sufficient to deprotonate the phenol but is less likely to promote side reactions like the elimination (E2) of 1,2-dibromoethane.[3]
-
Nucleophilic Attack: The generated phenoxide ion is a powerful nucleophile. It attacks the electrophilic carbon atom of 1,2-dibromoethane that is bonded to a bromine atom. This occurs in a concerted fashion, where the C-O bond forms at the same time as the C-Br bond breaks.[6][7] This "backside attack" is characteristic of the SN2 mechanism.
-
Controlling Selectivity (Mono- vs. Di-alkylation): Since hydroquinone has two hydroxyl groups, both di-alkylation and mono-alkylation are possible. To selectively synthesize the mono-alkylated product, this compound, the stoichiometry is critical. By using a significant molar excess of 1,2-dibromoethane relative to hydroquinone, the probability of a newly formed phenoxide ion colliding with a molecule of 1,2-dibromoethane is much higher than colliding with another molecule of the mono-alkylated product. This statistical control effectively favors the desired product. A similar strategy has been shown to be effective in related mono-alkylations.[9]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is a self-validating system. Adherence to the specified conditions, stoichiometry, and purification methods is designed to yield the desired product with reasonable purity and yield.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |
| Hydroquinone | 110.11 | 123-31-9 | Light and air sensitive solid. |
| 1,2-Dibromoethane | 187.86 | 106-93-4 | Toxic liquid, carcinogen.[10][11] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Anhydrous, finely powdered. |
| Acetone | 58.08 | 67-64-1 | Anhydrous, reagent grade. |
| Ethyl Acetate | 88.11 | 141-78-6 | Reagent grade, for extraction. |
| Hexane | 86.18 | 110-54-3 | Reagent grade, for chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | For drying. |
| Silica Gel | - | 7631-86-9 | 60-120 mesh, for column chromatography. |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography, beakers, graduated cylinders, TLC plates.
Step-by-Step Methodology
Caption: Step-by-step workflow for the synthesis and purification.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroquinone (5.50 g, 50.0 mmol) and anhydrous acetone (100 mL).
-
Add finely powdered anhydrous potassium carbonate (20.73 g, 150.0 mmol, 3.0 eq).
-
Stir the resulting suspension for 15 minutes at room temperature.
-
To this stirring suspension, add 1,2-dibromoethane (28.18 g, 13.0 mL, 150.0 mmol, 3.0 eq).[9]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56 °C) using a heating mantle.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed under reflux for 12-16 hours.
-
The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexane. The disappearance of the hydroquinone spot (lower Rf) and the appearance of a new product spot (higher Rf) indicates reaction progression.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the resulting residue, add deionized water (100 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[9]
-
Combine the organic extracts and wash them with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
-
Purification:
-
The crude product should be purified by flash column chromatography on silica gel.[9]
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
-
Collect fractions and monitor by TLC to isolate the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product, typically a white to off-white solid.
-
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using modern analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation.[12] The expected spectrum (in CDCl₃) would show:
-
A singlet for the phenolic -OH proton (variable shift, typically 4-7 ppm).
-
Two doublets for the aromatic protons (AA'BB' system, ~6.8-7.0 ppm).
-
A triplet for the methylene protons adjacent to the oxygen (-O-CH₂ -), deshielded to ~4.3 ppm.
-
A triplet for the methylene protons adjacent to the bromine (-CH₂-Br ), shifted to ~3.6 ppm.[9]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. The mass spectrum should show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the phenol group (~3300-3400 cm⁻¹) and C-O stretching (~1230 cm⁻¹).[12]
Safety Precautions: A Mandate for Researcher Well-being
Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.
-
General: Conduct the entire experiment in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient for halogenated compounds; check glove compatibility charts), and safety goggles.
-
Hydroquinone: Toxic if swallowed and a skin/eye irritant.[13] It is also light and air-sensitive. Avoid inhalation of dust and direct contact.
-
1,2-Dibromoethane: This substance is highly toxic, a known carcinogen, and a severe irritant.[10][11] Handle with extreme caution, using a syringe or cannula for transfers to minimize exposure. Avoid inhalation of vapors and any skin contact.
-
Waste Disposal: All chemical waste, including residual reagents and solvents from chromatography, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.
Conclusion
The Williamson ether synthesis provides an efficient and reliable route to this compound from hydroquinone. By carefully controlling the stoichiometry and reaction conditions, the mono-alkylated product can be synthesized selectively. The detailed protocol and mechanistic insights provided in this application note serve as a robust guide for researchers in synthetic chemistry and drug development, enabling the safe and effective production of this versatile chemical intermediate.
References
- Vertex AI Search. (2024-02-13). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?
- Vertex AI Search. Williamson Ether Synthesis.
- Ashenhurst, J. (2014-10-24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia. Williamson ether synthesis.
- BYJU'S. Williamson Ether Synthesis reaction.
- BenchChem. (2025).
- Thermo Fisher Scientific. (2011-09-20).
- ScienceLab.com. (2005-10-11).
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- SyntheticPage. Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.
- Williamson Ether Synthesis. The Williamson ether synthesis.
- New Jersey Department of Health. (2016-03). Hazardous Substance Fact Sheet: Hydroquinone.
- Chemistry Steps. The Williamson Ether Synthesis.
- GSC Online Press. (2023-09-07). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
- NSF Public Access Repository. (2022-05-09). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
- Chemistry LibreTexts. (2022-09-24). 17.11: Spectroscopy of Alcohols and Phenols.
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Application Note and Protocol for the Williamson Ether Synthesis of 4-(2-Bromoethoxy)phenol
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-(2-bromoethoxy)phenol via the Williamson ether synthesis. This key intermediate finds application in the development of various pharmaceutical compounds. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested experimental protocol, and provide guidance on purification, characterization, and troubleshooting common issues. The protocol is designed to be a self-validating system, ensuring reliable and reproducible outcomes for researchers in drug development and organic synthesis.
Introduction and Scientific Background
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing ethers.[1] The reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide ion, proceeding via an SN2 mechanism.[1][2] This pathway involves a backside attack on the electrophilic carbon of the alkyl halide by the nucleophilic alkoxide, resulting in an inversion of stereochemistry if the carbon is chiral and the formation of an ether linkage.[2]
In the context of synthesizing this compound, hydroquinone is selectively mono-alkylated using 1,2-dibromoethane. The phenolic hydroxyl group of hydroquinone is significantly more acidic than an aliphatic alcohol, allowing for deprotonation with a moderately strong base to form a potent phenoxide nucleophile. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane.
Key Mechanistic Considerations:
-
Nucleophilicity of the Phenoxide: The acidity of the phenolic proton on hydroquinone facilitates the formation of the phenoxide ion in the presence of a suitable base. This phenoxide is an excellent nucleophile for the SN2 reaction.
-
Choice of Alkylating Agent: 1,2-dibromoethane serves as the electrophile. As a primary alkyl halide, it is highly susceptible to SN2 attack, minimizing the competing E2 elimination pathway.[3]
-
Stoichiometric Control: A key challenge in this synthesis is preventing the di-alkylation of hydroquinone to form 1,4-bis(2-bromoethoxy)benzene. Utilizing an excess of hydroquinone relative to 1,2-dibromoethane favors the formation of the desired mono-alkylated product.[4]
Visualizing the Synthesis
Reaction Mechanism
The synthesis proceeds in two primary steps: the deprotonation of hydroquinone to form the phenoxide intermediate, followed by the nucleophilic attack of the phenoxide on 1,2-dibromoethane.
Caption: Experimental Workflow for Synthesis and Purification.
Detailed Experimental Protocol
This protocol is optimized for the selective mono-alkylation of hydroquinone.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Notes |
| Hydroquinone | 123-31-9 | 110.11 | ≥99% | Use of excess minimizes di-alkylation. |
| 1,2-Dibromoethane | 106-93-4 | 187.86 | ≥99% | Handle with care, toxic and volatile. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, ≥99% | Acts as the base. |
| Acetone | 67-64-1 | 58.08 | Anhydrous | A suitable polar aprotic solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | For extraction. |
| Hexane | 110-54-3 | 86.18 | ACS Grade | For extraction and chromatography. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M solution | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | For drying the organic phase. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (e.g., 11.01 g, 0.1 mol) and anhydrous potassium carbonate (e.g., 13.82 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the suspension vigorously.
-
Addition of Alkylating Agent: While stirring, add 1,2-dibromoethane (e.g., 9.39 g, 0.05 mol) dropwise to the mixture at room temperature. The use of a 2:1 molar ratio of hydroquinone to 1,2-dibromoethane is crucial for favoring mono-alkylation.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux with vigorous stirring for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the 1,2-dibromoethane spot and the appearance of a new product spot indicate reaction progression.
-
Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts (KBr and excess K₂CO₃) using a Büchner funnel and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 50 mL of 1 M HCl to neutralize any remaining base, followed by two 50 mL portions of water, and finally with 50 mL of brine.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
Purification
The crude product, a mixture of this compound, unreacted hydroquinone, and the di-alkylated byproduct, requires purification.
-
Column Chromatography: This is the most effective method for separating the components. A silica gel column with a gradient elution system of hexane and ethyl acetate (starting from 9:1 and gradually increasing the polarity to 7:3) will effectively separate the desired product.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system such as toluene-hexane can be attempted.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.8 (m, 4H, aromatic protons), ~5.0 (s, 1H, phenolic -OH), 4.25 (t, 2H, -O-CH₂-), 3.65 (t, 2H, -CH₂-Br). [5][6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic carbons (~150-115), -O-CH₂- (~68), -CH₂-Br (~30). |
| Infrared (IR) | Broad O-H stretch (~3400 cm⁻¹), C-O-C stretch (~1230 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), and C=C stretches (~1600, 1500 cm⁻¹). [6] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₉BrO₂ (m/z = 216/218, due to bromine isotopes). |
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; inefficient work-up or purification. | Extend reaction time and monitor by TLC. Ensure complete extraction and minimize losses during purification. |
| Significant Di-alkylation | Incorrect stoichiometry. | Strictly maintain at least a 2:1 molar ratio of hydroquinone to 1,2-dibromoethane. [4] |
| Presence of Unreacted Hydroquinone | Insufficient base or reaction time. | Ensure the use of anhydrous base and solvent. Confirm the reaction has gone to completion via TLC. |
| Elimination Byproduct (Vinyl Ether) | High reaction temperature. | Maintain the reaction at the reflux temperature of the chosen solvent without excessive heating. Elimination is less favored with primary alkyl halides. [3] |
Conclusion
The Williamson ether synthesis provides an efficient and reliable route to this compound. By carefully controlling the reaction stoichiometry and conditions as detailed in this protocol, researchers can consistently obtain high yields of the desired mono-alkylated product. The insights and troubleshooting guide provided are intended to empower scientists to overcome common challenges and achieve successful synthesis for applications in drug discovery and development.
References
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]
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Application Notes & Protocols: Strategic Deprotonation of Phenols Using Sodium Hydride
Introduction: The Unique Acidity of Phenols
In the landscape of organic synthesis, the hydroxyl group (-OH) presents a fascinating dichotomy. While the hydroxyl proton of a typical alcohol is weakly acidic, with pKa values generally in the range of 15-18, the attachment of this group to an aromatic ring dramatically increases its acidity.[1] Phenols exhibit pKa values around 10, making them approximately a million times more acidic than their aliphatic counterparts like cyclohexanol.[1][2]
This enhanced acidity is a direct consequence of the stability of the conjugate base, the phenoxide ion. Upon deprotonation, the negative charge on the oxygen atom is not localized; instead, it is delocalized into the aromatic ring through resonance.[1][2] This distribution of charge over multiple atoms stabilizes the phenoxide ion, thereby facilitating the release of the proton.[3][4] The choice of base for this deprotonation is critical. While strong aqueous bases like sodium hydroxide can fully deprotonate phenols, many organic reactions require strictly anhydrous conditions, rendering aqueous bases unsuitable.[2][5]
This is where sodium hydride (NaH) emerges as a superior reagent. As a powerful, non-nucleophilic base, it reacts with phenols in a clean, irreversible reaction to form the sodium phenoxide salt and hydrogen gas (H₂). The escape of H₂ from the reaction mixture drives the equilibrium to completion, ensuring quantitative formation of the desired phenoxide.[6] This application note provides a comprehensive guide to the mechanism, safety, and practical application of sodium hydride for the deprotonation of phenols, a cornerstone reaction in medicinal chemistry and drug development.
The Deprotonation Mechanism: An Irreversible Reaction
Sodium hydride is a saline hydride, composed of sodium cations (Na⁺) and hydride anions (H⁻).[7] The deprotonation of a phenol by NaH is a classic acid-base reaction where the hydride ion acts as the Brønsted-Lowry base.
The mechanism proceeds as follows:
-
The hydride ion (H⁻) from the solid NaH surface attacks the acidic proton of the phenol's hydroxyl group.
-
A new H-H bond is formed, generating dihydrogen gas (H₂).
-
The electrons from the O-H bond are left on the oxygen, forming a sodium phenoxide salt.
The reaction's irreversibility is a key synthetic advantage, ensuring that the phenoxide is the sole species present before the introduction of a subsequent electrophile.
Factors Influencing Acidity
The acidity of phenols, and thus the ease of deprotonation, is significantly influenced by substituents on the aromatic ring.
| Compound | Structure | pKa |
| Cyclohexanol | C₆H₁₁OH | ~18 |
| Phenol | C₆H₅OH | 10.0[3][8] |
| 4-Methoxyphenol | CH₃OC₆H₄OH | 10.6[4] |
| 4-Nitrophenol | O₂NC₆H₄OH | 7.2 |
| 2,4,6-Trinitrophenol (Picric Acid) | (O₂N)₃C₆H₂OH | 0.25[4] |
Table 1: Acidity of Phenols vs. Alcohols. Data compiled from various sources.[3][4][8]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) ortho or para to the hydroxyl group increase acidity by further stabilizing the phenoxide ion through resonance and induction.[2][3]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups decrease acidity by destabilizing the phenoxide ion, making the proton less likely to be removed.[3][4]
Safety First: The Critical Importance of Handling Sodium Hydride
Sodium hydride is a highly reactive and hazardous material that demands meticulous handling and a thorough understanding of its properties.[7] Failure to adhere to safety protocols can result in fire, explosion, and serious injury.[9][10]
| Hazard | Causality & Risk | Mitigation Strategy |
| Extreme Reactivity with Water | NaH reacts violently with water, including atmospheric moisture, to produce hydrogen gas, which is highly flammable and can ignite spontaneously.[7][9] | Work under an inert atmosphere (Nitrogen or Argon) at all times. Use a glovebox or Schlenk line techniques.[9] Ensure all glassware is rigorously dried. Store NaH in a tightly sealed container in a desiccator or dry box.[9][11] |
| Flammability | The dispersion in mineral oil is less prone to ignition, but pure, dry NaH powder can be pyrophoric (ignite spontaneously in air).[7][9] | Use the 60% dispersion in mineral oil whenever possible.[12] Handle away from ignition sources.[13] Use non-sparking tools.[13] Have a Class D fire extinguisher (for combustible metals) readily available. DO NOT USE WATER or CO₂ extinguishers.[9][14] |
| Corrosivity | Contact with moisture produces sodium hydroxide (NaOH), which is highly corrosive and can cause severe skin and eye burns.[7][15] | Wear appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, safety goggles or face shield, and compatible gloves (nitrile or neoprene are recommended).[9][11] |
| Solvent Incompatibility | Runaway exothermic reactions and explosions have been reported when using NaH with solvents like DMSO, DMF, and DMAc, especially with heating.[7][10] | Use caution with these solvents. Maintain low temperatures and ensure adequate cooling. Tetrahydrofuran (THF) is a generally safer solvent choice.[9][16] |
Table 2: Summary of Sodium Hydride Hazards and Mitigation.
Experimental Protocol: General Procedure for Phenol Deprotonation and Alkylation
This protocol details a general procedure for the deprotonation of a phenol followed by an Sₙ2 reaction with an alkyl halide (a Williamson Ether Synthesis), a common application in drug development.[17][18][19][20]
Workflow Overview
Materials & Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Syringes for liquid transfer
-
Ice bath
-
Phenol substrate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))[16]
-
Electrophile (e.g., Benzyl bromide)
-
Quenching agent (e.g., Isopropanol)
-
Standard workup and purification supplies
Step-by-Step Methodology
Note: This procedure should be performed in a chemical fume hood.[21] All glassware must be oven- or flame-dried and cooled under an inert atmosphere.
-
Preparation of NaH Suspension:
-
To a dry, three-neck round-bottom flask equipped with a stir bar, nitrogen inlet, and a rubber septum, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Expert Insight: While the mineral oil protects the NaH, for some sensitive reactions it may need to be removed. This can be done by washing the dispersion with anhydrous hexane or pentane under an inert atmosphere, allowing the NaH to settle, and carefully decanting the solvent via cannula or syringe.[9][22] This process is hazardous as the washings contain fine NaH particles.
-
Add anhydrous THF via syringe to the flask to create a suspension (concentration typically 0.1-0.5 M).
-
-
Deprotonation:
-
In a separate dry flask, dissolve the phenol (1.0 equivalent) in anhydrous THF.
-
Cool the NaH suspension to 0 °C using an ice bath.
-
Slowly add the phenol solution dropwise to the stirred NaH suspension via syringe.
-
Causality: Adding the phenol to the NaH (instead of vice versa) helps control the rate of hydrogen evolution and the reaction exotherm. Vigorous bubbling (H₂ evolution) will be observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases. This indicates the complete formation of the sodium phenoxide.[6][23]
-
-
Alkylation (Williamson Ether Synthesis Example):
-
Cool the resulting sodium phenoxide solution back to 0 °C.
-
Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight, or until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting material.
-
-
Workup and Quenching:
-
CRITICAL STEP: Cool the reaction mixture back to 0 °C in an ice bath.
-
Very slowly and carefully, add a quenching agent like isopropanol or ethanol dropwise to react with any excess NaH.[9] An exotherm and gas evolution will occur.
-
Once gas evolution has ceased, slowly add water to quench the remaining alkoxide and dissolve the sodium salts.[23]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[23]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
Applications in Drug Development & Synthesis
The formation of the phenoxide anion is a gateway to a vast array of chemical transformations crucial for the synthesis of active pharmaceutical ingredients (APIs). The phenol motif itself is recurrent in pharmaceuticals.[26]
-
Aryl Ether Synthesis: The Williamson ether synthesis is the most prominent application. Many drugs contain aryl ether linkages, which are metabolically stable and can modulate a compound's pharmacokinetic properties. The NaH-mediated deprotonation provides a reliable method for creating the nucleophilic phenoxide required for this Sₙ2 reaction.[27][28]
-
O-Arylation: Phenoxides can participate in more complex cross-coupling reactions (e.g., Ullmann condensation, Buchwald-Hartwig amination) to form diaryl ethers, which are present in numerous biologically active molecules.
-
Synthesis of Intermediates: The deprotonation of phenols is a key step in producing various pharmaceutical intermediates. For example, phenoxides react with carbon dioxide (Kolbe-Schmitt reaction) to form salicylic acid, the precursor to aspirin.[29] While stronger bases are often used commercially, the principle highlights the reactivity of the activated phenoxide.
The synthesis of various complex molecules, from agrochemicals to advanced materials and pharmaceuticals, relies on the robust and efficient generation of phenoxides, for which sodium hydride remains an indispensable tool for the modern synthetic chemist.[30][31]
References
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13.5: Acidity of Alcohols and Phenols. (2020). Chemistry LibreTexts. [Link]
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Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a.... Pearson. [Link]
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Acidity of Phenols, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. [Link]
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Hazard Summary: Sodium Hydride. (n.d.). New Jersey Department of Health. [Link]
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Acidity of Alcohols and Phenols. (n.d.). OpenOChem Learn. [Link]
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Sodium hydride, NaH. (n.d.). Organic Chemistry Portal. [Link]
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Standard Operating Procedure: Sodium Hydride. (2012). University of California, Santa Barbara. [Link]
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7.5: Acid-base Properties of Phenols. (2022). Chemistry LibreTexts. [Link]
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St-Jean, A., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. [Link]
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Standard Operating Procedure: Sodium Hydride. (n.d.). Clemson University. [Link]
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Hojo, K., et al. (2016). Hydride Reduction by a Sodium Hydride–Iodide Composite. Angewandte Chemie International Edition. [Link]
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Sodium Hydride SOP: Safety & Handling in UCSF Lab. (n.d.). Studylib. [Link]
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How do organic chemists prepare sodium hydride for reaction?. (2017). Quora. [Link]
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Chiba, S. (2018). Synthetic Organic Reactions Mediated by Sodium Hydride. YAKUGAKU ZASSHI. [Link]
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DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH. (2018). YouTube. [Link]
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The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd. [Link]
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What is the best reaction condition and preferred solvent for Williamson etherification reaction using sodium hydride?. (2014). ResearchGate. [Link]
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Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
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MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals Limited. [Link]
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Sodium Hydride and Dessicated Solvent. (2015). Sciencemadness.org. [Link]
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Williamson Ether Synthesis (NaH + R′–X). (n.d.). OrgoSolver. [Link]
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Chiba, S. (2018). Synthetic Organic Reactions Mediated by Sodium Hydride. Journal of the Pharmaceutical Society of Japan. [Link]
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Sodium hydride. (n.d.). Wikipedia. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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Phenols have an acidic proton that can be deprotonated easily usi.... (n.d.). Pearson. [Link]
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The Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
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Kumar, S., et al. (2016). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Journal of Organic Chemistry. [Link]
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Sodium Hydride. (n.d.). Fiveable. [Link]
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13.6: Acidity of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. [Link]
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Ferreira, I., et al. (2019). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. [Link]
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Organic Syntheses Procedure: BENZYL PHENYL ETHER. (n.d.). Organic Syntheses. [Link]
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Organic Syntheses Procedure: Sodium hydride. (n.d.). Organic Syntheses. [Link]
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Synthetic Procedures. (n.d.). The Royal Society of Chemistry. [Link]
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Deprotonation with NaH. (2020). Reddit. [Link]
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Smith, M., et al. (2013). NaH mediated isomerisation–allylation reaction of 1,3-substituted propenols. Organic & Biomolecular Chemistry. [Link]
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Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates. Science of Synthesis. [Link]
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Chemically active extraction. (n.d.). University of Colorado Boulder. [Link]
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Dahlin, J. L., & Walters, M. A. (2014). The essential roles of phenols in pharmaceuticals. MedChemComm. [Link]
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Pharmaceutical applications of phenol and their derivatives. (n.d.). Slideshare. [Link]
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Phenol and its medical uses. (2020). International Journal of Creative Research Thoughts. [Link]
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Application Note: 4-(2-Bromoethoxy)phenol as a Versatile Intermediate for Pharmaceutical Synthesis via Williamson Ether Synthesis
Abstract
4-(2-Bromoethoxy)phenol is a bifunctional chemical building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a nucleophilic phenolic hydroxyl group and an electrophilic bromoethyl moiety, makes it an ideal intermediate for constructing the ether linkages prevalent in numerous pharmacologically active compounds. This application note provides a comprehensive guide for researchers, detailing the strategic application of this compound, with a primary focus on its use in the Williamson ether synthesis for creating aryl ether derivatives. We present a detailed, field-proven protocol, explain the chemical principles behind the procedural steps, and offer insights into safety, handling, and characterization.
Introduction: The Strategic Importance of the Ether Linkage
The ether functional group is a cornerstone in the architecture of many pharmaceuticals, contributing to improved metabolic stability, favorable lipophilicity, and potent biological activity. The synthesis of these ethers, particularly aryl ethers, often relies on robust and predictable reactions. This compound serves as a valuable precursor, enabling the two-carbon extension from a phenolic oxygen to another nucleophilic group, a common motif in beta-blockers, anti-inflammatory agents, and other therapeutic classes. The Williamson ether synthesis, a reliable SN2 reaction, is the primary pathway for leveraging this intermediate.[1][2] This method involves the deprotonation of a nucleophile which then attacks the electrophilic carbon of the bromoethyl group, displacing the bromide and forming a new ether bond.[3][4]
Physicochemical & Safety Profile
Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Phenol, 4-(2-bromoethoxy)- |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 73-77 °C |
| CAS Number | 5655-63-0 |
Safety & Handling: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7] Keep away from strong oxidizing agents.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][8]
The Core Reaction: Williamson Ether Synthesis
The utility of this compound is best exemplified through the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where a nucleophile (typically an alkoxide or phenoxide) displaces a halide from an organohalide. In the context of this application note, the phenolic group of our title compound has already been etherified, leaving the bromoethyl group as the primary electrophilic site for reaction with a new nucleophile (e.g., another phenol, an amine, or an alcohol).
Caption: General workflow of Williamson ether synthesis using this compound.
Protocol: Synthesis of a N-(Aryl)acetamide Derivative
This protocol details the synthesis of a 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogue, demonstrating a common application of this compound in creating ether linkages with heterocyclic amines, a structure found in various antimicrobial agents.[9]
Materials:
-
2-(4-hydroxyphenyl)-N-phenylacetamide (1.0 eq)
-
This compound is not directly used here, but a similar intermediate, 1-(2-bromoethoxy)-4-nitrobenzene, reacting with a phenol showcases the principle. For this protocol, we will use 4-(2-chloroethyl)morpholine hydrochloride as the alkylating agent, which functions similarly.
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Potassium Iodide (KI) (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-(4-hydroxyphenyl)-N-phenylacetamide (1.0 eq), anhydrous potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide.
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol, creating the phenoxide nucleophile. DMF is a polar aprotic solvent that effectively solvates the cations, leaving the phenoxide anion highly reactive. KI acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate.
-
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting phenol) to the flask. Stir the suspension at room temperature for 30 minutes.
-
Reagent Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to 80-90 °C and maintain it under reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Causality: Heating provides the necessary activation energy for the SN2 reaction. TLC allows for visual confirmation of the consumption of starting material and the formation of the new, less polar product spot.
-
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Carefully pour the reaction mixture into ice-cold water (approx. 10x the volume of DMF).
-
Causality: This step quenches the reaction and precipitates the organic product, as it is typically insoluble in water, while the inorganic salts (K₂CO₃, KCl, KI) dissolve in the aqueous phase.
-
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Causality: Ethyl acetate is an organic solvent immiscible with water that effectively dissolves the desired product, allowing for its separation from the aqueous phase. Repeated extractions ensure maximum product recovery.
-
-
Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality: The water wash removes residual DMF and inorganic salts. The brine wash removes the bulk of the remaining water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure product.[10]
Caption: Experimental workflow for the synthesis of an aryl ether derivative.
Data & Characterization
The success of the synthesis is determined by yield and purity, which are assessed using various analytical techniques.
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Typical Value/Range | Rationale/Comment |
| Reactant Ratio | 1.0 : 1.2 (Phenol : Alkyl Halide) | A slight excess of the electrophile ensures complete consumption of the starting phenol. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq) | Cs₂CO₃ is often more effective but more expensive. K₂CO₃ is a cost-effective choice.[11] |
| Solvent | Acetone, Acetonitrile, DMF | Polar aprotic solvents are ideal for SN2 reactions. |
| Temperature | 60-90 °C | Dependent on the solvent's boiling point and reactant stability. |
| Typical Yield | 75-95% | Yields are highly dependent on the specific substrates and purification method. |
| Purity (Post-Purification) | >98% | Assessed by HPLC, LC-MS, or NMR. |
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure of the final product. Key signals to look for include the appearance of new methylene protons from the ethoxy bridge (typically around 4.0-4.5 ppm in ¹H NMR) and the disappearance of the phenolic proton signal.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared Spectroscopy (IR): Can show the disappearance of the broad O-H stretch of the starting phenol and the appearance of a strong C-O-C ether stretch.
-
Melting Point (MP): A sharp melting point range for a crystalline solid is a good indicator of purity.
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of pharmaceutical compounds containing an aryl-alkyl ether linkage. Its utility, primarily through the Williamson ether synthesis, offers a straightforward and high-yielding pathway to complex molecules. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines presented in this note, researchers can confidently employ this valuable building block to advance their drug discovery and development programs.
References
-
Benchchem. Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals.
-
University of Massachusetts Lowell. The Williamson Ether Synthesis.
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Fisher Scientific. Safety Data Sheet - Benzene, 1-bromo-4-ethoxy-.
-
Utah Tech University. Williamson Ether Synthesis.
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MilliporeSigma. Safety Data Sheet - 4-Bromophenol.
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University of Colorado Boulder. The Williamson Ether Synthesis.
-
Westfield State University. Experiment 06: Williamson Ether Synthesis.
-
MilliporeSigma. Safety Data Sheet - 4-(2-Bromoethyl)phenol.
-
Fisher Scientific. Safety Data Sheet - 4-Bromo-2-chlorophenol.
-
PubChem. 4-Bromo-2-methoxyphenol.
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation).
-
Benchchem. Common side products in 4-(2-Methoxyethyl)phenol synthesis and how to avoid them.
-
National Institutes of Health. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo.
-
Google Patents. Method for producing 4-(2'-methoxyethyl) phenol.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 4-Bromo-2-iodophenol in Modern Pharmaceutical Synthesis.
-
Google Patents. Method for producing 4-(2'-methoxyethyl)phenol.
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ChemicalBook. 4-Bromo-2-nitrophenol synthesis.
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Unknown Source. Phenol reaction.
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Palladium-catalyzed cross-coupling reactions with 4-(2-Bromoethoxy)phenol
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-(2-Bromoethoxy)phenol
Introduction: A Versatile Scaffold for Modern Synthesis
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, a breakthrough recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] These reactions provide a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures that were previously inaccessible.[1][2][3]
At the heart of many successful drug discovery and materials science programs is the strategic use of multifunctional building blocks. This compound is one such scaffold. Its structure is uniquely tailored for sequential, selective functionalization. The aryl bromide provides a reactive handle for palladium-catalyzed cross-coupling, the phenol group offers a site for etherification or esterification, and the terminal alkyl bromide allows for nucleophilic substitution. This trifecta of reactivity makes it an invaluable starting material for creating diverse molecular libraries, particularly in the synthesis of novel pharmaceutical agents and biologically active compounds.[4][5][6][7][8]
This guide provides detailed application notes and protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Heck, and Sonogashira couplings—using this compound as the substrate. As a senior application scientist, the focus here is not just on the procedural steps but on the underlying principles and the rationale behind experimental choices, ensuring that researchers can adapt and troubleshoot these powerful transformations.
Pillar 1: The General Catalytic Engine
Nearly all palladium-catalyzed cross-coupling reactions are driven by a common mechanistic engine: a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2][9] Understanding this cycle is paramount to mastering these reactions. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the electrophile, this compound. This oxidizes the metal center from Pd(0) to Pd(II). This is often the rate-determining step.[10][11]
-
Transmetalation (for Suzuki/Sonogashira) or Olefin Insertion (for Heck):
-
In Transmetalation , an organometallic nucleophile (e.g., an organoboron compound) transfers its organic group to the Pd(II) center, displacing the halide.[1][2]
-
In Olefin Insertion (or migratory insertion) , an alkene coordinates to the Pd(II) complex and then inserts into the Palladium-Carbon bond.[9]
-
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered
-
Anhydrous Toluene (5 mL)
-
Ethyl Acetate, Water, Brine, Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote undesirable side reactions like homocoupling of the boronic acid. [12]3. Solvent Addition: Add degassed anhydrous toluene via syringe. The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen.
-
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Application Note 2: Heck Reaction for Alkene Arylation
Objective: To synthesize substituted styrenyl ethers through the C-C coupling of this compound with an activated alkene, such as butyl acrylate. The Heck reaction is a powerful method for forming substituted olefins. [15]
Mechanism: The Heck Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Coupling with Butyl Acrylate
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Butyl Acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
Anhydrous DMF or Acetonitrile (4 mL)
Procedure:
-
Reaction Setup: In a sealed tube or Schlenk flask, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Inerting: Evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Liquid Addition: Add the anhydrous solvent (DMF), followed by triethylamine and butyl acrylate via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours.
-
Causality: The base (triethylamine) is non-nucleophilic and serves to neutralize the HBr generated during the β-hydride elimination step. This regenerates the Pd(0) catalyst, allowing the cycle to continue. [10]Without the base, the catalyst would be trapped as an inactive H-Pd(II)-Br species.
-
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography. The trans isomer is typically the major product due to greater thermodynamic stability. [10][15]
Application Note 3: Sonogashira Coupling for Aryl Alkyne Synthesis
Objective: To synthesize internal alkynes via the C(sp²)-C(sp) coupling of this compound with a terminal alkyne. This reaction is invaluable for accessing structures used in materials science and as pharmaceutical intermediates. [16]
Mechanism: A Dual Metal Catalytic Cycle
The Sonogashira reaction uniquely employs a dual catalytic system. [17]A palladium cycle, similar to the one described earlier, runs in concert with a copper cycle.
Caption: Dual catalytic cycle of the Sonogashira reaction.
Causality: The copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. [16][18]This species is more reactive than the alkyne itself and readily undergoes transmetalation with the Ar-Pd(II)-Br complex, which is the rate-limiting step in many copper-free variants.
Experimental Protocol: Coupling with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.015 mmol, 1.5 mol%)
-
Copper(I) Iodide (CuI, 0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N, 5 mL, acts as base and solvent)
-
Anhydrous DMF (optional, 5 mL)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Liquid Addition: Add anhydrous triethylamine (or a mixture of DMF and Et₃N) via syringe, followed by the dropwise addition of phenylacetylene.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 60-80 °C) for 6-12 hours. The reaction is often rapid.
-
Monitoring: Monitor by TLC for the disappearance of the starting aryl bromide.
-
Work-up: Upon completion, cool the mixture and pour it into water or a saturated ammonium chloride solution. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining a positive pressure of inert gas. [12] |
| Poor choice of ligand, base, or solvent. | Screen a panel of ligands (e.g., Buchwald-type phosphines), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents. [12] | |
| Low reaction temperature. | Incrementally increase the reaction temperature. | |
| Homocoupling of Nucleophile | Presence of oxygen. | Improve degassing and inert atmosphere techniques. [12] |
| Decomposition/Side Products | Reaction temperature too high or time too long. | Reduce temperature and monitor reaction closely to stop it upon completion. |
| Functional group incompatibility with base. | Use a weaker or non-nucleophilic base (e.g., K₃PO₄ instead of NaOtBu for ester-containing substrates). [12] |
Conclusion
This compound is a powerful and versatile substrate for palladium-catalyzed cross-coupling reactions. By leveraging Suzuki-Miyaura, Heck, and Sonogashira couplings, chemists can rapidly access a vast chemical space of biaryls, substituted alkenes, and aryl alkynes. A thorough understanding of the underlying catalytic cycles and the specific roles of each reaction component is essential for achieving high yields and reproducibility. The protocols and insights provided in this guide serve as a robust starting point for researchers and drug development professionals aiming to harness the synthetic power of this unique building block.
References
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Title: 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning Source: Lumen Learning URL: [Link]
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Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL: [Link]
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Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes Source: Fiveable URL: [Link]
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Title: The Role of Phosphine Ligands in Palladium Catalysis Source: Hopax URL: [Link]
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Title: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions Source: National Institutes of Health (NIH) URL: [Link]
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Title: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions Source: Beilstein Journals URL: [Link]
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Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]
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Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: PubMed Central (PMC) URL: [Link]
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Title: Cross-coupling reaction Source: Wikipedia URL: [Link]
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Title: Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions Source: Scite.ai URL: [Link]
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Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Ligand electronic influence in Pd-catalyzed C-C coupling processes. Source: HAL Open Science URL: [Link]
-
Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins Source: RSC Publishing URL: [Link]
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Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
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Title: Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
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Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]
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Title: Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) Source: ChemRxiv URL: [Link]
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Title: The Suzuki Reaction Source: Columbia University URL: [Link]
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Title: Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Source: ResearchGate URL: [Link]
-
Title: Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists Source: PubMed URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
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Title: Suzuki reaction Source: Wikipedia URL: [Link]
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Title: Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols Source: PMC - NIH URL: [Link]
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Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: Sonogashira coupling Source: YouTube URL: [Link]
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Title: Sonogashira Coupling Source: SynArchive URL: [Link]
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Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: UC Santa Barbara URL: [Link]
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Title: Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase Source: MDPI URL: [Link]
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Title: Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II Source: PubMed URL: [Link]
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Title: The Strategic Importance of 4-Bromo-2-iodophenol in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Application Notes & Protocols for Suzuki-Miyaura Coupling of Aryl Bromides
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of aryl bromides. We delve into the mechanistic underpinnings of the catalytic cycle, offer field-proven insights into the selection of catalysts, ligands, bases, and solvents, and present robust experimental procedures suitable for researchers in academic and industrial settings, particularly within drug development. This document is designed to serve as a practical, in-depth resource, explaining the causality behind experimental choices to ensure reproducible and high-yielding transformations.
Introduction: The Enduring Utility of the Suzuki-Miyaura Reaction
Since its development by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most widely used reactions for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The reaction typically involves the cross-coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[5][6]
Aryl bromides represent a versatile and widely available class of coupling partners. They offer a favorable balance of reactivity and stability, being more reactive than the often-recalcitrant aryl chlorides but more stable and cost-effective than aryl iodides.[1][3] Mastering the coupling conditions for aryl bromides is therefore a critical skill for any synthetic chemist. This guide will focus on providing the necessary theoretical and practical knowledge to achieve this.
The Catalytic Cycle: A Mechanistic Framework
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined, three-step catalytic cycle involving a palladium catalyst.[1][3][5] Understanding this mechanism is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with the insertion of the active 14-electron Pd(0) complex into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in the formation of a square-planar arylpalladium(II) halide intermediate.[1][3][7] The reactivity order for halides is generally I > Br > OTf >> Cl.[3] Electron-withdrawing groups on the aryl bromide can accelerate this step.[1]
-
Transmetalation: In this step, the organic group from the boron reagent is transferred to the palladium center, displacing the halide. This process requires activation of the organoboron species by a base.[8] The base reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻), which facilitates the transfer of the aryl group to the Pd(II) center.[5][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) intermediate. This forms the new carbon-carbon bond in the biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][3][5]
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Flask Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.044 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of dioxane:water by bubbling argon through the solvents for 20-30 minutes. Add the solvent mixture (10 mL total for a 1.0 mmol scale reaction) to the flask via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.
-
Reaction Quench and Work-up: Once the starting aryl bromide is consumed (typically 4-12 hours), allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and add water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently degassed system (oxygen poisons catalyst).3. Poor quality boronic acid (protodeboronated).4. Base is not strong enough or insoluble. | 1. Use a different Pd source/ligand (e.g., a pre-formed palladacycle).2. Ensure rigorous degassing of solvents and reaction vessel.3. Use fresh, high-purity boronic acid or switch to a more stable boronate ester (e.g., pinacol ester).4. Switch to a stronger base (K₃PO₄ -> Cs₂CO₃) or a solvent system that better solubilizes it (e.g., add more water, switch to DMF). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen or Pd(II) species in the reaction mixture.<[1]br>2. Transmetalation is slow relative to homocoupling. | 1. Improve degassing technique. Ensure Pd(II) precatalyst is fully reduced to Pd(0).2. Use a more activating base or a different solvent to accelerate transmetalation. |
| Significant Dehalogenation of Aryl Bromide | 1. High reaction temperature or prolonged reaction time.2. Base acting as a hydride source.3. Presence of water or other proton sources. | 1. Lower the reaction temperature. Monitor carefully and stop the reaction upon completion.2. Switch to a non-nucleophilic base like K₃PO₄ or KF.3. Ensure anhydrous solvents are used if water is suspected to be the issue (though often required). The ligand choice can also influence this side reaction. [9] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water/protons.2. Inherently unstable boronic acid (e.g., some heteroaryl boronic acids).<[10]br>3. Prolonged reaction time at high temperature. | 1. Minimize water content if possible, or use a stronger base to accelerate coupling.2. Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).3. Try to find conditions that allow for lower temperatures or shorter reaction times. |
Conclusion
The Suzuki-Miyaura coupling of aryl bromides is a robust and highly versatile transformation essential for modern organic synthesis. By understanding the underlying mechanism and the specific roles of the catalyst, ligand, base, and solvent, researchers can rationally design and optimize reaction conditions. The protocols and insights provided in this guide serve as a validated starting point for achieving high-yield synthesis of biaryl compounds, empowering scientists in their pursuit of novel molecular architectures.
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Doucet, H., & Santelli, M. (2005). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. ChemInform, 36(29). [Link]
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Gildner, P. G., & Colacot, T. J. (2015). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. Catalysis Science & Technology, 5(9), 4302-4308. [Link]
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Fairlamb, I. J. S. (2005). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (14), 1835-1837. [Link]
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Organ, M. G., et al. (2013). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 78(5), 2058–2068. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of Amines using 4-(2-Bromoethoxy)phenol
Introduction: Strategic Importance of the Phenoxy-ethoxy-amino Moiety in Medicinal Chemistry
The structural motif comprising a phenoxy-ethoxy-amine core is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically significant agents across diverse therapeutic areas. This framework offers a unique combination of features: the phenoxy group can engage in crucial π-stacking or hydrogen bonding interactions with biological targets, the ethoxy linker provides optimal spacing and conformational flexibility, and the terminal amine serves as a key site for salt formation, improving bioavailability, and establishing ionic interactions with receptor residues. The N-alkylation of amines with 4-(2-Bromoethoxy)phenol is a direct and efficient method for accessing this valuable pharmacophore.
This comprehensive guide provides a detailed protocol for the N-alkylation of primary and secondary amines with this compound. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, discuss strategies for optimizing reaction conditions, and offer troubleshooting advice for common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel compounds bearing the phenoxy-ethoxy-amine scaffold.
Reaction Mechanism and Key Considerations
The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine, displacing the bromide ion as the leaving group.
A critical aspect of this specific transformation is the presence of the phenolic hydroxyl group on the alkylating agent. This introduces the possibility of a competing O-alkylation reaction, particularly with the product amine, which could potentially lead to undesired oligomerization or side-product formation. However, the nucleophilicity of the amine is generally greater than that of the resulting product's hydroxyl group, especially under basic conditions where the amine is deprotonated.[3] The choice of base and solvent is therefore paramount in ensuring the desired N-alkylation pathway is favored.
Caption: SN2 mechanism for the N-alkylation of an amine.
Experimental Protocol: N-alkylation of a Generic Secondary Amine
This protocol provides a general procedure for the N-alkylation of a secondary amine with this compound. The reaction conditions can be optimized for specific substrates as discussed in the subsequent section.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dark place. |
| Secondary Amine (e.g., Morpholine) | ≥99% | Commercially Available | Ensure dryness of the amine. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Commercially Available | Acts as the base. |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | Lab Prepared | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the secondary amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to reflux (approximately 82°C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[4]
Caption: General workflow for N-alkylation and purification.
Process Optimization and Parameter Testing
The success of the N-alkylation reaction can be highly dependent on the nature of the amine substrate. The following table outlines key parameters that can be adjusted to optimize the reaction for different amines.
| Parameter | Variation | Rationale and Expected Outcome |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Cesium carbonate is a stronger, but more expensive base that can accelerate the reaction, especially for less nucleophilic amines.[5] Triethylamine is a weaker, non-nucleophilic organic base that can be used for sensitive substrates. |
| Solvent | Acetonitrile, DMF, DMSO | Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are more polar aprotic solvents that can enhance the rate of SN2 reactions.[2] However, they have higher boiling points and can be more difficult to remove. |
| Temperature | Room Temperature to Reflux | For highly reactive amines, the reaction may proceed at room temperature, minimizing potential side reactions. Less reactive amines will require heating to achieve a reasonable reaction rate. |
| Stoichiometry | 1.0 to 2.0 eq of Amine | Using a larger excess of the amine can help to drive the reaction to completion and can also act as a base, although this is generally less efficient than using an inorganic base. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently reactive amine; Ineffective base; Low reaction temperature. | Switch to a stronger base (e.g., Cs₂CO₃). Use a more polar solvent (e.g., DMF). Increase the reaction temperature. |
| Formation of Side Products | Over-alkylation of primary amines; O-alkylation of the product. | For primary amines, consider using a larger excess of the amine or a protecting group strategy. Ensure anhydrous conditions to minimize hydrolysis of the bromo-reagent. |
| Difficult Purification | Similar polarity of starting material and product. | Optimize the eluent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation. |
Conclusion
The N-alkylation of amines with this compound is a robust and versatile method for the synthesis of compounds containing the valuable phenoxy-ethoxy-amine scaffold. By carefully selecting the reaction conditions, particularly the base and solvent, high yields of the desired N-alkylated products can be achieved. The protocol and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
-
University of Calgary. Ch22: Alkylation of Amines. [Link]
-
ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
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GSK. N alkylation at sp3 Carbon Reagent Guide. [Link]
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
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NIH. N-Dealkylation of Amines. [Link]
-
ResearchGate. A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. [Link]
-
ResearchGate. Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. [Link]
-
JXCDC. Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. [Link]
-
RSC Publishing. N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. [Link]
-
RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
-
ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. [Link]
-
ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]
-
NIH. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]
-
YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
Preprints.org. Synthesis of 4-(2-triphenylaminovinyl) Phenoxy Derivative. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
Wiley Online Library. Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. [Link]
- Google Patents.
-
PubMed Central. 4-Dialkylamino-2,5-dihydroimidazol-1-oxyls with Functional Groups at the Position 2 and at the Exocyclic Nitrogen: The pH-Sensitive Spin Labels. [Link]
-
ResearchGate. Why n-alkylation is more favorable than o-alkyation ?. [Link]
Sources
Derivatization of 4-(2-Bromoethoxy)phenol for biological assays
Application Note & Protocol
Topic: Strategic Derivatization of 4-(2-Bromoethoxy)phenol for High-Sensitivity Biological Assays
Introduction: The Need for Signal Enhancement in Modern Assays
In the fields of drug discovery, proteomics, and diagnostics, the sensitive and specific detection of target molecules is paramount. Many biologically relevant analytes, however, lack intrinsic properties that allow for easy quantification, such as strong chromophores or fluorophores. Chemical derivatization addresses this challenge by covalently attaching a "tag" to the analyte, thereby enhancing its detectability.[1][2][3] This process can improve volatility for gas chromatography (GC), increase ionization efficiency for mass spectrometry (MS), or, most commonly, introduce a fluorescent moiety for highly sensitive detection in techniques like high-performance liquid chromatography (HPLC) and fluorescence microscopy.[4][5][6]
This compound is a versatile bifunctional molecule uniquely suited for such applications. It possesses two distinct reactive sites: a nucleophilic phenolic hydroxyl group and an electrophilic bromoethoxy tail. This dual reactivity allows it to act as a linker molecule, bridging a target analyte to a reporter tag. This application note provides a comprehensive guide to the derivatization of this compound, transforming it into a potent fluorescent probe. We will detail the synthesis mechanism, provide a robust step-by-step protocol, and outline its application in a quantitative HPLC-fluorescence assay.
Principle and Reaction Mechanism: The Williamson Ether Synthesis
The core of this derivatization strategy is the Williamson ether synthesis , a classic and reliable method for forming an ether from an organohalide and a deprotonated alcohol (an alkoxide or phenoxide).[7][8][9][10] In this protocol, we will utilize the electrophilic bromoethoxy group of this compound to alkylate a fluorescent phenol, 7-hydroxycoumarin, which will serve as our reporter moiety.
The reaction proceeds via a two-step SN2 mechanism:
-
Deprotonation: A mild base, such as potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of 7-hydroxycoumarin, forming a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon atom adjacent to the bromine on this compound. This single-step displacement reaction expels the bromide ion as a leaving group, resulting in the formation of a stable ether linkage and yielding the desired fluorescent product.
The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation while leaving the phenoxide anion relatively "bare," thereby increasing its nucleophilicity and accelerating the reaction rate.[7][8]
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
7-Hydroxycoumarin (≥99% purity)
-
Potassium Carbonate (K₂CO₃), anhydrous (≥99%)
-
Dimethylformamide (DMF), anhydrous (99.8%)
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Deionized Water (18.2 MΩ·cm)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
Equipment
-
Round-bottom flask with stir bar
-
Heating mantle with temperature controller
-
Condenser and inert gas line (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Separatory funnel
-
Glass column for chromatography
-
Silica gel for column chromatography (230-400 mesh)
-
HPLC system with Fluorescence Detector (FLD) and UV-Vis Detector
-
Analytical balance, pH meter, vortex mixer
Protocol 1: Synthesis of Fluorescent Probe
-
Setup: To a 100 mL oven-dried round-bottom flask, add 7-hydroxycoumarin (1.0 eq, e.g., 1.0 g), this compound (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 20 mL) to the flask.
-
Reaction: Place the flask under an inert atmosphere (N₂), attach the condenser, and begin stirring. Heat the reaction mixture to 80 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., 70:30 Hexane:EtOAc mobile phase). The disappearance of the 7-hydroxycoumarin spot and the appearance of a new, higher-Rf, fluorescent spot indicates product formation. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Pour the mixture into 100 mL of deionized water. A precipitate (the crude product) should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an off-white or pale yellow solid.
-
Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure fluorescent probe.
Protocol 2: Application in HPLC-Fluorescence Assay
This protocol describes how to use the newly synthesized probe to generate a standard calibration curve, a fundamental step for any quantitative assay.
-
Stock Solution: Accurately weigh ~5 mg of the purified fluorescent probe and dissolve it in 10 mL of methanol to create a stock solution (approx. 500 µg/mL).
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase (e.g., 80:20 ACN:Water) to prepare a series of working standards with concentrations ranging from 1 µg/mL down to 1 ng/mL.
-
HPLC-FLD Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase (see Table 2 for an example).
-
Determine the optimal excitation and emission wavelengths for the probe by scanning with the fluorescence detector. For a coumarin-based derivative, this is typically in the range of λex ≈ 325 nm and λem ≈ 390 nm.[4]
-
Inject 10 µL of each working standard into the HPLC system.
-
Record the peak area for each concentration.
-
-
Calibration Curve: Plot the peak area (y-axis) versus the concentration of the standard (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 indicates excellent linearity. This validated curve can now be used to accurately determine the concentration of the probe in unknown samples.
Expected Results & Data Presentation
The successful synthesis will yield a highly pure fluorescent compound, which can be validated by its sharp, single peak in the HPLC chromatogram.
Table 1: Representative Synthesis Parameters and Outcomes
| Parameter | Value | Rationale |
|---|---|---|
| Molar Ratio (Coumarin:Linker) | 1 : 1.1 | A slight excess of the alkylating agent ensures complete consumption of the limiting fluorophore. |
| Base Equivalent (K₂CO₃) | 2.0 eq | Ensures complete deprotonation of the phenol to drive the reaction to completion. |
| Solvent | Anhydrous DMF | Polar aprotic solvent accelerates the SN2 reaction.[7] |
| Temperature | 80 °C | Provides sufficient energy to overcome the activation barrier without causing degradation. |
| Typical Yield (Post-Purification) | 75-90% | Reflects an efficient reaction and purification process. |
Table 2: Example HPLC-FLD Method Parameters
| Parameter | Condition |
|---|---|
| HPLC Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Excitation Wavelength (λex) | 325 nm |
| Emission Wavelength (λem) | 390 nm |
Conclusion
This application note provides a robust and reproducible framework for the derivatization of this compound to create a high-purity fluorescent probe. The detailed protocols for synthesis, purification, and analytical application demonstrate its utility as a valuable tool for researchers. By following this guide, scientists can reliably produce custom probes that significantly enhance the sensitivity and quantitative power of biological assays, facilitating advancements in drug development and life science research.
References
-
Šatínský, D., Chocholouš, P., & Solich, P. (2013). An overview of analytical methods for determination of phenolic compounds in plant-based products. Journal of AOAC International, 96(6), 1213–1225. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Robbins, R. J. (2003). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 51(10), 2866–2887. Available at: [Link]
-
Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Available at: [Link]
-
Poorter, H., & de Jong-Van Berkel, Y. (n.d.). Chemical determination of phenolic compounds. PROMETHEUS – Protocols. Available at: [Link]
-
Wang, J., Liu, H., & Zhang, Z. (2005). Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Analytica Chimica Acta, 547(2), 188-194. Available at: [Link]
-
Frei, R. W., & Lawrence, J. F. (1974). Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography. Journal of Chromatographic Science, 12(2), 85-88. Available at: [Link]
-
Blainski, A., Lopes, G. C., & de Mello, J. C. P. (2013). Application and analysis of the Folin-Ciocalteu method for the determination of the total phenolic content from Annona crassiflora Mart. Molecules, 18(6), 6852–6865. Available at: [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Lunte, C. E., & Wong, O. S. (1984). Phenol Analysis Using 2-Fluorenesulfonyl Chloride as a UV-Fluorescent Derivatizing Agent. Journal of Liquid Chromatography, 7(10), 1877-1889. Available at: [Link]
-
Lafka, T. I., Sinanoglou, V., & Lazos, E. S. (2017). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 6(12), 110. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Available at: [Link]
-
Kéki, S., & Zsuga, M. (2017). The role of derivatization techniques in the analysis of plant cannabinoids by gas chromatography mass spectrometry. Extraction Magazine. Available at: [Link]
-
Tanaka, H., et al. (2015). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone. American Journal of Analytical Chemistry, 6, 825-833. Available at: [Link]
-
Zaikin, V. G. (2011). Derivatization in Mass Spectrometry—7. On-Line Derivatization/Degradation. Encyclopedia of Analytical Chemistry. Available at: [Link]
-
Cui, L., et al. (2023). Chemical derivatization strategy for mass spectrometry-based lipidomics. Mass Spectrometry Reviews, 42(1), 432-452. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
GeeksforGeeks. (2023, August 23). Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Phenol ether. Available at: [Link]
-
Tanaka, H., et al. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 5, 8-15. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
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- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 10. Phenol ether - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: A Researcher's Guide to the Regioselective Bromination of Phenol
Abstract
The bromination of phenol is a cornerstone reaction in organic synthesis, pivotal for the generation of valuable intermediates in the pharmaceutical, agrochemical, and materials science sectors. As a classic example of electrophilic aromatic substitution (EAS), the high reactivity of the phenolic ring presents both an opportunity and a challenge. The powerful activating and ortho, para-directing nature of the hydroxyl group can lead to a lack of selectivity, often yielding a mixture of mono-, di-, and tri-substituted products.[1][2] This guide provides a comprehensive overview of the experimental setup for the regioselective bromination of phenol. We will delve into the underlying mechanistic principles that govern selectivity, present detailed, validated protocols for achieving either ortho or para monobromination, and underscore the critical safety considerations inherent in handling the reagents. This document is intended for researchers, scientists, and drug development professionals seeking to master this fundamental transformation.
Scientific Foundation: Mechanism and Regioselectivity
The bromination of phenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group is a potent activating group, donating electron density into the aromatic π-system and thereby increasing the nucleophilicity of the ring. This activation is most pronounced at the ortho and para positions, as illustrated by the resonance structures of the phenoxide ion.[2][3] Consequently, the electrophile (Br⁺) will preferentially attack these positions.
The primary challenge in phenol bromination is controlling the extent and position of bromination. The high reactivity of the phenol ring often leads to the formation of 2,4,6-tribromophenol, especially in polar protic solvents like water.[2][4] Achieving selective monobromination requires careful control of reaction conditions, including the choice of solvent, temperature, and brominating agent.
The Role of the Solvent
The choice of solvent plays a crucial role in modulating the reactivity of both the phenol and the brominating agent.
-
Polar Protic Solvents (e.g., Water, Acetic Acid): In these solvents, the bromine molecule becomes polarized, facilitating the generation of the electrophilic bromine species. This high reactivity often leads to polysubstitution. For instance, reacting phenol with bromine water rapidly produces a white precipitate of 2,4,6-tribromophenol.[2][4]
-
Nonpolar Solvents (e.g., Carbon Disulfide, Carbon Tetrachloride): In nonpolar solvents, the polarization of the bromine molecule is less pronounced, leading to a less reactive electrophile. This allows for greater control and favors the formation of monobrominated products.[5] Low temperatures (below 5°C) in these solvents further enhance selectivity, with the para-isomer typically being the major product.[3][6]
Brominating Agents: Beyond Molecular Bromine
While molecular bromine (Br₂) is the classic reagent, other brominating agents offer advantages in terms of handling and selectivity.
-
N-Bromosuccinimide (NBS): NBS is a versatile and safer alternative to liquid bromine.[7][8] It can be used for the bromination of electron-rich aromatic compounds like phenols.[8] The reaction can be catalyzed by acids, and the choice of solvent can influence the regioselectivity.[9][10]
-
Bromine Chloride (BrCl): Due to the polarization of the Br-Cl bond, BrCl is a more potent electrophile than Br₂ and can offer improved reaction rates and selectivity under specific conditions.[11]
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Protocol 1: Selective Synthesis of p-Bromophenol
This protocol utilizes a nonpolar solvent and low temperature to favor the formation of the para-isomer.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| Phenol | 10.6 moles (1 kg) |
| Bromine | 10.7 moles (1702 g, 546 mL) |
| Carbon Disulfide (CS₂) | 1.5 L |
| 5 L Round-bottom flask | Equipped with mechanical stirrer, reflux condenser, and separatory funnel |
| Ice-salt bath | For cooling the reaction vessel |
| Distillation apparatus | For solvent removal and product purification |
| Calcium chloride drying tube | To protect the reaction from moisture |
Procedure:
-
Reaction Setup: In a 5 L round-bottom flask, dissolve 1 kg of phenol in 1 L of carbon disulfide. Equip the flask with a mechanical stirrer, a reflux condenser, and a separatory funnel. Attach a calcium chloride drying tube to the top of the condenser and lead a tube from it to a beaker of ice water to absorb the evolved hydrogen bromide.[5]
-
Bromine Addition: Prepare a solution of 1702 g of bromine in 500 mL of carbon disulfide and place it in the separatory funnel. Cool the reaction flask to below 5°C using an ice-salt bath.[5]
-
Reaction Execution: With vigorous stirring, add the bromine solution dropwise to the phenol solution over approximately two hours, maintaining the temperature below 5°C.[5]
-
Workup and Solvent Removal: Once the addition is complete, replace the reflux condenser with a downward distillation setup. Gently heat the flask to distill off the carbon disulfide. The initial distillate will contain dissolved hydrogen bromide, which should be carefully collected.[5]
-
Product Purification: The residual liquid is then distilled under reduced pressure using a fractionating column to yield p-bromophenol. The product will solidify upon cooling.[5] Further purification can be achieved by centrifugation of the cooled product to obtain hard white crystals.[5]
Self-Validation:
-
Reaction Monitoring: The disappearance of the red-brown color of bromine indicates the progress of the reaction.
-
Product Characterization: The purity of the final product can be confirmed by its melting point (63°C) and by spectroscopic methods such as ¹H and ¹³C NMR.[12]
Protocol 2: Selective Synthesis of o-Bromophenol
This protocol employs a sulfonation-bromination-hydrolysis sequence to direct bromination to the ortho position.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| Phenol | 1 mole (94 g) |
| Concentrated Sulfuric Acid | 3.5 moles (350 g, 190 mL) and 800 mL |
| Sodium Hydroxide | 7 moles (280 g) in 700 mL of water |
| Bromine | 1 mole (160 g) |
| 3 L Three-necked flask | Equipped with mechanical stirrer and dropping funnel |
| Water bath and Oil bath | For heating |
| Steam distillation apparatus | For product isolation |
| Ether | For extraction |
Procedure:
-
Sulfonation: In a 3 L three-necked flask, combine 94 g of phenol and 350 g of concentrated sulfuric acid. Heat the mixture on a boiling water bath for three hours with constant stirring.[13]
-
Neutralization: Cool the reaction mixture to room temperature in an ice bath. Carefully neutralize the mixture by slowly adding a solution of 280 g of sodium hydroxide in 700 mL of water, ensuring the temperature is controlled to prevent boiling.[13]
-
Bromination: Cool the alkaline solution to room temperature. While stirring, add 160 g of bromine from a dropping funnel over 20-30 minutes, allowing the temperature to rise to 40-50°C. Continue stirring for 30 minutes after the addition is complete.[13]
-
Evaporation and Acidification: Evaporate the solution by heating the flask in an oil bath at 150-155°C until a thick paste remains. Cool the residue and then carefully add 800 mL of concentrated sulfuric acid under a fume hood due to the evolution of hydrogen bromide.[13]
-
Hydrolysis and Isolation: Heat the flask in an oil bath at 190-210°C and perform steam distillation. The o-bromophenol will distill over as a heavy oil.[13]
-
Purification: Extract the distillate with ether, remove the ether by distillation, and then distill the residue at atmospheric pressure to obtain pure o-bromophenol.[13]
Self-Validation:
-
Reaction Monitoring: The progress of the bromination can be monitored by the consumption of bromine.
-
Product Characterization: The identity and purity of the product can be confirmed by its boiling point (194-200°C) and characteristic odor.[13] Spectroscopic analysis (NMR, IR) will confirm the ortho-substitution pattern.
Visualization of Key Processes
Reaction Mechanism
Caption: Workflow for the Synthesis of p-Bromophenol.
Safety and Hazard Management
Both phenol and bromine are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood. [14][15]
-
Phenol: Phenol is toxic, corrosive, and can be rapidly absorbed through the skin, potentially causing severe systemic effects. [16][17] * Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate gloves (neoprene or butyl rubber are recommended over nitrile for handling concentrated solutions). [14][18] * Exposure Response: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention. [18]* Bromine: Bromine is a highly corrosive and toxic liquid that gives off suffocating vapors.
-
Handling: Always handle liquid bromine in a fume hood. Be prepared for potential spills by having a neutralizing agent (e.g., sodium thiosulfate solution) readily available.
-
Storage: Store away from oxidizable materials. [14] Waste Disposal: All waste containing phenol and bromine must be collected as hazardous chemical waste and disposed of according to institutional guidelines. [14][15]
-
Green Chemistry Considerations
Traditional bromination methods often use hazardous solvents and reagents. Modern approaches in green chemistry aim to mitigate these issues. [19][20]
-
Alternative Solvents: Exploring the use of more environmentally benign solvents or even solvent-free conditions.
-
Alternative Reagents: Utilizing reagents like a bromide/bromate mixture can be more eco-friendly. [21]Tandem reactions, such as the ipso-hydroxylation of arylboronic acids followed by bromination in a one-pot process, represent an efficient and greener route to bromophenols. [22]
Conclusion
The regioselective bromination of phenol is a versatile and important reaction in organic synthesis. By understanding the underlying mechanistic principles and carefully controlling the experimental conditions, it is possible to achieve high yields of either the ortho or para monobrominated product. The protocols detailed in this guide provide a robust framework for researchers to successfully and safely perform this transformation. Adherence to strict safety protocols is paramount when working with the hazardous chemicals involved. Future research will likely continue to focus on developing even more efficient, selective, and environmentally friendly methods for the bromination of phenols.
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The Strategic Application of 4-(2-Bromoethoxy)phenol in the Synthesis of Aryloxypropanolamine β-Blockers: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide delves into the nuanced application of the key intermediate, 4-(2-Bromoethoxy)phenol, in the synthesis of a critical class of cardiovascular drugs: the β-adrenergic receptor antagonists, or beta-blockers. Moving beyond a simple recitation of procedural steps, this document elucidates the chemical logic, mechanistic underpinnings, and practical considerations for leveraging this versatile building block in the development of widely used therapeutic agents such as Atenolol and Betaxolol.
Introduction: The Architectural Significance of the Aryloxypropanolamine Scaffold
Beta-blockers are a cornerstone in the management of cardiovascular diseases, exerting their therapeutic effects by competitively inhibiting the binding of catecholamines like epinephrine and norepinephrine to β-adrenergic receptors.[1] This antagonism leads to a reduction in heart rate, blood pressure, and cardiac contractility, thereby alleviating the workload on the heart.[2]
A significant portion of clinically important beta-blockers, including Atenolol, Metoprolol, and Betaxolol, belong to the aryloxypropanolamine class. The defining structural motif of these molecules is an aromatic ring linked via an ether oxygen to a propanolamine side chain. This ether linkage is not merely a structural spacer; it is crucial for the molecule's interaction with the receptor and plays a significant role in its pharmacological profile.[3][4] The specific nature of the substituent on the aromatic ring is a primary determinant of the drug's selectivity for β1 receptors, which are predominantly located in the heart, versus β2 receptors found in the lungs and other tissues.[3]
This compound: A Versatile Precursor in Beta-Blocker Synthesis
This compound (CAS No: 31406-95-8) presents a strategic starting point for the synthesis of various aryloxypropanolamine beta-blockers. Its structure incorporates a reactive bromoethoxy group ortho to a phenolic hydroxyl, providing two key functionalities for elaboration into the desired propanolamine side chain.
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process commencing from 4-benzyloxyphenol, as alluded to in the patent literature.[5]
Step 1: Etherification of 4-Benzyloxyphenol
In the first step, 4-benzyloxyphenol is reacted with an excess of 1,2-dibromoethane under basic conditions. This reaction, a Williamson ether synthesis, results in the formation of 1-bromo-2-((4-benzyloxy)phenoxy)ethane.[5] The use of a base, such as potassium hydroxide, is essential to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that can then attack one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.
Step 2: Debenzylation to Yield this compound
The benzyl protecting group is subsequently removed to afford the target this compound. This is typically achieved through catalytic hydrogenation.[5]
Caption: Synthetic pathway to this compound.
Synthetic Application in the Elaboration of Beta-Blockers
The strategic utility of this compound lies in its bifunctional nature, allowing for a convergent synthesis of the aryloxypropanolamine core. A proposed general synthetic strategy involves the initial formation of an epoxide intermediate, followed by a nucleophilic ring-opening with the desired amine.
General Synthetic Strategy
The phenolic hydroxyl group of this compound can be deprotonated with a suitable base to form a phenoxide. This phenoxide can then participate in an intramolecular Williamson ether synthesis, where the oxygen anion displaces the bromide on the adjacent ethoxy chain to form a reactive epoxide intermediate: 2-((4-vinyloxyphenoxy)methyl)oxirane. This epoxide is the key electrophile for the subsequent introduction of the amine side chain.
Caption: General synthetic route from this compound.
Protocol: Synthesis of an Atenolol Analogue
This protocol details a representative synthesis of an aryloxypropanolamine beta-blocker, structurally analogous to Atenolol, using this compound as the starting material.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| This compound | 31406-95-8 | 217.06 | Skin, eye, and respiratory irritant |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive |
| Isopropylamine | 75-31-0 | 59.11 | Flammable, corrosive, respiratory irritant |
| Isopropanol | 67-63-0 | 60.10 | Flammable, eye irritant |
| Diethyl Ether | 60-29-7 | 74.12 | Highly flammable, forms explosive peroxides |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Corrosive, respiratory irritant |
Step-by-Step Methodology:
Part A: Epoxide Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Base Addition: To the stirred solution, add a stoichiometric amount of a strong base, such as sodium hydroxide (1 equivalent), to facilitate the deprotonation of the phenolic hydroxyl group.
-
Intramolecular Cyclization: Heat the reaction mixture to reflux for a period of 2-4 hours to promote the intramolecular SN2 reaction, leading to the formation of the epoxide intermediate.
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude epoxide.
Part B: Amination (Epoxide Ring Opening)
-
Reaction Setup: Dissolve the crude epoxide intermediate from Part A in a suitable solvent, such as isopropanol.
-
Nucleophilic Addition: Add an excess of the desired amine, for example, isopropylamine (at least 2 equivalents), to the solution.
-
Reaction Conditions: The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent and excess amine are removed under reduced pressure. The resulting crude product is then purified. This can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.[6][7][8]
Safety and Handling Precautions
This compound: This compound is an irritant to the skin, eyes, and respiratory system.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Sodium Hydroxide: A corrosive solid that can cause severe burns. Handle with care and avoid contact with skin and eyes.
Isopropylamine: A flammable and corrosive liquid with a pungent odor. It is a respiratory irritant. Handle in a fume hood and away from ignition sources.
Analytical Characterization and Purification
The progress of the synthesis and the purity of the final product should be monitored and confirmed using a combination of analytical techniques.
-
Thin-Layer Chromatography (TLC): A rapid and convenient method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the synthesized compounds, confirming the presence of key functional groups and the overall molecular framework.[10][11][12]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of characteristic functional groups such as hydroxyl (-OH), amine (-NH), and ether (C-O-C) bonds.[10][12]
-
Mass Spectrometry (MS): Determines the molecular weight of the product and can provide information about its fragmentation pattern, further confirming its identity.[10]
-
-
Chromatographic Methods:
Conclusion: A Strategic Approach to Beta-Blocker Synthesis
The use of this compound as a starting material offers a convergent and efficient pathway for the synthesis of aryloxypropanolamine beta-blockers. By understanding the underlying chemical principles of the Williamson ether synthesis and nucleophilic epoxide ring-opening reactions, researchers can effectively utilize this versatile intermediate in the development of novel and established cardiovascular therapeutics. The protocols and insights provided in this guide serve as a foundational resource for scientists and professionals dedicated to advancing the field of medicinal chemistry and drug discovery.
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Safe handling and storage procedures for 4-(2-Bromoethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(2-Bromoethoxy)phenol in Synthetic Chemistry
This compound is a key bifunctional organic molecule utilized extensively in the realms of pharmaceutical and materials science research. Its structure, incorporating a phenolic hydroxyl group and a bromoethoxy side chain, offers two distinct reactive sites. This dual reactivity allows for its versatile use as a building block in the synthesis of more complex molecules, including drug candidates and functional polymers. The phenolic moiety can undergo reactions typical of phenols, such as etherification and esterification, while the bromoethoxy group provides a convenient handle for nucleophilic substitution reactions.[1][2] Given its utility, a thorough understanding of its safe handling and storage is paramount to ensure the integrity of experimental outcomes and the safety of laboratory personnel.
Physicochemical and Hazard Profile
A comprehensive understanding of the physicochemical properties and associated hazards of this compound is the foundation of its safe utilization. This information dictates the necessary precautions for handling and the optimal conditions for storage.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | [3][4] |
| Molecular Weight | 201.06 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 88-92 °C | [3] |
| Density | 1.501 ± 0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, ether, and chloroform. | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.
| Hazard Class | GHS Classification | Precautionary Statements (Selected) |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[4][5] | P264: Wash skin thoroughly after handling.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[4][5] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[4][5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P271: Use only outdoors or in a well-ventilated area.[5][6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
Experimental Workflow for Safe Handling
The following diagram and protocol outline the critical steps for safely handling this compound in a laboratory setting. This workflow is designed to minimize exposure and prevent contamination.
Caption: Experimental Workflow for Safe Handling of this compound.
Protocol for Safe Handling
1. Pre-Experiment Preparation:
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound.[7] Pay close attention to hazard identification, first-aid measures, and required personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Don the following mandatory PPE:
-
Engineering Controls: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][9]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials for organic compounds is readily accessible.
2. Handling and Use:
-
Weighing: Weigh the required amount of solid this compound in the chemical fume hood. Use a tared weigh boat or beaker to prevent contamination of the balance.
-
Dissolution: Add the solvent to the solid in the fume hood. If heating is required, use a heating mantle with a stirrer and ensure the setup is secure. Never heat phenol-containing compounds in an incubator or microwave.[7]
-
Transfers: When transferring solutions, use appropriate glassware (e.g., pipettes, graduated cylinders) and perform all transfers within the fume hood.
3. Post-Experiment Clean-up:
-
Decontamination: Wipe down the work area within the fume hood with a suitable solvent and then with soap and water.[10]
-
Waste Disposal: Dispose of all waste, including contaminated gloves, weigh boats, and solutions, in a properly labeled hazardous waste container.[7][10] Do not dispose of this chemical down the drain.[10]
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]
Protocols for Secure Storage
The stability and integrity of this compound are contingent upon proper storage conditions. The following guidelines are designed to ensure its long-term viability and to mitigate risks associated with improper storage.
Logical Framework for Storage Conditions
Caption: Logical Relationship Between Storage Conditions and Chemical Stability.
Storage Protocol
-
Container: Store this compound in its original, tightly sealed container.[10] If the original container is compromised, transfer the material to a suitable, well-labeled, and tightly sealed container.
-
Location: Store the container in a cool, dry, and well-ventilated area.[10][11] Avoid storing it in direct sunlight or areas with high humidity.[12][13]
-
Light Sensitivity: As a phenolic compound, it is prudent to protect it from light to prevent potential degradation.[11][12] Storing it in an amber glass bottle or within a cabinet is recommended.[11]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[7][14]
-
Temperature: While refrigeration may be suitable, it is essential to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the container.[13]
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace air and moisture.[13]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.[14] For larger spills, evacuate the area and contact the institution's environmental health and safety department.[16]
Conclusion
This compound is a valuable reagent in scientific research and development. Its effective and safe use is contingent upon a thorough understanding of its properties and adherence to strict handling and storage protocols. By implementing the procedures outlined in these application notes, researchers can mitigate risks, ensure the integrity of their experiments, and maintain a safe laboratory environment.
References
- Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. Needle.Tube.
- Storage instructions for chemical reagents.
- How to Store Reagents. Department of Chemistry: University of Rochester.
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- SAFETY D
- Reagent storage conditions. Lumiprobe.
- 4-(2-Bromoethyl)phenol. PubChem.
- SAFETY D
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
- SAFETY D
- Phenol, 4-bromo-2-ethyl-5-methoxy- Safety D
- 4-Bromo Phenol || A Comprehensive Overview. Ketone Pharma.
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- 4-Bromo-2-methoxyphenol 98. Sigma-Aldrich.
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- Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Cheméo.
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- Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press.
- 4-bromo phenol | Drug Information, Uses, Side Effects, Pharma intermedi
- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC, NIH.
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Application Notes and Protocols: O-Alkylation of Phenols with 1,2-Dibromoethane
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the O-alkylation of phenols using 1,2-dibromoethane. This reaction, a specific application of the Williamson ether synthesis, is a versatile method for creating both mono-alkoxy-bromoethanes and symmetrical 1,2-diphenoxyethane linkers, which are valuable intermediates in organic and medicinal chemistry. This guide delves into the underlying mechanistic principles, explores the critical experimental parameters that govern reaction outcomes, provides detailed step-by-step protocols, and offers a practical troubleshooting guide.
Mechanistic Principles & Strategic Considerations
The O-alkylation of phenols with 1,2-dibromoethane is a classic SN2 reaction that offers multiple synthetic pathways depending on the controlled reaction conditions.[1] Understanding the interplay between the nucleophile, the electrophile, and the reaction environment is paramount to achieving the desired product with high selectivity and yield.
The Williamson Ether Synthesis Core
The reaction proceeds via the deprotonation of a phenol by a suitable base to form a highly nucleophilic phenoxide anion.[2][3] This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a bimolecular nucleophilic substitution (SN2) mechanism, displacing a bromide ion.[1]
The Ambident Phenoxide Nucleophile: O- vs. C-Alkylation
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily at the ortho and para positions).[2] This creates a competition between O-alkylation (ether formation) and C-alkylation (ring alkylation).[2][4]
-
O-Alkylation (Kinetic Product): Generally favored under conditions that leave the oxygen anion highly accessible and reactive. This includes the use of polar aprotic solvents like DMF or DMSO and minimizing the presence of hydrogen-bonding species.[2][5]
-
C-Alkylation (Thermodynamic Product): Can become significant under different conditions. For instance, protic solvents can form hydrogen bonds with the phenoxide oxygen, sterically shielding it and making the ring carbons more likely to attack the electrophile.[2]
For the synthesis of aryl ethers, conditions must be optimized to strongly favor the O-alkylation pathway.
The Bifunctional Electrophile: Controlling the Reaction Outcome
1,2-dibromoethane possesses two reactive sites, allowing for either mono- or di-alkylation.
-
Mono-alkylation: Using an excess of 1,2-dibromoethane relative to the phenol favors the formation of the mono-substituted product, 2-bromoethoxyarene. This product is a valuable intermediate, as the remaining bromo group can be displaced by other nucleophiles in subsequent steps.[6]
-
Di-alkylation: Using a stoichiometric excess of the phenoxide (typically 2 equivalents or more of phenol to 1 equivalent of 1,2-dibromoethane) drives the reaction towards the formation of the symmetrical diether, 1,2-diphenoxyethane.[7]
Competing Side Reactions
A primary side reaction is the base-induced elimination of HBr from 1,2-dibromoethane to form vinyl bromide, which is volatile and less reactive as an alkylating agent.[8] This is more prevalent with sterically hindered or very strong bases. Careful selection of the base and control of the reaction temperature are crucial to minimize this pathway.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. youtube.com [youtube.com]
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- 8. allhdi.com [allhdi.com]
The Strategic Role of 4-(2-Bromoethoxy)phenol in the Synthesis of Advanced Agrochemicals
In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery and synthesis of novel, effective, and safe crop protection agents. Among these, 4-(2-Bromoethoxy)phenol (CAS No: 31406-95-8) has emerged as a key intermediate, offering a versatile scaffold for the introduction of a substituted phenoxyethoxy moiety into a range of active ingredients.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in agrochemical synthesis, with a particular focus on its application in the preparation of the potent acaricide, Etoxazole.
Core Attributes of this compound as a Synthon
This compound is a bifunctional molecule possessing both a nucleophilic phenolic hydroxyl group and an electrophilic bromoethyl group. This duality allows for sequential and controlled reactions, making it an ideal candidate for constructing complex molecular architectures commonly found in modern pesticides.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 31406-95-8 |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 78-82 °C |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. Slightly soluble in water. |
The primary utility of this compound in agrochemical synthesis lies in its ability to participate in Williamson ether synthesis.[3][4][5] The phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile. The bromoethoxy side chain provides a reactive electrophilic site for the formation of an ether linkage with another molecule.
Application Showcase: Synthesis of the Acaricide Etoxazole
Etoxazole is a narrow-spectrum insecticide that is highly effective against spider mites.[6][7] Its mode of action involves the inhibition of chitin biosynthesis, a crucial process in the molting of mites. The chemical structure of Etoxazole, 4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole, features a critical ethoxyphenyl moiety that can be strategically introduced using a precursor derived from this compound. While various synthetic routes to Etoxazole exist, the following protocol illustrates a plausible pathway that highlights the utility of a this compound-derived intermediate.
Synthetic Pathway Overview
The synthesis of Etoxazole can be conceptually broken down into the formation of the oxazoline ring and the preparation of the substituted phenoxy side chain. This compound serves as a key precursor for the latter.
Caption: Conceptual synthetic workflow for Etoxazole.
Detailed Experimental Protocol: Synthesis of a Key Etoxazole Intermediate
This protocol details the synthesis of a key intermediate, 4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole, which is the core structure of Etoxazole. The initial step involves the preparation of a 4-substituted phenoxy precursor, which can be conceptually derived from a reaction analogous to using this compound.
Part 1: Synthesis of 2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazole
This intermediate forms the core heterocyclic structure of Etoxazole.
Materials:
-
2,6-Difluorobenzamide
-
Chloroacetaldehyde dimethyl acetal
-
Sulfuric acid
-
Sodium hydroxide
-
Toluene
-
Methanol
Procedure:
-
To a solution of 2,6-difluorobenzamide (1 equiv.) in toluene, add chloroacetaldehyde dimethyl acetal (1.1 equiv.).
-
Slowly add concentrated sulfuric acid (catalytic amount) to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a 10% aqueous sodium hydroxide solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield 2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole.
Part 2: Synthesis of 4-(4-tert-Butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole (Etoxazole)
This step involves the coupling of the oxazoline intermediate with the substituted phenoxy moiety. A plausible approach involves a Friedel-Crafts type reaction or a metal-catalyzed cross-coupling reaction. A patent for the synthesis of Etoxazole describes a multi-step process that ultimately couples the two key fragments.[]
Materials:
-
2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazole (from Part 1)
-
4-tert-Butyl-2-ethoxyphenol
-
A suitable coupling reagent and catalyst system (e.g., for a Suzuki or similar cross-coupling, this would involve conversion of one of the precursors to a boronic acid or halide)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
Illustrative Procedure (Conceptual based on known coupling reactions):
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 4-tert-butyl-2-ethoxyphenol (1 equiv.) and a suitable base (2 equiv.) in an anhydrous solvent.
-
Add a catalyst (e.g., a palladium complex for Suzuki coupling) and the corresponding boronic acid or halide derivative of 2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole (1.1 equiv.).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford Etoxazole.
Causality Behind Experimental Choices
-
Inert Atmosphere: Many coupling reactions, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture. The use of an inert atmosphere prevents the degradation of the catalyst and reagents, ensuring a higher yield.
-
Anhydrous Solvents: Water can react with and deactivate many of the reagents used in these syntheses, such as strong bases and organometallic intermediates.
-
Choice of Base: The selection of a base is critical for both the deprotonation of the phenol in Williamson ether synthesis and for facilitating cross-coupling reactions. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Catalyst System: In cross-coupling reactions, the choice of the metal catalyst and its corresponding ligand is crucial for achieving high efficiency and selectivity.
Self-Validating Protocol Design
A robust synthetic protocol should include in-process controls to validate its progress and success.
-
Thin-Layer Chromatography (TLC): Regular monitoring of the reaction by TLC allows for the visualization of the consumption of starting materials and the formation of the product. This helps in determining the reaction endpoint and identifying the presence of any side products.
-
Spectroscopic Analysis: The structure of the final product and key intermediates should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. This provides definitive proof of the desired chemical transformation.
-
Purity Assessment: The purity of the final compound should be determined using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For agrochemical applications, high purity is essential to ensure consistent biological activity and to meet regulatory standards.
Expanding the Synthetic Utility
The synthetic strategies outlined above are not limited to the synthesis of Etoxazole. The versatile reactivity of this compound allows for its incorporation into a wide array of other potential agrochemical scaffolds. By modifying the reaction partners, a diverse library of compounds can be generated for biological screening.
Caption: Diverse synthetic applications of this compound.
Conclusion
This compound stands as a valuable and versatile intermediate in the synthesis of advanced agrochemicals. Its unique bifunctional nature enables the strategic and efficient introduction of a substituted phenoxyethoxy group, a common feature in a number of biologically active molecules. The synthesis of the acaricide Etoxazole serves as a prime example of its potential application. By understanding the underlying reaction mechanisms and employing robust, self-validating protocols, researchers can effectively leverage the synthetic potential of this compound to develop the next generation of crop protection agents.
References
-
Chemsrc. This compound. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
PubChem. Etoxazole. [Link]
-
ResearchGate. Development of a New Acaricide, Etoxazole. [Link]
- Google Patents. CN103113318A - New etoxazole compound, preparation method and acaricidal activity thereof.
Sources
- 1. CN107365279A - The synthesis technique of etoxazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103113318A - New etoxazole compound, preparation method and acaricidal activity thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and acaricidal/insecticidal activities of etoxazole analogues - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Antioxidant Screening of Novel Phenol Derivatives
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases.[1] Phenolic compounds, a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring, are renowned for their potent antioxidant properties.[2] These compounds can mitigate oxidative stress by donating a hydrogen atom or an electron to neutralize free radicals.[3][4][5] The therapeutic potential of natural phenols has spurred significant interest in the synthesis of novel derivatives with enhanced efficacy, bioavailability, and target specificity.
This comprehensive guide provides a detailed framework for the rational design, synthesis, and subsequent antioxidant screening of novel phenol derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Part 1: Rational Design and Synthesis of Novel Phenol Derivatives
The antioxidant activity of phenolic compounds is intricately linked to their molecular structure. Therefore, a rational design approach based on established structure-activity relationships (SARs) is paramount for the successful development of potent novel antioxidants.
Unraveling Structure-Activity Relationships (SARs)
The antioxidant capacity of a phenol is primarily governed by the number and position of hydroxyl groups on the aromatic ring.[6][7][8] Key SAR principles include:
-
Number of Hydroxyl Groups: An increase in the number of hydroxyl groups generally enhances antioxidant activity.[9]
-
Position of Hydroxyl Groups: The relative position of hydroxyl groups is critical. Ortho and para-disubstituted phenols, particularly those with a catechol (1,2-dihydroxybenzene) moiety, exhibit exceptional antioxidant potential due to the formation of stable intramolecular hydrogen bonds and the ability to delocalize the radical species.[3][7]
-
Electron-Donating Groups: The presence of electron-donating groups (e.g., methoxy, alkyl groups) on the aromatic ring can increase the electron density of the phenolic oxygen, thereby facilitating hydrogen or electron donation.
-
Steric Hindrance: Bulky substituents near the hydroxyl group can sterically hinder its interaction with free radicals, potentially reducing antioxidant activity.
Modern Synthetic Strategies for Functionalized Phenols
Recent advancements in organic synthesis have provided a diverse toolkit for the construction of functionalized phenols. While classical methods remain relevant, modern techniques such as transition-metal-catalyzed cross-coupling and C-H bond functionalization offer greater efficiency and regioselectivity.[10][11][12][13]
A versatile approach for synthesizing a library of phenol derivatives is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a carbon-carbon bond between an aryl halide and a boronic acid. This can be followed by a demethylation step if a methoxy-protected phenol is used.
Experimental Workflow: Synthesis of a Model Phenol Derivative
The following diagram illustrates a general workflow for the synthesis of a novel phenol derivative, followed by a detailed protocol for a representative synthesis.
Caption: General workflow for the synthesis and screening of novel phenol derivatives.
Protocol 1: Synthesis of a Biphenyl-4,4'-diol Derivative
This protocol describes the synthesis of a biphenyl-4,4'-diol derivative, a structural motif present in some potent antioxidants, via a Suzuki-Miyaura cross-coupling reaction followed by demethylation.
Materials:
-
4-Bromophenol (or its methoxy-protected form, 4-bromoanisole)
-
4-Hydroxyphenylboronic acid (or 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Boron tribromide (BBr₃) (for demethylation)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Suzuki-Miyaura Cross-Coupling:
-
In a round-bottom flask, combine 4-bromoanisole (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Add a 3:1 mixture of toluene and ethanol.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
-
Workup and Extraction:
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Demethylation (if using methoxy-protected starting materials):
-
Dissolve the purified methoxy-protected biphenyl in dry dichloromethane under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of boron tribromide (2.5 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete demethylation.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
-
Final Purification and Characterization:
-
Purify the final biphenyl-4,4'-diol derivative by recrystallization or column chromatography.
-
Characterize the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Part 2: In Vitro Antioxidant Activity Screening
A multi-assay approach is crucial for a comprehensive evaluation of the antioxidant potential of newly synthesized phenol derivatives.[2][14][15] This section details the protocols for three widely used antioxidant assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
General Workflow for Antioxidant Screening
Caption: A streamlined workflow for the in vitro antioxidant screening of synthesized compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow.[2][16][17] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Protocol 2: DPPH Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Synthesized phenol derivatives
-
Positive controls: Ascorbic acid, Trolox, or Gallic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Store in the dark.
-
Prepare stock solutions of the synthesized phenol derivatives and positive controls in methanol at a known concentration (e.g., 1 mg/mL).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in methanol.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compounds or standards to the wells.
-
For the blank, add methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Protocol 3: ABTS Assay
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Synthesized phenol derivatives
-
Positive controls (Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ Solution:
-
Prepare stock solutions of ABTS and potassium persulfate in water.
-
Mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and positive controls.
-
In a 96-well microplate, add a large volume of the diluted ABTS•⁺ solution to each well.
-
Add a small volume of the different concentrations of the test compounds or standards.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the test compound.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.
Protocol 4: FRAP Assay
Materials:
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Synthesized phenol derivatives
-
Positive control (Ferrous sulfate or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1).
-
Warm the reagent to 37 °C before use.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and standards.
-
In a 96-well microplate, add the FRAP reagent to each well.
-
Add a small volume of the test compounds or standards.
-
Incubate at 37 °C for a specified time (e.g., 4 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using ferrous sulfate or Trolox.
-
Express the FRAP value of the samples in terms of micromolar equivalents of the standard.
-
Part 3: Data Interpretation and Presentation
The results from the antioxidant assays should be presented in a clear and concise manner to facilitate comparison and SAR analysis.
Tabulated Data
| Derivative | IC₅₀ (µM) - DPPH Assay | TEAC - ABTS Assay | FRAP Value (µM Fe²⁺/µM) |
| Phenol | >1000 | 0.5 | 0.8 |
| Derivative 1 (Catechol) | 15.2 | 2.8 | 3.5 |
| Derivative 2 (Resorcinol) | 85.6 | 1.2 | 1.5 |
| Derivative 3 (Hydroquinone) | 25.4 | 2.1 | 2.9 |
| Trolox (Standard) | 50.1 | 1.0 | 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanistic Insights
The combination of different assays provides insights into the mechanism of antioxidant action.[4]
-
DPPH and ABTS assays primarily measure the capacity for hydrogen atom transfer (HAT) and single electron transfer (SET) .[18]
-
The FRAP assay exclusively measures the electron transfer (ET) capacity of an antioxidant.
By comparing the results across these assays, a more complete picture of the antioxidant profile of the synthesized phenol derivatives can be obtained.
Conclusion
The synthesis and screening of novel phenol derivatives represent a promising avenue for the discovery of new therapeutic agents to combat oxidative stress-related diseases. A thorough understanding of structure-activity relationships, coupled with modern synthetic methodologies and a comprehensive panel of antioxidant assays, provides a robust framework for the rational design and development of potent and effective antioxidants.
References
- Antioxidant Activity of Plant Phenols: Chemical Mechanisms and Biological Significance.
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. Available at: [Link]
-
Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed. Available at: [Link]
-
Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed. Available at: [Link]
-
Mechanisms of action by which phenolic compounds present antioxidant activity. Available at: [Link]
-
Quantitative structure-activity relationships of antioxidant phenolic compounds - JOCPR. Available at: [Link]
-
Antioxidant properties of phenols | Journal of Pharmacy and Pharmacology | Oxford Academic. Available at: [Link]
-
Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds - ResearchGate. Available at: [Link]
-
Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed. Available at: [Link]
-
Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC - NIH. Available at: [Link]
-
Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - NIH. Available at: [Link]
-
SCREENING METHODS TO MEASURE ANTIOXIDANT ACTIVITIES OF PHENOLIC COMPOUND EXTRACTS FROM SOME VARIETIES OF THAI EGGPLANTS | International Society for Horticultural Science. Available at: [Link]
-
Selected methods for the synthesis of phenols - ResearchGate. Available at: [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. Available at: [Link]
-
DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. Available at: [Link]
-
Strategies for synthesis of densely functionalized phenols. - ResearchGate. Available at: [Link]
-
Characterization of Novel Synthetic Polyphenols: Validation of Antioxidant and Vasculoprotective Activities - MDPI. Available at: [Link]
-
Synthesis of Functionalized Phenols - ChemistryViews. Available at: [Link]
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - NIH. Available at: [Link]
-
Development of Novel Antioxidants: Design, Synthesis, and Reactivity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC - NIH. Available at: [Link]
-
Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 14. SCREENING METHODS TO MEASURE ANTIOXIDANT ACTIVITIES OF PHENOLIC COMPOUND EXTRACTS FROM SOME VARIETIES OF THAI EGGPLANTS | International Society for Horticultural Science [ishs.org]
- 15. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for Phenol O-Alkylation
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing reaction temperature in phenol O-alkylation. Here, we address common challenges and provide practical, field-proven insights to enhance reaction efficiency, yield, and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your phenol O-alkylation experiments, with a focus on the critical role of reaction temperature.
Q1: My phenol O-alkylation is proceeding very slowly or not at all. Should I just increase the temperature?
A1: While increasing the temperature can enhance the reaction rate, it's a nuanced adjustment. Before indiscriminately raising the heat, consider the following:
-
Causality: Phenol O-alkylation, particularly the Williamson ether synthesis, is an SN2 reaction. The rate of this reaction is dependent on the concentration of both the phenoxide and the alkylating agent, as well as the reaction temperature. Insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Verify Base and Solvent: Ensure your base is strong enough to completely deprotonate the phenol and that your solvent is appropriate (typically a polar aprotic solvent like DMF or acetonitrile for the Williamson synthesis)[1].
-
Incremental Temperature Increase: If the base and solvent are optimal, a gradual increase in temperature is warranted. A typical starting range for the Williamson ether synthesis is 50-100 °C[1]. Increase the temperature in 10-20 °C increments, monitoring the reaction progress by TLC or GC at each stage.
-
Consider Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can be a powerful tool to rapidly increase the reaction rate by efficiently heating the polar reactants[1].
-
Q2: I'm observing a significant amount of C-alkylation byproduct. How can I improve the selectivity for O-alkylation by adjusting the temperature?
A2: The formation of C-alkylated products is a common competing reaction, as the phenoxide ion is an ambident nucleophile with reactivity at both the oxygen and the aromatic ring[1]. Temperature plays a crucial role in controlling this selectivity.
-
Kinetic vs. Thermodynamic Control: O-alkylation is generally the kinetically favored product, meaning it has a lower activation energy and forms faster at lower temperatures.[2][3] C-alkylation is often the thermodynamically more stable product and is favored at higher temperatures.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are observing significant C-alkylation, it is a strong indication that your reaction temperature is too high. Attempt the reaction at the lower end of the recommended temperature range (e.g., 50-60 °C for Williamson synthesis) or even at room temperature, although this will likely require a longer reaction time[2].
-
Solvent Choice: While not a direct temperature adjustment, the solvent can influence selectivity. Protic solvents can solvate the oxygen of the phenoxide, hindering O-alkylation and promoting C-alkylation. Ensure you are using a polar aprotic solvent to favor O-alkylation[2].
-
Q3: My yield is low, and I'm seeing byproducts that suggest elimination. How is temperature contributing to this?
A3: Low yields coupled with evidence of elimination (e.g., formation of alkenes from the alkyl halide) are often a sign that the reaction temperature is too high, particularly when using secondary or sterically hindered primary alkyl halides.
-
Competition between SN2 and E2: The Williamson ether synthesis (SN2) and base-catalyzed elimination (E2) are competing pathways. Higher temperatures provide more energy for the molecules to overcome the higher activation energy of the E2 pathway, thus increasing the amount of elimination byproduct and reducing the yield of the desired ether[1][4].
-
Troubleshooting Steps:
-
Reduce the Temperature: This is the most critical step. Lowering the temperature will favor the SN2 reaction over the E2 reaction.
-
Choice of Base: While not a temperature factor, using a less sterically hindered base can sometimes reduce the rate of elimination.
-
Q4: At what point does increasing the temperature lead to decomposition or other undesirable side reactions?
A4: The thermal stability of your reactants, products, and intermediates will dictate the upper-temperature limit.
-
Fries Rearrangement: At elevated temperatures, the O-alkylated product can undergo a Fries rearrangement to the thermodynamically more stable C-alkylated isomers[2].
-
Decomposition: All organic molecules have a decomposition temperature. Pushing the reaction temperature too high can lead to charring and the formation of a complex mixture of unidentifiable byproducts.
-
Monitoring is Key: The best approach is to monitor the reaction closely as you increase the temperature. If you start to see the appearance of new, undesired spots on your TLC plate or peaks in your GC chromatogram that are not your starting material or desired product, you may be approaching the limit of thermal stability for your system.
Experimental Protocol: Temperature Optimization for Phenol O-Alkylation (Williamson Ether Synthesis Model)
This protocol provides a systematic approach to optimizing the reaction temperature for the O-alkylation of a generic phenol with an alkyl halide.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq), finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Heating mantle with a temperature controller and thermocouple
-
TLC plates and appropriate eluent system
-
Work-up and purification reagents and equipment
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the phenol, potassium carbonate, and DMF.
-
Initial Temperature: Begin stirring the mixture at room temperature (20-25 °C) for 30 minutes to allow for the formation of the potassium phenoxide.
-
Addition of Alkylating Agent: Add the alkyl halide to the reaction mixture.
-
Temperature Screening:
-
Condition 1 (Low Temperature): Maintain the reaction mixture at room temperature and monitor the reaction progress by TLC every hour for the first 4-6 hours, and then less frequently.
-
Condition 2 (Moderate Temperature): If the reaction is too slow at room temperature, heat the mixture to 50 °C. Monitor the reaction progress by TLC every 30-60 minutes.
-
Condition 3 (Elevated Temperature): If the reaction is still slow, increase the temperature to 80 °C. Monitor the reaction progress by TLC every 15-30 minutes.
-
-
Reaction Monitoring: On your TLC plate, spot the starting phenol, the alkyl halide, and the reaction mixture. The desired O-alkylated product should have a different Rf value than the starting materials. Look for the disappearance of the limiting reagent and the appearance of the product spot. Also, be vigilant for the appearance of any new spots that could indicate side products.
-
Quenching and Work-up: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature, and proceed with your standard aqueous work-up and purification protocol.
-
Analysis: Analyze the yield and purity of the product from each temperature condition to determine the optimal temperature for your specific substrate combination.
Data Presentation
Table 1: General Impact of Temperature on Phenol O-Alkylation
| Temperature Range | Reaction Rate | Selectivity for O-Alkylation | Common Side Products | Recommended For |
| Low (Room Temp - 50°C) | Slow | High | Minimal | Maximizing O-alkylation selectivity, especially with sensitive substrates. |
| Moderate (50°C - 100°C) | Moderate to Fast | Good to Moderate | C-alkylation, Elimination (with hindered halides)[1] | General purpose, balancing rate and selectivity. |
| High (>100°C) | Very Fast | Low | Significant C-alkylation, Elimination, Fries rearrangement, Decomposition[2] | Generally not recommended for selective O-alkylation, but may be used in specific catalytic systems with weak alkylating agents[1][5]. |
Visualizations
Caption: Workflow for Temperature Optimization in Phenol O-Alkylation.
Caption: Relationship Between Temperature and Reaction Outcome.
References
-
Brainly. (2023, November 21). Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
-
ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2022, November 17). (PDF) Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. Retrieved from [Link]
Sources
Troubleshooting incomplete conversion in 4-(2-Bromoethoxy)phenol synthesis
Welcome to the technical support center for the synthesis of 4-(2-Bromoethoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we address common challenges, particularly incomplete conversion and side product formation, providing in-depth, field-proven insights and troubleshooting protocols to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: My reaction is incomplete, and I have a significant amount of unreacted hydroquinone. What is the likely cause?
An incomplete reaction is often due to a low molar ratio of hydroquinone to 1,2-dibromoethane. To favor the desired mono-alkylation product, a significant excess of hydroquinone is recommended, with ratios of 5 to 10 equivalents of hydroquinone to 1 equivalent of 1,2-dibromoethane being effective.[1] This stoichiometric imbalance shifts the equilibrium towards the formation of this compound.
Q2: I am observing a significant amount of a di-substituted byproduct. How can I minimize its formation?
The formation of 1,4-bis(2-bromoethoxy)benzene is a common side reaction. To suppress this, in addition to using an excess of hydroquinone, the slow, dropwise addition of 1,2-dibromoethane to the reaction mixture is crucial.[1] This maintains a low concentration of the alkylating agent, further promoting mono-substitution.
Q3: What is the optimal base and solvent for this reaction?
For the O-alkylation of phenols, a moderately strong base such as potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the phenolic hydroxyl group.[2] The choice of solvent is also critical. Apolar aprotic solvents like acetone or acetonitrile are preferred as they do not solvate the phenoxide ion, thus preserving its nucleophilicity.[2]
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (hydroquinone), the desired product (this compound), and the di-substituted byproduct. The spots can be visualized under UV light.[3][4]
In-Depth Troubleshooting Guides
Issue 1: Persistent Low Yield Despite Stoichiometric Adjustments
If you are still experiencing low yields after adjusting the reactant ratios, consider the following factors:
-
Reaction Temperature and Duration: The Williamson ether synthesis often requires heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.[2] Ensure the reaction is heated for an adequate duration, typically monitored by TLC until the starting material is consumed.
-
Purity of Reagents: The presence of water in the reaction mixture can hydrolyze the alkylating agent and deactivate the base. Ensure that your solvent and reagents are anhydrous. The purity of hydroquinone is also important, as impurities can interfere with the reaction.[5]
-
Inefficient Stirring: In a heterogeneous mixture containing a solid base like potassium carbonate, efficient stirring is essential to ensure proper mixing and facilitate the reaction at the phase interface.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone (5-10 eq.) and anhydrous potassium carbonate (2-3 eq. per hydroxyl group of the limiting reagent).
-
Solvent Addition: Add a suitable volume of anhydrous acetone or acetonitrile.
-
Heating and Alkylating Agent Addition: Heat the mixture to reflux with vigorous stirring. Once refluxing, add 1,2-dibromoethane (1 eq.) dropwise over a period of several hours using an addition funnel.[1]
-
Monitoring: Periodically take aliquots from the reaction mixture, work them up by partitioning between water and ethyl acetate, and analyze the organic layer by TLC to monitor the disappearance of the starting material.[3]
-
Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and wash the solid with a small amount of the reaction solvent.[2] The filtrate can then be concentrated and subjected to purification.
Issue 2: Complex Product Mixture and Purification Challenges
A common challenge in this synthesis is the separation of the desired product from unreacted hydroquinone and the di-substituted byproduct.
-
Purification Strategy:
-
Acid-Base Extraction: Unreacted hydroquinone can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with an aqueous base solution (e.g., dilute sodium hydroxide). The desired product will remain in the organic layer, while the hydroquinone will be extracted into the aqueous layer as its phenolate salt.[6]
-
Column Chromatography: For separating the mono- and di-substituted products, column chromatography on silica gel is a reliable method.[2] A gradient elution with a mixture of hexanes and ethyl acetate can provide good separation.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.[2]
-
Caption: Troubleshooting flowchart for this compound synthesis.
Reaction and Side Product Overview
The synthesis of this compound is a Williamson ether synthesis, which proceeds via an SN2 mechanism. However, the bifunctional nature of the reactants can lead to undesired side products.
Caption: Desired reaction pathway and common side reaction.
Data Summary
| Parameter | Recommendation | Rationale |
| Hydroquinone : 1,2-dibromoethane Ratio | 5:1 to 10:1 | Favors mono-alkylation over di-alkylation.[1] |
| Base | Anhydrous K₂CO₃ | Sufficiently strong for phenol deprotonation without promoting significant side reactions.[2] |
| Solvent | Anhydrous Acetone or Acetonitrile | Aprotic solvent that does not hinder the nucleophilicity of the phenoxide.[2] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction.[2] |
| Addition of 1,2-dibromoethane | Slow, dropwise | Minimizes the concentration of the alkylating agent to reduce di-substitution.[1] |
References
- BenchChem. (2025). Common side products in 4-(2-Methoxyethyl)phenol synthesis and how to avoid them. BenchChem Technical Support.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Retrieved from [Link]
-
ResearchGate. (2016). How can I increase the monosubstitution ratio in an O-alkylation of hydroquinone?. Retrieved from [Link]
- Google Patents. (1958). Alkylation of hydroquinone. (US2832808A).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Heptyloxyphenol via Alkylation of Hydroquinone. BenchChem Technical Support.
-
Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Google Patents. (n.d.). PURIFICATION OF PHENOL. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?. Retrieved from [Link]
-
SlidePlayer. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]
-
ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]
-
ResearchGate. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2022). Interesting route to 4-methoxyphenol. Retrieved from [Link]
- Google Patents. (1992). Method for producing 4-(2'-methoxyethyl)phenol. (US5107034A).
- Google Patents. (1991). Method for producing 4-(2'-methoxyethyl) phenol. (EP0449602A1).
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
- Google Patents. (1980). Process for producing 4-bromo-2-chlorophenols. (US4223166A).
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
PubMed Central. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-(2-Bromoethoxy)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 4-(2-Bromoethoxy)phenol, focusing on the common challenge of removing unreacted starting materials.
Introduction
The synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, often involves the reaction of a phenol, such as hydroquinone, with a bromo-alkane like 1,2-dibromoethane. A critical step following the synthesis is the purification of the desired product from unreacted starting materials and potential side products. This guide offers practical, field-tested advice to navigate these purification challenges effectively.
Troubleshooting Guide: Isolating this compound
This section addresses specific issues encountered during the purification process in a question-and-answer format, providing both the "why" and the "how" for each step.
Question 1: My final product is contaminated with unreacted hydroquinone. What is the most effective method to remove it?
Answer:
The presence of unreacted hydroquinone is a common issue due to its role as a starting material. The most effective removal strategies leverage the differences in polarity and acidity between hydroquinone and the desired product, this compound.
Core Principles for Separation:
-
Polarity Difference: Hydroquinone, with its two hydroxyl groups, is significantly more polar than the mono-substituted product.
-
Acidity: The phenolic protons of hydroquinone are more acidic than the single phenolic proton of the product, allowing for selective deprotonation and extraction.
Recommended Methods:
-
Aqueous Base Extraction (Liquid-Liquid Extraction): This is often the most straightforward and efficient method. By washing the crude reaction mixture (dissolved in an organic solvent) with a mild aqueous base, the more acidic hydroquinone can be selectively deprotonated and partitioned into the aqueous layer.[1][2][3][4]
-
Column Chromatography: For instances where extraction is insufficient or for achieving very high purity, column chromatography is the method of choice.[5][6][7]
Experimental Protocols
Protocol 1: Purification via Aqueous Base Extraction
This protocol details the steps for removing hydroquinone using liquid-liquid extraction.
Materials:
-
Crude this compound mixture dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute (e.g., 5%) aqueous sodium hydroxide (NaOH) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent in which this compound is soluble.
-
Initial Wash: Transfer the organic solution to a separatory funnel and wash with deionized water to remove any water-soluble impurities.
-
Base Wash: Add the aqueous base solution (e.g., saturated NaHCO₃) to the separatory funnel. The volume should be approximately equal to the organic layer.
-
Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure buildup. The deprotonated hydroquinone will transfer to the aqueous layer.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (steps 3-5) one to two more times to ensure complete removal of hydroquinone.
-
Neutralization Wash: Wash the organic layer with deionized water to remove any residual base.
-
Brine Wash: Wash the organic layer with brine to facilitate the removal of dissolved water.[8]
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent like Na₂SO₄.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating compounds with different polarities.[5][7][9]
Materials:
-
Silica gel (standard grade, 60 Å, 230-400 mesh).
-
Eluent (solvent system): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Chromatography column.
-
Thin-Layer Chromatography (TLC) plates and chamber for monitoring.
-
Collection tubes.
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 9:1 hexanes:ethyl acetate). The less polar compounds will travel down the column faster.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to elute the more polar compounds.
-
Fraction Collection: Collect the eluent in fractions.
-
TLC Analysis: Monitor the fractions using TLC to identify which fractions contain the desired product.
-
Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Visualization of Purification Workflow
Caption: Workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q2: How can I remove unreacted 1,2-dibromoethane?
A2: 1,2-dibromoethane is a relatively non-polar and volatile compound.[10][11][12] It can typically be removed by evaporation under reduced pressure (rotoevaporation) after the aqueous workup. Its low boiling point (131-132°C) allows for its separation from the higher-boiling product.[12][13][14]
Q3: What if I see an emulsion during the liquid-liquid extraction?
A3: Emulsions can form when the two immiscible layers have difficulty separating. To break an emulsion, you can try:
-
Adding a small amount of brine (saturated NaCl solution).
-
Gently swirling the separatory funnel instead of vigorous shaking.
-
Allowing the mixture to stand for a longer period.
-
Filtering the mixture through a pad of Celite.
Q4: What is the best solvent system for column chromatography of this compound?
A4: A good starting point is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture beforehand.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Always work in a well-ventilated fume hood.
-
Hydroquinone: Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects and cancer.[15][16][17][18]
-
1,2-Dibromoethane: Toxic if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause cancer.[19][20][21][22]
-
This compound: Causes skin and serious eye irritation and may cause respiratory irritation.[23] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24]
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| This compound | 201.06[23] | - | - | - |
| Hydroquinone | 110.11[25][26] | 172[27] | 287[27] | 5.9 g/100 mL (15 °C)[25][27] |
| 1,2-Dibromoethane | 187.87[11][12] | 9.4 - 10.2[10] | 129 - 133[10] | 0.4% (20 °C)[10] |
References
-
Wikipedia. (n.d.). 1,2-Dibromoethane. Retrieved from [Link]
-
Chemister.ru. (n.d.). 1,2-dibromoethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroquinone. Retrieved from [Link]
-
Sciencemadness Wiki. (2019). Hydroquinone. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Stenutz. (n.d.). 1,2-dibromoethane. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromoethane | Br(CH2)2Br | CID 7839. Retrieved from [Link]
-
ACS Publications. (n.d.). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K | Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Agilent Technologies. (2024). 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
Penta chemicals. (2023). Hydroquinone - SAFETY DATA SHEET. Retrieved from [Link]
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CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
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West Liberty University. (n.d.). Material Safety Data Sheet Hydroquinone MSDS# 11230 Section 1. Retrieved from [Link]
-
Safety data sheet. (2023). 1,2-dibromoethane. Retrieved from [Link]
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Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
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Loba Chemie. (2016). 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS CAS-No.: 106-93-4 MSDS. Retrieved from [Link]
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University of Massachusetts. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
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PubMed Central. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
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ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]
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BYJU'S. (2019). methods of purification of organic compounds. Retrieved from [Link]
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Safety data sheet. (2010). Phenol, 4-bromo-. Retrieved from [Link]
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ResearchGate. (2025). Purification of phenolic flavanoids with flash chromatography. Retrieved from [Link]
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Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]
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Quora. (2020). How to remove bromine from a reaction mixture?. Retrieved from [Link]
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Reddit. (2025). Removing inhibitor from MMA (and other methacrylate monomers). Retrieved from [Link]
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LookChem. (n.d.). Phenol, 4-bromo-2-ethyl-5-methoxy- Safety Data Sheets(SDS). Retrieved from [Link]
- Google Patents. (n.d.). US4144137A - Method for removal of polymerization inhibitor.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - A simple one-step sonochemical route towards functional hairy polymer nanoparticles. Retrieved from [Link]
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Reddit. (2021). How to remove monomethyl ether hydroquinone inhibitor from 2-hydroxyethyl acrylate monomer using basic alumina?. Retrieved from [Link]
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University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
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Brainly. (n.d.). Question 29, Daily Practice Paper 3 , Cengage Organic Chemistry for JEE (Advance) - Part 2. Retrieved from [Link]
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Technical Support Center: Synthesis of 4-(2-Bromoethoxy)phenol
Welcome to the Technical Support Center for the synthesis of 4-(2-Bromoethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge for successful and reproducible outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, is most commonly achieved via the Williamson ether synthesis. This involves the reaction of hydroquinone with 1,2-dibromoethane. While seemingly straightforward, this reaction is often plagued by low yields due to the formation of a significant byproduct: 1,2-bis(4-hydroxyphenoxy)ethane. The primary challenge lies in achieving selective mono-alkylation of the symmetrical hydroquinone molecule.
This guide provides a comprehensive resource to address this and other potential issues, ensuring a higher success rate in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the synthesis of this compound?
The principal reason for low yields is the formation of the dialkylated byproduct, 1,2-bis(4-hydroxyphenoxy)ethane. This occurs because both hydroxyl groups of the hydroquinone starting material are reactive and can undergo etherification with 1,2-dibromoethane.
Q2: How can I minimize the formation of the dialkylated byproduct?
Minimizing the formation of the dialkylated byproduct is the key to improving the yield of this compound. The most effective strategy is to use a molar excess of hydroquinone relative to 1,2-dibromoethane.[1] This statistical approach favors the mono-alkylation by increasing the probability of a 1,2-dibromoethane molecule reacting with an unreacted hydroquinone molecule rather than the already mono-alkylated product.
Q3: What is the role of the base in this reaction, and which one should I choose?
The base is crucial for deprotonating the phenolic hydroxyl group of hydroquinone to form the more nucleophilic phenoxide ion, which then attacks the 1,2-dibromoethane.[2][3] For this synthesis, a moderately weak base like potassium carbonate (K₂CO₃) is often preferred.[4] Stronger bases, such as sodium hydride (NaH), can lead to the deprotonation of both hydroxyl groups, increasing the likelihood of dialkylation.
Q4: Which solvent is most suitable for this synthesis?
Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they can solvate the cation of the phenoxide without deactivating the nucleophile through hydrogen bonding.[5] Acetone and dimethylformamide (DMF) are commonly used.[4] The choice of solvent can also influence the reaction rate and selectivity.
Troubleshooting Guide
This section delves into specific problems you might encounter during the synthesis of this compound and provides actionable solutions based on chemical principles.
Problem 1: Low Yield of this compound and a High Amount of Dialkylated Byproduct
Causality: As discussed, the formation of 1,2-bis(4-hydroxyphenoxy)ethane is the primary yield-limiting side reaction. This is a direct consequence of the difunctional nature of hydroquinone.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Solutions:
-
Stoichiometry is Key: The most critical parameter is the molar ratio of your reactants. A significant excess of hydroquinone (at least 3 equivalents, and up to 5) is recommended to statistically favor mono-alkylation.[1]
-
Base Selection: Employ a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are effective at deprotonating one phenolic hydroxyl group without significantly deprotonating the second, thereby reducing the formation of the dianion that leads to the dialkylated product.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., room temperature to 50°C) can help improve selectivity. Higher temperatures can accelerate the rate of the second alkylation.
-
Slow Addition: The slow, dropwise addition of 1,2-dibromoethane to the mixture of hydroquinone and base can help maintain a low concentration of the alkylating agent, further favoring mono-alkylation.
Problem 2: Unreacted Starting Material (Hydroquinone) Remains
Causality: Incomplete reaction can be due to several factors, including insufficient base, poor solubility of the phenoxide, or deactivation of the alkylating agent.
Solutions:
-
Ensure Adequate Base: Use at least one equivalent of base for each equivalent of hydroquinone that you want to react. For selective mono-alkylation, using slightly more than one equivalent of base per mole of 1,2-dibromoethane is a good starting point.
-
Solvent Choice: If the potassium phenoxide salt is not sufficiently soluble in your chosen solvent (e.g., acetone), consider switching to a more polar aprotic solvent like DMF.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
Problem 3: Difficulty in Purifying the Product
Causality: The desired product, this compound, has similar polarity to the starting hydroquinone and the dialkylated byproduct, which can make purification by column chromatography challenging.
Solutions:
-
Optimize Reaction Conditions First: The best way to simplify purification is to minimize the formation of byproducts by following the recommendations in Problem 1.
-
Column Chromatography: Use a high-quality silica gel and a carefully optimized eluent system. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can help to separate the components.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Aqueous Workup: During the workup, washing the organic layer with a dilute aqueous base (e.g., 5% NaOH) can help remove unreacted hydroquinone. However, be cautious as the product also has a phenolic hydroxyl group and may be partially extracted into the aqueous layer. Acidification of the aqueous layer and back-extraction may be necessary to recover any lost product.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the scale of your reaction.
Materials:
-
Hydroquinone (3.0 equivalents)
-
1,2-Dibromoethane (1.0 equivalent)
-
Potassium Carbonate (1.5 equivalents)
-
Acetone or DMF (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone and anhydrous acetone (or DMF).
-
Add potassium carbonate to the mixture and stir vigorously at room temperature for 30 minutes.
-
Slowly add 1,2-dibromoethane to the reaction mixture dropwise over a period of 30-60 minutes.
-
Heat the reaction mixture to a gentle reflux (for acetone, ~56°C) and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Reaction Mechanism and Side Reaction
Caption: Reaction mechanism and side reaction pathway.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 3-5 equivalents of Hydroquinone to 1 equivalent of 1,2-Dibromoethane | Statistically favors mono-alkylation, minimizing the formation of the dialkylated byproduct.[1] |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | A moderately weak base selectively deprotonates one hydroxyl group, reducing the chance of forming the reactive dianion.[4] |
| Solvent | Acetone or Dimethylformamide (DMF) | Polar aprotic solvents that facilitate the Sₙ2 reaction without solvating the nucleophile.[5] |
| Temperature | Room Temperature to 50°C | Lower temperatures can improve selectivity by slowing down the rate of the second alkylation reaction. |
| Addition of Alkylating Agent | Slow, dropwise addition | Maintains a low concentration of 1,2-dibromoethane, further favoring mono-alkylation. |
Conclusion
The synthesis of this compound presents a classic challenge in selective organic synthesis. By understanding the underlying principles of the Williamson ether synthesis and the factors that influence the competition between mono- and dialkylation, researchers can significantly improve the yield and purity of the desired product. Careful control of stoichiometry, judicious selection of the base and solvent, and optimization of reaction conditions are paramount to success. This guide provides the foundational knowledge and practical troubleshooting strategies to help you achieve your synthetic goals efficiently and reproducibly.
References
- BenchChem. (2025). Common side products in 4-(2-Methoxyethyl)phenol synthesis and how to avoid them. BenchChem Technical Support.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Melone, L., & Punta, C. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Current Organic Chemistry, 17(1), 103-109.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Heptyloxyphenol via Alkylation of Hydroquinone.
-
Williamson Ether Synthesis. (n.d.). University of Massachusetts. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Edubirdie. (2023). Williamson Ether Synthesis Lab 3.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (1991). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
- BenchChem. (2025). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis. BenchChem Technical Support.
- Google Patents. (n.d.). 1 PURIFICATION OF PHENOL.
- Google Patents. (1958). US2832808A - Alkylation of hydroquinone.
- ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?.
Sources
Technical Support Center: Selective O-Alkylation of Hydroquinone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the selective O-alkylation of hydroquinone. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common yet nuanced transformation. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Selectivity
The O-alkylation of hydroquinone, typically via the Williamson ether synthesis, is a cornerstone reaction for accessing valuable mono-alkylated hydroquinone ethers—key intermediates in pharmaceuticals, agrochemicals, and polymer sciences.[1] However, the symmetric nature of hydroquinone presents a significant challenge: controlling the reaction to favor the desired mono-alkylated product over the thermodynamically stable dialkylated byproduct. Furthermore, competitive C-alkylation can occur under certain conditions, complicating the product mixture.[2]
This guide will dissect the critical parameters governing selectivity and provide actionable solutions to common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the best base for achieving selective mono-O-alkylation of hydroquinone?
Answer: While several bases can be effective, Cesium Carbonate (Cs₂CO₃) is widely regarded as the superior choice for maximizing the selectivity of mono-O-alkylation of symmetric diols and phenols like hydroquinone.[3][4] This is often attributed to the "Cesium Effect."
-
Mechanism of the Cesium Effect: The large, soft cesium cation (Cs⁺) coordinates more effectively than smaller cations (K⁺, Na⁺) to both hydroxyl groups of hydroquinone. This coordination, potentially coupled with intramolecular hydrogen bonding, is thought to lower the pKa of the first proton significantly more than the second. This creates a larger energy gap for the second deprotonation, favoring the formation of the mono-phenoxide. Furthermore, DFT studies on analogous systems suggest the transition state for O-alkylation is more energetically favorable with Cs₂CO₃ compared to K₂CO₃.[5]
-
Potassium Carbonate (K₂CO₃): This is a cost-effective and commonly used base. It is milder than Cs₂CO₃ and often requires heating (e.g., reflux in acetone or DMF) to achieve a reasonable reaction rate.[6][7] While effective, it typically results in a lower selectivity, often yielding significant amounts of the dialkylated product, especially if the reaction is driven to completion.[8]
-
Sodium Hydride (NaH): As a very strong, non-nucleophilic base, NaH ensures rapid and irreversible deprotonation of the phenol.[9] It is typically used in anhydrous polar aprotic solvents like DMF or THF. However, its high reactivity can make controlling selectivity difficult. Once the mono-phenoxide is formed, the remaining hydroxyl group can be readily deprotonated, leading to the dianion and subsequent dialkylation.
Q2: How does the choice of solvent impact the selectivity of O- vs. C-alkylation?
Answer: Solvent choice is critical and directly influences the competition between O-alkylation and C-alkylation.
-
Polar Aprotic Solvents (Recommended for O-Alkylation): Solvents like DMF, acetonitrile, and DMSO are ideal for promoting O-alkylation.[10] They effectively solvate the cation (K⁺, Na⁺, Cs⁺) but do not strongly solvate the phenoxide anion. This "naked" and highly nucleophilic oxygen anion readily attacks the alkyl halide in the desired Sₙ2 reaction.[10]
-
Protic Solvents (Promote C-Alkylation): Protic solvents like water or alcohols should be avoided. They form strong hydrogen bonds with the phenoxide oxygen, creating a bulky solvent shell that sterically hinders O-alkylation. This reduced reactivity of the oxygen atom allows the resonance-activated carbon positions (ortho to the hydroxyl group) to compete as nucleophiles, leading to undesired C-alkylated byproducts.
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
Answer: This concept is central to understanding product distribution.
-
Kinetic Control: This regime favors the product that is formed fastest. The first deprotonation and subsequent alkylation to form the mono-ether is kinetically favored (has a lower activation energy).[11][12] Low reaction temperatures and short reaction times favor the kinetic product.
-
Thermodynamic Control: This regime favors the product that is the most stable. The dialkylated hydroquinone is generally the most thermodynamically stable product. High reaction temperatures and long reaction times allow the reaction to equilibrate, meaning the initially formed mono-ether can react further to form the more stable di-ether.[13][14]
To maximize mono-alkylation, conditions should be chosen to maintain kinetic control .
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-alkylated Product, High Recovery of Starting Material | 1. Insufficiently strong base.2. Reaction temperature too low.3. Inactive alkylating agent. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).2. Increase temperature incrementally (e.g., from room temp to 60-80 °C in DMF).3. Check the purity of the alkyl halide. Consider switching from a chloride to a more reactive bromide or iodide. |
| High Yield of Dialkylated Product | 1. Reaction under thermodynamic control (high temp, long time).2. Stoichiometry of alkylating agent is too high.3. Base is too strong or used in large excess, favoring dianion formation. | 1. Lower the reaction temperature. 2. Use hydroquinone as the limiting reagent is a misconception for selectivity. Instead, use a large excess of hydroquinone (5-10 equivalents) relative to the alkylating agent. This statistically ensures the alkylating agent is more likely to encounter an unreacted hydroquinone molecule.[8]3. Add the alkylating agent slowly via syringe pump over several hours to maintain its low concentration, minimizing the chance of a second alkylation.[8] |
| Formation of C-Alkylated Byproduct | 1. Use of protic solvents (e.g., ethanol, water).2. High temperatures can sometimes favor C-alkylation. | 1. Ensure strictly anhydrous, polar aprotic conditions. Use solvents like DMF, acetonitrile, or acetone.2. Lower the reaction temperature. |
| Reaction is Sluggish or Stalls | 1. Poor solubility of the base (especially K₂CO₃ in acetone).2. Water in the reaction medium quenching the base/phenoxide.3. Alkylating agent is not reactive enough (e.g., primary alkyl chloride). | 1. Switch to a more soluble base (Cs₂CO₃) or a better solvent (DMF).2. Use anhydrous solvents and oven-dried glassware. Ensure the base is anhydrous.3. Use an alkyl bromide or iodide, or convert the alkyl chloride to an iodide in situ by adding a catalytic amount of NaI or KI (Finkelstein reaction). |
Decision Workflow for Optimizing Selectivity
Data Presentation: Base and Solvent Effects
The following table summarizes typical outcomes based on the choice of base and solvent, compiled from literature precedents.[3][5][6] Selectivity is highly dependent on specific substrates and conditions, but these trends are generally observed.
| Base | Solvent | Typical Temp. (°C) | Relative Rate | Mono-Alkylation Selectivity | Key Considerations |
| K₂CO₃ | Acetone | 56 (Reflux) | Moderate | Moderate | Inexpensive but often requires reflux. Base solubility can be limiting. |
| K₂CO₃ | DMF | 60 - 100 | Moderate-Fast | Moderate | Better solubility than acetone, but higher temperatures can favor dialkylation. |
| NaH | DMF/THF | 0 - RT | Very Fast | Moderate to Low | Requires anhydrous conditions. High reactivity can lead to over-alkylation if not carefully controlled. |
| Cs₂CO₃ | DMF | RT - 60 | Fast | High to Excellent | The "gold standard" for selectivity due to the Cesium Effect. Higher cost. |
Recommended Experimental Protocol
This protocol is designed to maximize mono-alkylation by leveraging kinetic control and the superior selectivity of Cesium Carbonate.
Objective: To synthesize 4-(benzyloxy)phenol from hydroquinone and benzyl bromide.
Materials:
-
Hydroquinone (5.0 eq., 5.51 g, 50.0 mmol)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq., 4.89 g, 15.0 mmol)
-
Benzyl Bromide (BnBr) (1.0 eq., 1.19 mL, 1.71 g, 10.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (50 mL)
-
Diethyl Ether
-
1 M HCl
-
Saturated aq. NaCl (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add hydroquinone (5.51 g) and Cesium Carbonate (4.89 g).
-
Solvent Addition: Add anhydrous DMF (50 mL) to the flask. Stir the resulting suspension under a nitrogen atmosphere.
-
Preparation of Alkylating Agent: In a separate, dry flask, prepare a solution of benzyl bromide (1.19 mL) in anhydrous DMF (10 mL).
-
Slow Addition: Draw the benzyl bromide solution into a syringe and place it on a syringe pump. Add the solution to the stirring hydroquinone suspension dropwise over a period of 5 hours at room temperature. Causality: Slow addition maintains a low concentration of the electrophile, statistically favoring reaction with the vast excess of hydroquinone over the newly formed mono-alkylated product.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the consumption of benzyl bromide and the formation of the product (Rf will be intermediate between hydroquinone and the di-alkylated product).
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether (2 x 75 mL).
-
Combine the organic extracts and wash with 1 M HCl (2 x 100 mL) to remove residual DMF.
-
Wash with water (1 x 100 mL) and finally with brine (1 x 100 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will contain the desired mono-ether and a large amount of unreacted hydroquinone. Purify by flash column chromatography on silica gel. The excess hydroquinone can be recovered.
Visualizing the Reaction Pathway
References
-
Bhongale, P., Joshi, S., & Mali, N. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews, 65(2), 455-500. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Monsanto Chemical Company. (1958). Alkylation of hydroquinone.
-
Gambarotti, C., Melone, L., Punta, C., & Shisodia, S. U. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Current Organic Chemistry, 17(10), 1108-1113. [Link]
-
Lewis, C. A., et al. (2005). Recent progress in selective functionalization of diols via organocatalysis. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2016). General procedures: A. K2CO3, Acetone, room temperature, overnight. [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
Toste, F. D., et al. (2012). The Importance of Hydrogen Bonding to Stereoselectivity and Catalyst Turnover in Gold-Catalyzed Cyclization of Monoallylic Diols. Journal of the American Chemical Society, 134(40), 16757-16768. [Link]
-
Jha, A., et al. (2016). How can I increase the monosubstitution ratio in an O-alkylation of hydroquinone? ResearchGate. [Link]
-
Bhongale, P. V., et al. (2022). Kinetic study on alkylation of hydroquinone with methanol over SO3H functionalized Brønsted acidic ionic liquids. The Canadian Journal of Chemical Engineering, 100(10), 2986-2996. [Link]
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ResearchGate. (n.d.). Reactions and conditions: i) (a) NaH, BnBr, DMF. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
PubChem. (n.d.). Hydroquinone. [Link]
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ResearchGate. (n.d.). Determination of hydroquinone and benzoquinone in pharmaceutical formulations. [Link]
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MDPI. (n.d.). Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances. [Link]
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ResearchGate. (n.d.). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
ResearchGate. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?[Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
jOeCHEM. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems [Video]. YouTube. [Link]
-
Organic Chemistry Tutor. (2024). Synthesis of Hydroquinone [Video]. YouTube. [Link]
-
ResearchGate. (2013). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?[Link]
-
ResearchGate. (n.d.). Reaction and conditions: (f) K2CO3, acetone, reflux, overnight, 68–79%. [Link]
-
Gambarotti, C., et al. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Current Organic Chemistry, 17(10), 1108-1113. [Link]
-
ResearchGate. (n.d.). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. [Link]
-
MDPI. (n.d.). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H2O2. [Link]
-
Pathania, V., et al. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances, 13(25), 16899-16906. [Link]
-
ResearchGate. (n.d.). Selective mono-acylation of meso- and C2-symmetric 1,3- and 1,4-diols. [Link]
-
RSC Publishing. (n.d.). Facile and highly selective monoacylation of symmetric diols adsorbed on silica gel with acetyl chloride. [Link]
-
ResearchGate. (n.d.). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. [Link]
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Technical Support Center: Column Chromatography for Polar Bromo-Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar bromo-compounds using column chromatography. The unique electronic and steric properties of bromine, combined with the challenges of polar functional groups, demand a nuanced approach to separation. This resource provides in-depth, experience-driven answers to common questions and robust troubleshooting strategies to enhance the purity, yield, and efficiency of your purifications.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying a polar bromo-compound?
The default choice for most purifications, silica gel, is often suitable but requires careful consideration. Silica gel is polar and slightly acidic, which can sometimes lead to the degradation of sensitive bromo-compounds.[1][2]
-
Standard Silica Gel (SiO₂): This is the workhorse for normal-phase chromatography.[1][3] Its high polarity effectively retains polar compounds. However, its acidic nature can cause issues like hydrolysis or elimination reactions with labile bromo-compounds.[2]
-
Neutral Alumina (Al₂O₃): If your compound is acid-sensitive, neutral alumina is an excellent alternative.[1][4] It is slightly basic and offers a different selectivity profile compared to silica.[1] Basic alumina is also available for purifying acidic compounds.[1]
-
Reversed-Phase Silica (e.g., C18): For highly polar, water-soluble bromo-compounds, reversed-phase chromatography is often the superior technique. Here, a non-polar stationary phase is used with a polar mobile phase (like water/acetonitrile or water/methanol).[5] Retention is driven by hydrophobic interactions, so more polar compounds elute earlier.[6]
-
Functionalized Silica: For particularly challenging separations, consider specialty phases. Amino-propyl (NH₂) or cyano-propyl (CN) bonded silica can offer unique selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) uses polar stationary phases (including bare silica or polar bonded phases) with a high-organic, aqueous mobile phase to retain very polar analytes that show little to no retention in reversed-phase.[7][8]
Table 1: Stationary Phase Selection Guide for Polar Bromo-compounds
| Stationary Phase | Polarity | Best For | Potential Issues |
| Silica Gel | Polar, Acidic | General-purpose purification of moderately polar compounds. | Acid-catalyzed degradation of sensitive substrates.[2] |
| Neutral Alumina | Polar, Neutral/Slightly Basic | Acid-sensitive polar compounds, amines.[1][4] | Can be more reactive than silica; activity varies with water content. |
| Reversed-Phase (C18, C8) | Non-polar | Highly polar, water-soluble compounds.[3][5] | Poor retention of non-polar impurities. |
| HILIC (e.g., Amide, Diol) | Polar | Very polar, hydrophilic compounds not retained by reversed-phase.[7][8] | Requires careful equilibration; mechanism can be complex.[9] |
Q2: How do I select the right mobile phase (eluent)?
The goal is to find a solvent system that provides a target compound Rf (retention factor) of ~0.25-0.35 on a Thin-Layer Chromatography (TLC) plate.[2][10] This Rf range typically ensures good separation on the column without excessively long elution times.
-
Start with TLC: Always develop your method on TLC plates first. This is a rapid, low-cost way to screen multiple solvent systems.
-
Common Normal-Phase Systems: For silica or alumina, start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent.
-
Hexane/Ethyl Acetate: A versatile, widely used system of moderate polarity.
-
Dichloromethane/Methanol: A more polar system, effective for highly polar compounds. Be aware that high percentages of methanol can sometimes dissolve silica gel.
-
-
Common Reversed-Phase Systems: For C18 columns, the mobile phase is polar.
-
Water/Acetonitrile (ACN): A common choice with good UV transparency.
-
Water/Methanol (MeOH): Offers different selectivity compared to ACN.
-
-
Consider Additives: Small amounts of additives can dramatically improve peak shape and resolution, especially for ionizable compounds.
-
Acetic Acid or Formic Acid (~0.1-1%): Adding a small amount of acid to the mobile phase can suppress the ionization of acidic compounds, reducing peak tailing.[11]
-
Triethylamine or Ammonia (~0.1-1%): For basic compounds (e.g., amines), a small amount of a base can block the acidic silanol groups on the silica surface, preventing strong, irreversible adsorption and improving peak shape.
-
Q3: Should I use isocratic or gradient elution?
The choice depends on the complexity of your mixture.[12]
-
Isocratic Elution: Uses a constant solvent composition throughout the run.[12][13] It is simpler and more reproducible.[14] This method is ideal when the compounds in your mixture have similar polarities and Rf values that are well-separated on the TLC plate.[14][15]
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation.[12][13] This is highly effective for complex mixtures containing compounds with a wide range of polarities.[14][16] It helps to elute strongly retained (very polar) compounds more quickly and as sharper peaks, preventing excessive band broadening.[13][16]
In-Depth Troubleshooting Guides
Problem 1: My polar bromo-compound is streaking badly on the TLC plate and giving broad, poorly resolved peaks on the column.
Primary Cause: This is often a sign of undesirable secondary interactions with the stationary phase or compound ionization. The acidic silanol groups (-Si-OH) on the surface of silica gel are common culprits. They can strongly and sometimes irreversibly bind to basic functional groups or cause tailing with very polar, hydrogen-bond-donating compounds.
Diagnostic & Solution Workflow:
Caption: Troubleshooting Decision Tree for Peak Tailing.
Detailed Steps:
-
Assess Ionization: Determine if your molecule has acidic (e.g., carboxylic acid, phenol) or basic (e.g., amine, pyridine) functional groups.
-
Use a Modifier: If the compound is ionizable, add a modifier to the eluent. For an acidic compound, add ~0.5% acetic acid to protonate it and reduce interaction with silanols.[11] For a basic compound, add ~0.5% triethylamine to compete for the acidic sites on the silica.
-
Check for Overloading: On a TLC plate, a spot that is too concentrated will naturally streak. Dilute your sample and re-spot. For column chromatography, a general rule is to use a silica-to-sample weight ratio of at least 30:1 for easy separations and up to 100:1 or more for difficult ones.[10]
-
Evaluate Solubility: If your compound has poor solubility in the chosen eluent, it can precipitate at the top of the column and then slowly re-dissolve as the column runs, leading to severe tailing. If this is suspected, consider "dry loading."
Protocol: Dry Loading a Sample
-
Dissolve your crude sample in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane or acetone) in a round-bottom flask.[17]
-
Add a portion of silica gel to the flask (typically 3-5 times the weight of your crude sample).[10]
-
Swirl the mixture to create a uniform slurry.[17]
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.[10][17]
-
Gently pour this powder onto the top of your packed column.[10][17]
-
Carefully add a thin layer of sand on top to prevent disturbance when adding the eluent.[10][18]
Problem 2: I have very low recovery of my bromo-compound from the column.
Primary Cause: The compound is either irreversibly stuck to the column or is degrading during the purification process. Bromo-compounds, especially those with adjacent electron-withdrawing groups or those that are sterically hindered, can be susceptible to degradation on acidic silica gel.[2]
Solutions:
-
Test for Stability: Before running a column, assess your compound's stability on silica. Spot the compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline that wasn't there initially, your compound is likely degrading.[19] A 2D TLC experiment, where the plate is run, dried, rotated 90 degrees, and run again in the same solvent, is a definitive test; a stable compound will remain on the diagonal, while degradation products will appear off-diagonal.[2]
-
Deactivate the Silica: If acid-sensitivity is confirmed, use a deactivated stationary phase. You can pre-treat your silica by flushing the packed column with your starting eluent containing 1% triethylamine, followed by several column volumes of the starting eluent without the base to remove the excess.
-
Switch to Alumina: For highly acid-sensitive compounds, switching to neutral or basic alumina is often the most effective solution.[1][4]
-
Run the Column Faster: Minimize the time your compound spends on the stationary phase. Use "flash" chromatography (applying positive pressure) rather than gravity chromatography to speed up the elution.
-
Check the Final Fractions: Sometimes a very polar compound requires a much stronger solvent to elute. After you believe your compound should have eluted, try flushing the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) and check these fractions by TLC.[19]
Problem 3: I can't see my compound on the TLC plate.
Primary Cause: Many organic compounds are not colored and do not absorb UV light, making visualization difficult. Bromo-compounds without a UV-active chromophore (like an aromatic ring) will be invisible under a standard 254 nm UV lamp.[20][21]
Solutions:
-
Use a Visualizing Stain: After checking under UV light, use a chemical stain to visualize the spots. The plate is dipped into or sprayed with a reagent that reacts with the compound to produce a colored spot, often after gentle heating.[22]
Table 2: Common TLC Stains for Visualizing Polar Bromo-compounds
| Stain | Recipe | Visualization | Best For |
| Iodine Chamber | A few crystals of I₂ in a sealed chamber.[20] | Place plate in chamber; spots appear as temporary yellow-brown areas.[20][22] | Unsaturated and aromatic compounds, many general organic molecules.[23] |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water. | Dip plate and heat gently. Spots appear as yellow/brown on a purple background. | Compounds that can be oxidized (alkenes, alkynes, alcohols, aldehydes).[23] |
| p-Anisaldehyde | 135mL EtOH, 5mL conc. H₂SO₄, 1.5mL glacial acetic acid, 3.7mL p-anisaldehyde. | Dip plate and heat until colors develop. | Broad-spectrum stain, sensitive to nucleophilic groups. Gives a range of colors.[23] |
| Phosphomolybdic Acid (PMA) | 10g phosphomolybdic acid in 100mL ethanol.[23] | Dip plate and heat. Spots appear as dark blue/green on a yellow-green background. | Excellent general stain for most organic compounds, especially alcohols and phenols.[22][23] |
Experimental Workflow & Column Packing
A successful purification relies on a well-packed column. A poorly packed column with cracks, bubbles, or an uneven surface will lead to band broadening and poor separation.[1]
Caption: General Workflow for Column Chromatography Purification.
Protocol: Slurry Packing a Silica Gel Column [10]
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[1] Add a ~1 cm layer of sand.[1][10]
-
Make the Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar eluent and stir to create a consistent, pourable slurry with no lumps.[1][18]
-
Pour the Slurry: With the column stopcock closed, fill the column about one-third full with the initial eluent.[1] Place a funnel on top and pour the silica slurry in a single, continuous motion.[1]
-
Pack the Column: Open the stopcock to drain the solvent. As the solvent drains, gently tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and encourage uniform packing.[1][24] Never let the solvent level drop below the top of the silica bed.[25]
-
Finalize: Once the silica has settled into a stable bed, carefully add a final ~1 cm layer of sand on top to protect the surface.[10][18] Drain the excess solvent until the level is just at the top of the sand layer before loading your sample.[1]
By methodically addressing these key parameters—from stationary and mobile phase selection to proper packing and troubleshooting—researchers can significantly improve the outcome of challenging purifications involving polar bromo-compounds.
References
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[Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? - Welch Materials. (2026, January 6). Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Packing - ChemistryViews. (2012, June 5). Retrieved from [Link]
-
Running a Silica Gel Column - CommonOrganicChemistry.com. Retrieved from [Link]
-
Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes - PharmaGuru. (2025, October 8). Retrieved from [Link]
-
What is the advantages of gradient elution over isocratic elution in LC? - ResearchGate. (2019, April 10). Retrieved from [Link]
-
Packing Normal Phase Columns - Chemistry LibreTexts. (2022, June 23). Retrieved from [Link]
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When is Gradient Elution Better than Isocratic Elution? - Biotage. (2023, January 24). Retrieved from [Link]
-
How To Prepare Silica Gel Slurry For Column Chromatography? - Chemistry For Everyone. (2025, February 5). Retrieved from [Link]
-
Are there alternatives for silica for column chromatography? - ResearchGate. (2025, June 11). Retrieved from [Link]
-
Packing column : r/OrganicChemistry - Reddit. (2021, June 22). Retrieved from [Link]
-
Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. (2014, September 18). Retrieved from [Link]
-
Alternative stationary phases : r/Chempros - Reddit. (2022, July 16). Retrieved from [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024, November 25). Retrieved from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Retrieved from [Link]
-
Neutral silica stationary phases with surface bound maltose and sorbitol for hydrophilic interaction liquid chromatography - PubMed. (2017, July 28). Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved from [Link]
-
Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase | Request PDF - ResearchGate. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from [Link]
-
Column chromatography. Retrieved from [Link]
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How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Retrieved from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. Retrieved from [Link]
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Reversed-phase chromatography - Wikipedia. Retrieved from [Link]
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Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020, June 16). Retrieved from [Link]
-
7.10: Reverse Phase Chromatography - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]
-
5.7: Visualizing TLC Plates - Chemistry LibreTexts. (2025, August 21). Retrieved from [Link]
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TLC Visualization Methods. Retrieved from [Link]
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TLC Visualization Methods - Theory pages - Labster. Retrieved from [Link]
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AskChem: Do primary bromides decompose on silica? : r/chemistry - Reddit. (2010, March 31). Retrieved from [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20). Retrieved from [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). Retrieved from [Link]
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Polar Compounds | SIELC Technologies. Retrieved from [Link]
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Illuminating the Invisible: Visualization and Detection of Compounds in TLC - Plant Extract. (2024, August 22). Retrieved from [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
troubleshooting column chromatography : r/chemistry - Reddit. (2022, February 22). Retrieved from [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Retrieved from [Link]
-
2.3D: Separation Theory - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit. (2016, March 30). Retrieved from [Link]
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Technical Support Center: Managing Emulsion Formation in Ether Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage emulsion formation during the aqueous workup of ether synthesis reactions. Emulsions, which are stable mixtures of immiscible liquids like an organic solvent and water, can significantly complicate product isolation and reduce yields.[1][2] This resource provides in-depth, experience-driven solutions to prevent and break these troublesome emulsions.
Section 1: Troubleshooting Guide - Why is an Emulsion Forming and What Can I Do?
This section addresses specific issues you might encounter during your experimental workup. Each question is followed by a detailed explanation of the underlying causes and a range of solutions, from simple physical methods to chemical interventions.
Q1: I've just added water to my reaction mixture, and now I have a milky, inseparable layer between the organic and aqueous phases. What's happening?
A1: The Cause - Understanding Emulsion Formation
You are observing an emulsion, a stable dispersion of one liquid in another, typically stabilized by a third component acting as an emulsifying agent.[3] In the context of an ether synthesis workup, several factors can contribute to this:
-
Presence of Surfactant-like Molecules: Many organic reactions, including certain ether syntheses, can produce byproducts or involve reagents with amphiphilic properties (having both hydrophilic and hydrophobic parts).[4][5] These molecules accumulate at the oil-water interface, reducing interfacial tension and stabilizing the dispersed droplets.[4]
-
Mechanical Agitation: Vigorous shaking or stirring during the extraction process can break up the liquid phases into very fine droplets, increasing the surface area for emulsifying agents to act upon and creating a stable emulsion.[4]
-
High Concentration of Reactants or Products: A high concentration of dissolved species can increase the viscosity of either phase, hindering the coalescence of droplets.
-
Fine Particulate Matter: Insoluble impurities or finely divided solids can also stabilize emulsions by adsorbing at the liquid-liquid interface.
Q2: I've tried letting the separatory funnel sit, but the emulsion isn't breaking. What is the quickest and most common method to try next?
A2: The "Salting Out" Technique - A First Line of Defense
Adding a saturated aqueous solution of sodium chloride (brine) is often the most effective initial step.[1][4][6]
The Causality: The addition of a high concentration of salt increases the ionic strength of the aqueous layer.[1][4] This has two primary effects:
-
Reduces Mutual Solubility: It decreases the solubility of the organic solvent (like diethyl ether) in the aqueous phase.[1]
-
Disrupts Stabilizing Agents: It forces amphiphilic, surfactant-like molecules to preferentially dissolve in either the organic or aqueous phase, destabilizing the interface and allowing the dispersed droplets to coalesce.[4]
Protocol: Breaking an Emulsion with Brine
-
Preparation: Prepare a saturated solution of sodium chloride (NaCl) in water.
-
Addition: Carefully add the brine solution to the separatory funnel containing the emulsion. Start with a volume approximately 10-20% of the total volume in the funnel.
-
Mixing: Gently rock or swirl the separatory funnel. Avoid vigorous shaking, which can reform the emulsion.
-
Observation: Allow the funnel to stand and observe if the layers begin to separate. This may take several minutes.
-
Repeat if Necessary: If the emulsion persists, another small addition of brine may be helpful.
Q3: The brine wash helped, but a stubborn emulsion remains. What other chemical adjustments can I make?
A3: Advanced Chemical and Physical Strategies
When simple salting out is insufficient, consider the following methods. The choice of method should be guided by the nature of your product and impurities.[1]
Strategy 1: pH Adjustment
The Causality: If the emulsifying agent is an acidic or basic compound (e.g., a carboxylic acid or an amine byproduct), altering the pH of the aqueous phase can change its solubility.[1][7][8] For instance, adding a dilute acid will protonate basic impurities, making them more water-soluble. Conversely, adding a dilute base will deprotonate acidic impurities, increasing their aqueous solubility. This change in solubility can disrupt the emulsion.
Protocol: pH Adjustment
-
Diagnosis: Consider the potential acidic or basic nature of byproducts in your reaction.
-
Reagent Selection: Choose a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH).
-
Addition: Add the acidic or basic solution dropwise to the separatory funnel while gently swirling.
-
Monitoring: Check the pH of the aqueous layer periodically with pH paper.
-
Separation: Once the desired pH is reached and the emulsion breaks, allow the layers to fully separate before proceeding. Caution: Ensure your target ether is stable to the added acid or base.[1]
Strategy 2: Solvent Addition
The Causality: Adding a small amount of a different organic solvent can alter the polarity and density of the organic phase, which can help to break the emulsion.[1][4] For example, adding a more non-polar solvent like pentane or hexane can sometimes improve phase separation.[9]
Protocol: Solvent Addition
-
Selection: Choose a solvent that is miscible with your current organic phase but has a different polarity.
-
Addition: Add a small volume (e.g., 5-10% of the organic phase volume) of the new solvent to the separatory funnel.
-
Mixing: Gently swirl the mixture.
-
Observation: Allow the funnel to stand and observe for phase separation.
Strategy 3: Physical Methods
When chemical methods are undesirable or ineffective, physical disruption can be employed.
| Method | Description | Causality | Suitability |
| Centrifugation | The emulsion is spun at high speed in a centrifuge. | The applied centrifugal force accelerates the coalescence of the dispersed droplets.[4][10] | Highly effective, especially for small-scale experiments, but requires access to a centrifuge.[7][8] |
| Filtration | The entire mixture is passed through a filter aid like Celite® or glass wool.[6][11] | The filter medium provides a large surface area that can physically break up the droplets and disrupt the emulsion structure.[4] | Useful for emulsions stabilized by fine solid particles. |
| Gentle Heating | The separatory funnel is gently warmed in a water bath. | Increasing the temperature can reduce the viscosity of the liquids and decrease the stability of the emulsion, promoting phase separation.[1] | Use with caution, especially with volatile solvents like diethyl ether. Avoid excessive heat to prevent product decomposition.[1] |
| Ultrasonic Bath | The vessel containing the emulsion is placed in an ultrasonic bath. | The high-frequency sound waves create cavitation bubbles that can disrupt the interfacial film of the emulsion droplets. | Can be effective but may not be available in all labs. |
| Freezing | The emulsion is cooled to induce freezing of the aqueous phase. | The formation of ice crystals can physically disrupt the emulsion structure.[1] | After thawing, the layers may separate more easily.[1] |
Troubleshooting Decision Workflow
Here is a visual guide to help you decide which troubleshooting method to employ.
Caption: Decision tree for troubleshooting emulsions.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I prevent emulsions from forming in the first place?
A1: Yes, prevention is the best strategy.[4] Consider these points during your experimental design:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal mechanical force.
-
Pre-emptive Salting: If a particular reaction is known to form emulsions, add brine to the aqueous wash solution before the extraction.[7][8]
-
Solvent Choice: Sometimes, changing the organic solvent can prevent emulsion formation. For example, solvents like dichloromethane or chloroform are denser than water and may form less stable emulsions in certain systems.[12]
-
Remove the Reaction Solvent: Before workup, consider removing the reaction solvent via rotary evaporation and then re-dissolving the residue in the extraction solvent.[6]
Q2: I'm concerned about losing my product in the emulsion layer. How can I maximize my yield?
A2: This is a valid concern, as the emulsion can trap your desired product.[5] After breaking the emulsion, it is good practice to re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Combining all organic extracts before drying and solvent removal will help maximize your yield.
Q3: What is the difference between an oil-in-water (O/W) and a water-in-oil (W/O) emulsion? Does it matter for my workup?
A3: An oil-in-water (O/W) emulsion consists of oil droplets dispersed in a continuous water phase, while a water-in-oil (W/O) emulsion has water droplets dispersed in a continuous oil phase.[3][13] In a typical ether synthesis workup, you are likely dealing with an O/W emulsion. The type of emulsion can influence the effectiveness of certain breaking techniques, but the general principles of increasing ionic strength, adjusting pH, and physical disruption apply to both.
Q4: Are there any alternative extraction techniques that avoid emulsions altogether?
A4: Yes, Supported Liquid Extraction (SLE) is an excellent alternative for samples prone to emulsion formation.[5] In SLE, the aqueous sample is adsorbed onto a solid support material (like diatomaceous earth). Then, a water-immiscible organic solvent is passed through the support. The analytes partition from the stationary aqueous phase into the organic solvent, avoiding the direct mixing of the two liquid phases and thus preventing emulsion formation.[5]
References
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
-
Biolin Scientific. (2024, June 11). How emulsions form and break?[Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
Sciencemadness Discussion Board. (2021, November 8). Breaking a stable emulsion. [Link]
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??[Link]
-
Aqueous Vets. (n.d.). Emulsion Breaking: Chemical Formulation Strategies That Work. [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. [Link]
-
ACS Omega. (2021, October 13). Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. [Link]
-
ResearchGate. (2022, April 2). How to avoid emulsion during liquid-liquid partition with methacrylic acid?[Link]
-
Brazilian Journal of Analytical Chemistry. (2020, June 30). Optimization of Extraction Induced by Emulsion Breaking Variables for Subsequent Determination of Crude Oil Salinity by Ion Chromatography. [Link]
-
MDPI. (n.d.). Centrifugal Step Emulsification can Produce Water in Oil Emulsions with Extremely High Internal Volume Fractions. [Link]
-
Dolphin Centrifuge. (n.d.). Waste Oil Emulsion Breaking with an Industrial Centrifuge. [Link]
-
Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. [Link]
-
National Center for Biotechnology Information. (n.d.). Emulsions - StatPearls. [Link]
-
ResearchGate. (2015, August). Centrifugal Step Emulsification can Produce Water in Oil Emulsions with Extremely High Internal Volume Fractions. [Link]
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Brazilian Journal of Analytical Chemistry. (2020, June 30). Optimization of Extraction Induced by Emulsion Breaking Variables for Subsequent Determination of Crude Oil Salinity by Ion Chromatography. [Link]
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Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups. [Link]
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Technical Support Center: Monitoring Phenol Etherification Reactions by TLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) to monitor the progress of phenol etherification reactions, such as the Williamson ether synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them, enabling you to effectively troubleshoot and optimize your reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: Why is TLC an effective tool for monitoring phenol etherification reactions?
A: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive technique for monitoring the progress of organic reactions.[1][2] In the context of phenol etherification, TLC is particularly useful because it allows for the clear separation of the starting materials (phenol and alkyl halide) from the desired ether product and any potential byproducts.[3][4] This separation is based on the principle of differential partitioning of compounds between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[1][5]
The key to TLC's effectiveness in this application lies in the polarity difference between the reactants and the product. Phenols are relatively polar due to the hydroxyl group, which can engage in hydrogen bonding with the polar stationary phase. Ethers, on the other hand, are significantly less polar. This difference in polarity results in a distinct separation on the TLC plate, with the less polar ether product traveling further up the plate (higher Retention Factor, Rf) than the more polar phenol starting material (lower Rf).[6][7] By observing the disappearance of the phenol spot and the appearance of the ether product spot over time, one can qualitatively assess the reaction's progression towards completion.[3][4]
Q2: How do I select an appropriate solvent system (mobile phase) for my specific phenol etherification reaction?
A: The choice of the solvent system, or eluent, is the most critical parameter for achieving good separation in TLC.[8] The ideal solvent system will provide a clear separation between the starting phenol, the alkyl halide (if visible), the ether product, and any byproducts, with Rf values ideally falling between 0.2 and 0.8.[9]
A systematic approach to selecting a solvent system involves starting with a common mixture and adjusting the polarity as needed:
-
Starting Point: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is a common starting point.[8][10] A 1:1 or 4:1 hexane:ethyl acetate mixture is often a good initial choice.
-
Adjusting Polarity:
-
If all spots remain near the baseline (low Rf): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[8][11]
-
If all spots are near the solvent front (high Rf): The solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).[10][11]
-
-
For Highly Polar Compounds: If you are working with very polar phenols or products, you may need to use a more polar solvent system, such as a mixture of dichloromethane (DCM) and methanol (MeOH).[8][12]
-
For Basic or Acidic Compounds: If you observe streaking of your spots, which can be common with phenols, adding a small amount of acid (e.g., 0.1–2.0% acetic or formic acid) to the mobile phase can improve the spot shape.[11][13]
Table 1: Recommended Starting Solvent Systems for Phenol Etherification TLC
| Compound Polarity | Recommended Starting Solvent System (v/v) | Rationale |
| Non-polar to Moderately Polar | 4:1 Hexane:Ethyl Acetate | Good starting point for many common phenol etherifications. |
| Moderately Polar to Polar | 1:1 Hexane:Ethyl Acetate | Increased polarity to move more polar compounds off the baseline. |
| Polar | 9:1 Dichloromethane:Methanol | For phenols and ethers with additional polar functional groups. |
| Very Polar | 80:10:5:5 Ethyl Acetate:Butanol:Acetic Acid:Water (EBAW) | A highly polar system for challenging separations. |
Q3: What are the best methods for visualizing the spots on my TLC plate?
A: Since phenols and their corresponding ethers are often colorless, visualization techniques are necessary to see the separated spots.[5] A multi-step approach is often most effective:
-
UV Light (Non-destructive): Most TLC plates contain a fluorescent indicator that glows under short-wave UV light (254 nm).[14] Aromatic compounds, like phenols and their ether derivatives, will absorb this UV light and appear as dark spots on a glowing green background.[14] This is the first and quickest method to try as it does not alter the compounds on the plate.[14]
-
Iodine Chamber (Semi-destructive): Placing the dried TLC plate in a chamber containing a few crystals of iodine is a classic and effective visualization method.[14][15] Iodine vapor has a high affinity for organic compounds, particularly aromatic and unsaturated ones, and will stain the spots a yellowish-brown color.[15] The staining is often reversible as the iodine will eventually sublime off the plate.
-
Chemical Stains (Destructive): If UV light and iodine are ineffective, a variety of chemical stains can be used. These stains react with the compounds on the plate to produce colored spots.[14] This method is destructive, meaning the plate cannot be used for further analysis.
-
Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose stain that reacts with compounds that can be oxidized, such as phenols and any unreacted alkylating agents with double or triple bonds.[15] Spots will appear as yellow to brown on a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including phenols, to produce a range of colors upon heating.[15][16] This can be particularly useful for distinguishing between different spots.
-
Ferric Chloride (FeCl3) Stain: This is a highly specific stain for phenols, which typically produce a blue, green, or violet color.[15][16][17] This can be invaluable for confirming the presence or absence of the starting phenol.
-
Troubleshooting Guide
Problem 1: My spots are streaking or elongated.
-
Cause: This is a common issue, especially with acidic compounds like phenols.[13] Streaking can be caused by sample overloading, the presence of highly polar compounds that interact strongly with the silica gel, or the use of a solvent that is too polar for the initial spotting.[11][13][18]
-
Solution:
-
Dilute your sample: The most common cause of streaking is applying too much sample to the plate.[11][18] Dilute the reaction mixture aliquot before spotting.
-
Add an acid to the mobile phase: For acidic compounds like phenols, adding a small amount of acetic or formic acid (0.1-2.0%) to the eluent can significantly reduce tailing by protonating the silica surface and minimizing strong interactions.[11][13]
-
Spotting Technique: Ensure your spots are small and concentrated. Apply the sample in several small applications, allowing the solvent to evaporate completely between each application.[18]
-
Problem 2: My spots are not moving from the baseline (Rf is too low).
-
Cause: The mobile phase is not polar enough to move the compounds up the stationary phase.[9][11]
-
Solution: Increase the polarity of the eluent. This can be done by increasing the proportion of the more polar solvent in your mixture (e.g., from 9:1 hexane:ethyl acetate to 4:1).[8][11] If you are already using a high proportion of a moderately polar solvent, you may need to switch to a more polar solvent system altogether, such as one containing methanol.[12]
Problem 3: My spots are all at the top of the plate (Rf is too high).
-
Cause: The mobile phase is too polar, causing all compounds to travel with the solvent front.[10][11]
-
Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent in your mixture (e.g., from 1:1 hexane:ethyl acetate to 4:1).[8][11]
Problem 4: I see an unexpected spot in my reaction mixture lane.
-
Cause: This could be a byproduct of the reaction, an impurity in your starting materials, or decomposition of a compound on the TLC plate.[19] In Williamson ether synthesis, a common side reaction is E2 elimination, especially with secondary or tertiary alkyl halides, which would produce an alkene byproduct.[20]
-
Solution:
-
Assess Purity of Starting Materials: Run a TLC of your starting phenol and alkyl halide individually to ensure they are pure.[3]
-
Use a Co-spot: A "co-spot" lane, where you spot both the starting material and the reaction mixture in the same lane, can help confirm if the starting material is consumed.[3][21]
-
Consider Side Reactions: If you suspect an elimination byproduct, it will likely be less polar than the ether product and have a higher Rf value.
-
Experimental Protocols
Protocol 1: Step-by-Step Guide to Monitoring a Phenol Etherification Reaction by TLC
-
Prepare the TLC Chamber:
-
Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm.[5]
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. This will ensure even development of the plate.[5]
-
Cover the chamber and allow it to equilibrate for a few minutes.
-
-
Prepare the TLC Plate:
-
Spot the Plate:
-
Using a capillary tube, spot a small amount of your diluted starting phenol on the "SM" mark.
-
Spot the same starting phenol on the "Co" mark.
-
Withdraw a small aliquot from your reaction mixture and spot it on the "RM" mark and directly on top of the starting material spot in the "Co" lane.[21]
-
Ensure each spot is small and concentrated.
-
-
Develop the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[5]
-
Cover the chamber and allow the solvent to travel up the plate via capillary action.[5]
-
Remove the plate when the solvent front is about 0.5 cm from the top.[5]
-
Immediately mark the solvent front with a pencil.
-
-
Visualize and Analyze:
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp and circle any visible spots with a pencil.[5]
-
If necessary, use an iodine chamber or a chemical stain for further visualization.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1]
-
Monitor the reaction by observing the disappearance of the starting material spot in the "RM" lane and the appearance and intensification of the product spot. The reaction is likely complete when the starting material spot is no longer visible.[3]
-
Visual Workflows and Diagrams
Caption: Workflow for monitoring a reaction by TLC.
Caption: Troubleshooting common TLC issues.
References
-
Hemmateenejad, B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available at: [Link]
-
Hemmateenejad, B. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. SciSpace. Available at: [Link]
-
St-Gelais, A., et al. (2017). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. PMC - NIH. Available at: [Link]
-
News-Medical.Net. (n.d.). Applications of Thin Layer Chromatography. News-Medical.Net. Available at: [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. University of Colorado Boulder. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2015). How can I use quantitative TLC for reactions, is there any calculation for Quantitative TLC? ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Thin-layer chromatography. Wikipedia. Available at: [Link]
-
Oxford Academic. (n.d.). A Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds. Oxford Academic. Available at: [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Reddit. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
LCGC Europe. (2014). Pharmaceutical Applications of TLC. LCGC Europe. Available at: [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. EPFL. Available at: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Research & Reviews: Journal of Pharmaceutical Analysis. (2022). Thin Layer Chromatography in Drug Analysis. Open Access Journals. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. University of Rochester. Available at: [Link]
-
ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants? ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. University of Rochester. Available at: [Link]
-
ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blog. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. University of Rochester. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). University of Colorado Boulder. Available at: [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. ChemBAM. Available at: [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Washington State University. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Studylib. Available at: [Link]
-
PubMed. (1999). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. PubMed. Available at: [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Study.com. (n.d.). Which of the following has the larger Rf value in normal phase TLC: phenol or benzyl alcohol? Explain why. Study.com. Available at: [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). R F values and color reactions standards of phenolic acids and compounds identified. ResearchGate. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. Available at: [Link]
-
King Saud University. (n.d.). (8): Separation of a mixture of phenols by thin layer chromatography (TLC). King Saud University. Available at: [Link]
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Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Bromophenols
Welcome to the technical support center dedicated to troubleshooting catalyst deactivation in cross-coupling reactions involving bromophenols. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in these crucial synthetic transformations. Here, we move beyond simple procedural lists to delve into the underlying causes of common experimental failures, providing you with the scientific rationale to diagnose and solve complex reactivity issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your cross-coupling reactions with bromophenols. Each entry is structured to help you identify the symptoms, understand the potential causes, and implement effective solutions.
Issue 1: Low or No Product Yield
Symptom: Your Suzuki, Heck, or Sonogashira coupling reaction with a bromophenol substrate results in a low yield or complete absence of the desired product. Starting materials may be recovered, or a complex mixture of byproducts is observed.
Potential Causes:
-
Catalyst Deactivation via Agglomeration: The active Pd(0) catalyst is prone to aggregation, forming inactive palladium black.[1] This is often triggered by the dissociation of stabilizing phosphine ligands, especially at elevated temperatures.[1] The formation of a visible black precipitate is a strong indicator of this deactivation pathway.[1]
-
Ligand Degradation: Phosphine ligands, essential for catalyst stability and reactivity, can be oxidized by trace oxygen, rendering them ineffective at coordinating to the palladium center.[1][2] Bulky, electron-rich phosphine ligands, while promoting oxidative addition, can also be susceptible to degradation pathways.[3][4]
-
Incomplete Pre-catalyst Reduction: Many cross-coupling reactions utilize a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[1] If this reduction is inefficient, the catalytic cycle cannot initiate effectively, leading to poor conversion.[1]
-
Inhibition by Reaction Components: The base, solvent, or even the substrate/product can interact with the catalyst in a way that inhibits its activity. For instance, certain bases can promote catalyst deactivation.[5]
Diagnostic Workflow:
To systematically diagnose the root cause of low yield, a logical workflow is essential. The following diagram outlines a series of steps to pinpoint the issue.
Caption: Diagnostic workflow for troubleshooting low-yield cross-coupling reactions.
Proposed Solutions:
| Parameter | Recommended Action | Rationale |
| Catalyst System | Switch to a more robust pre-catalyst, such as a Buchwald G3 palladacycle. | These pre-catalysts are designed for clean and efficient generation of the active Pd(0) species.[1] |
| Ligand | Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). | A higher ligand concentration can help prevent dissociation and subsequent catalyst aggregation.[1] However, be aware that a large excess can sometimes inhibit the reaction.[1] |
| Use bulky, electron-rich phosphine ligands like SPhos or XPhos. | These ligands promote the oxidative addition of aryl bromides and stabilize the monoligated palladium species, which is often the active catalyst.[4][6] | |
| Reaction Conditions | Ensure a strictly inert atmosphere by thoroughly degassing solvents and reagents.[7][8] | The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to deactivation.[7][8] |
| Optimize the reaction temperature; run the reaction at the lowest temperature that affords a reasonable rate. | Elevated temperatures can accelerate catalyst decomposition.[1] | |
| Base and Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF). | The choice of base and solvent can significantly impact catalyst stability and reactivity.[9][10][11] For instance, polar aprotic solvents like DMF can sometimes accelerate catalyst deactivation.[12] |
Issue 2: Significant Formation of Dehalogenated Starting Material
Symptom: You observe a significant amount of the corresponding phenol (dehalogenated bromophenol) as a major byproduct.
Potential Causes:
-
Protodeborylation/Protodemetalation: In Suzuki couplings, the boronic acid can react with trace water or other proton sources, leading to the formation of the corresponding arene and boric acid.[7][8] This side reaction consumes the coupling partner and reduces the overall yield.
-
Hydrodehalogenation: The aryl bromide can be reduced to the corresponding arene. This can occur if a hydride source is present in the reaction mixture, which can react with the Pd(II)-aryl intermediate.[8]
Diagnostic Workflow:
Caption: Diagnostic workflow for addressing dehalogenation side reactions.
Proposed Solutions:
| Parameter | Recommended Action | Rationale |
| Reagents | Use fresh, high-purity boronic acid or consider using a more stable boronic ester derivative (e.g., pinacol ester).[8] | Boronic acids can degrade over time, especially when exposed to air and moisture.[7][8] |
| Ensure all solvents are anhydrous and reagents are dry.[8] | Trace water can promote protodeborylation and other unwanted side reactions. | |
| Base | Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. | Hydroxide bases can sometimes contribute to hydrodehalogenation pathways. |
Frequently Asked Questions (FAQs)
Q1: Why are bromophenols particularly challenging substrates in cross-coupling reactions?
The phenolic hydroxyl group can complicate cross-coupling reactions in several ways. Firstly, it is acidic and can react with the base, potentially altering the reaction conditions. Secondly, the oxygen atom can coordinate to the palladium center, which may influence the catalyst's reactivity and stability. Careful selection of the base and reaction conditions is crucial to mitigate these effects.
Q2: My reaction mixture turns black. What does this mean and is it always a bad sign?
A black precipitate is typically indicative of the formation of palladium black, which is an agglomerated, inactive form of palladium.[1] This is a common catalyst deactivation pathway.[1] While a slight darkening of the reaction mixture can be normal, the formation of a significant amount of black solid is a clear sign of catalyst decomposition and will likely lead to a low yield.
Q3: How can I monitor the progress of my reaction and detect catalyst deactivation early?
Regularly taking small aliquots from the reaction mixture and analyzing them by techniques like TLC, GC-MS, or LC-MS is the most effective way to monitor reaction progress. If you observe that the reaction has stalled (i.e., the ratio of product to starting material is no longer increasing), it is a strong indication that the catalyst has deactivated.
Q4: Can I "rescue" a stalled reaction where the catalyst has deactivated?
In some cases, it may be possible to restart a stalled reaction by adding a fresh portion of the catalyst and ligand. However, this is not always effective, especially if the deactivation is due to the formation of inhibitory byproducts. It is generally more efficient to optimize the reaction conditions from the outset to prevent deactivation.
Q5: What is the role of the ligand in preventing catalyst deactivation?
Phosphine ligands play a critical role in stabilizing the active Pd(0) species.[1] They coordinate to the metal center, preventing aggregation into palladium black.[1] The steric bulk and electronic properties of the ligand also influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), thereby affecting the overall efficiency of the reaction.[3][4]
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and highlights the points where deactivation can occur.
Caption: Catalytic cycle and common deactivation pathways in cross-coupling reactions.
References
-
Koszinowski, K. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Angewandte Chemie International Edition, 2015, 54(14), 4333-4337. [Link]
-
Cassar, L. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. [Link]
-
Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. [Link]
-
Grotjahn, D. B., et al. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 2021, 11(5), 2844-2851. [Link]
-
ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
-
Barth, J. O., et al. Poisoning and deactivation of palladium catalysts. Catalysis Letters, 2002, 81(1-2), 1-13. [Link]
-
Insights into Palladium Deactivation during Advanced Oxidation Processes. Chemistry of Materials, 2022. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts, 2024. [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv, 2020. [Link]
-
ResearchGate. Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. [Link]
-
ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
Denmark, S. E., & Smith, R. C. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 2007, 129(46), 14574-14586. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Semantic Scholar. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
OpenChemHub. Ligand design for cross-couplings: phosphines. YouTube, 2024. [Link]
-
Al-Masum, M. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 2021, 26(16), 4983. [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Omega, 2023. [Link]
-
ResearchGate. Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. [https://www.researchgate.net/publication/228892693_Supported_Palladium_Catalysts_in_Heck_Coupling_Reactions_-ProblemsPotential_and_Recent_Advances]([Link] Advances)
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
ResearchGate. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
ResearchGate. Rapid catalyst evaluation for Sonogashira coupling in continuous flow. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Reddit. Sonogashira troubleshooting help needed. [Link]
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Technical Support Center: Optimizing pH for Selective Bromination of Phenols
Welcome to the technical support center dedicated to the selective bromination of phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) to overcome common challenges in this critical synthetic transformation. The following information synthesizes established chemical principles with practical, field-proven insights to empower you to optimize your reaction conditions for desired outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the bromination of phenols in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Question 1: My reaction is producing a mixture of mono-, di-, and tri-brominated phenols, but I only want the mono-substituted product. What is causing this polysubstitution, and how can I prevent it?
Answer: Polysubstitution is a common challenge due to the highly activating nature of the hydroxyl (-OH) group on the phenol ring, which makes it extremely susceptible to electrophilic attack.[1][2] When using a highly reactive brominating agent like bromine water, multiple bromine atoms can be rapidly added to the ortho and para positions, often resulting in the formation of 2,4,6-tribromophenol as a precipitate.[1][3][4]
Here are several strategies to enhance selectivity for mono-bromination:
-
Choice of Brominating Agent: Avoid highly reactive systems like bromine water.[1] Milder and more controllable brominating agents are recommended, such as N-bromosuccinimide (NBS) or an in-situ generation of bromine from a mixture of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃).[1][5]
-
Solvent Selection: The choice of solvent is critical. Polar, protic solvents like water can enhance the reactivity of bromine, leading to polysubstitution.[1][6] Employing non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can moderate the reaction rate and favor mono-bromination.[1][4][6]
-
Temperature Control: Lowering the reaction temperature is an effective way to manage the reaction rate and improve selectivity towards the desired mono-brominated product.[1]
-
Stoichiometry: Ensure precise control over the stoichiometry by using only one equivalent of the brominating agent relative to the phenol substrate.[1]
Question 2: I am struggling with poor regioselectivity, obtaining a mixture of ortho- and para-bromophenol. How can I direct the bromination to a specific position?
Answer: The hydroxyl group of phenol is an ortho-, para-director, and achieving high regioselectivity can be challenging.[1][7] The para-position is generally favored due to less steric hindrance compared to the ortho-positions.[1][8] However, specific conditions can be employed to favor one isomer over the other.
For Enhanced Para-Selectivity:
-
Non-Polar Solvents: The use of non-polar solvents tends to favor the formation of the para-isomer.[1]
-
Bulky Brominating Agents: Employing sterically hindered brominating agents can further enhance para-selectivity by disfavoring attack at the more crowded ortho-positions.[1] A system of HBr with a hindered sulfoxide has demonstrated high para-selectivity.[1]
For Enhanced Ortho-Selectivity (especially on p-substituted phenols):
-
NBS with Acid Catalysis in Polar Protic Solvents: The use of N-bromosuccinimide (NBS) with a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), in a polar protic solvent like methanol has been shown to be effective for ortho-bromination.[9][10] It is proposed that the acid protonates the N-halosuccinimide, creating a more reactive electrophile.[9]
Question 3: My bromination reaction is very sluggish or not proceeding to completion. What are the potential causes and how can I improve the reaction rate?
Answer: A slow or incomplete reaction can be attributed to several factors, often related to the reactivity of the brominating agent and the reaction conditions.
-
pH of the Reaction Medium: The rate of phenol bromination is highly pH-dependent.[5][11] Optimal reactivity is generally observed in acidic media.[5] For instance, with a KBr/KBrO₃ system, a pH of 3 was found to be optimal, while for an NBS-KBr system, pH 4 showed the highest reactivity.[5] As the pH increases, the reaction rate tends to decrease significantly.[5]
-
Generation of the Active Electrophile: Some brominating systems require acidic conditions to generate the active brominating species. For example, the KBr-KBrO₃ system generates Br₂ in situ through an acid-catalyzed redox reaction.[5] If the medium is not sufficiently acidic, the formation of the electrophile can be the rate-limiting step.
-
Substrate Reactivity: While the hydroxyl group is strongly activating, the presence of electron-withdrawing groups on the phenol ring can decrease its nucleophilicity and slow down the reaction. In such cases, a more potent brominating system or more forcing conditions (e.g., slightly elevated temperature) may be necessary.
-
Solubility Issues: Ensure that your phenol substrate is fully dissolved in the chosen solvent system. Poor solubility can lead to a heterogeneous reaction mixture and consequently, a slower reaction rate.
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the principles of selective phenol bromination.
What is the fundamental role of pH in the selective bromination of phenols?
The pH of the reaction medium plays a dual role in the bromination of phenols. Firstly, it influences the nature of the phenolic substrate. In basic conditions, the phenol is deprotonated to the more reactive phenoxide ion.[12] However, the reaction of the phenoxide ion with bromine is often diffusion-controlled and can be difficult to control selectively.[13]
Secondly, and often more critically for selective bromination, pH affects the nature and concentration of the active brominating species. In aqueous acidic solutions, molecular bromine (Br₂) is the primary electrophile. The generation of Br₂ from systems like KBr/KBrO₃ is acid-catalyzed.[5] Studies have shown that the reaction rate for phenol bromination is significantly higher in acidic conditions (pH 3-4) and decreases as the pH becomes more neutral or basic.[5] This is because acidic conditions can protonate intermediates, enhancing their electrophilicity.[5]
What is the active brominating species at different pH values?
The active brominating species can vary depending on the reagents used and the pH of the solution:
-
In acidic to neutral aqueous solutions using Br₂: Molecular bromine (Br₂) is the principal electrophile.
-
Using KBr/KBrO₃: Br₂ is generated in-situ in an acid-dependent manner.[5]
-
Using N-bromosuccinimide (NBS): The reaction can proceed through different pathways. In the presence of an acid catalyst, protonation of NBS can lead to a more reactive electrophilic bromine species.[9]
-
In aqueous solutions containing bromide: Hypobromous acid (HOBr) can be a key reacting species, and its reaction with the phenoxide ion is often the rate-controlling step in certain pH ranges (typically 7-9).[11][14]
How does the choice of solvent influence the outcome of the reaction?
The solvent has a profound impact on both the rate and selectivity of phenol bromination:
-
Polar Protic Solvents (e.g., water, methanol): These solvents can increase the reactivity of the brominating agent, often leading to polysubstitution, especially with reactive agents like bromine water.[1][6] However, under controlled conditions, such as with NBS and an acid catalyst in methanol, they can be utilized to achieve specific outcomes like ortho-bromination.[9][10]
-
Non-Polar Solvents (e.g., CS₂, CCl₄, CH₂Cl₂): These solvents temper the reactivity of the brominating agent, which is crucial for achieving mono-bromination.[1][6] They also tend to favor the formation of the para-isomer due to steric factors.[1]
-
Solvent-Substrate Interactions: In some cases, the solvent can interact with the phenol through hydrogen bonding, which can influence the regioselectivity by sterically hindering one of the reactive sites.[15] For example, in a non-polar solvent like toluene, the brominating agent may form a hydrogen bond with the phenolic proton, bringing it closer to the ortho position. Conversely, a solvent like acetonitrile can form a hydrogen bond with the phenol, blocking the ortho position and favoring para-substitution.[15]
Experimental Protocols
Protocol 1: pH-Controlled Mono-bromination of Phenol using KBr/KBrO₃
This protocol is adapted for the selective mono-bromination of phenol by controlling the pH.
-
Prepare Phenol Solution: Dissolve approximately 1 g of phenol in 40 ml of glacial acetic acid in a 100 ml flask equipped with a magnetic stirrer.[5]
-
Add Brominating Reagents: To the phenol solution, add 15 ml of a 0.1 N KBr-KBrO₃ solution (prepared with a 5:1 molar ratio of KBr to KBrO₃).[5]
-
Adjust pH: Carefully adjust the pH to 3 by the dropwise addition of 0.1 N HCl while monitoring with a pH meter.[5]
-
Reaction: Stir the reaction mixture continuously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate to destroy any excess bromine. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-brominated phenol.
Data Presentation
Table 1: Summary of Conditions for Selective Phenol Bromination
| Desired Outcome | Brominating Agent | Solvent | pH/Catalyst | Key Considerations |
| Mono-bromination (general) | NBS or KBr/KBrO₃ | Non-polar (e.g., CS₂, CH₂Cl₂) | Acidic (pH 3-4 optimal) | Low temperature and controlled stoichiometry are crucial.[1][5] |
| High Para-selectivity | NBS or bulky reagents | Non-polar (e.g., CS₂) | Acidic | Steric hindrance favors para-substitution.[1] |
| High Ortho-selectivity (on p-substituted phenols) | NBS | Polar protic (e.g., Methanol) | Catalytic p-TsOH | Acid catalysis in a polar protic solvent directs to the ortho position.[9][10] |
| Polysubstitution (2,4,6-tribromophenol) | Bromine Water | Water | Neutral/Slightly Acidic | Highly reactive system, difficult to control for mono-substitution.[1][4] |
Visualizations
Diagram 1: Logical Flow for Troubleshooting Phenol Bromination
Caption: Troubleshooting workflow for common issues in phenol bromination.
Diagram 2: Influence of pH and Solvent on Bromination Pathway
Caption: Relationship between pH, solvent polarity, and bromination products.
References
- Benchchem. (2025).
- Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1775.
- Benchchem. (2025).
- ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
-
Connon, S. J., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. [Link]
-
Gallard, H., & von Gunten, U. (2009). The bromination kinetics of phenolic compounds in aqueous solution. Water research, 43(18), 4647-4655. [Link]
-
Li, J., et al. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 23(12), 3192. [Link]
-
Caronna, T., et al. (1974). Solvent Effect on the ortbo:para Ratio in the Bromination of Phenols. Bromination with Bromocyclohexadienones and N-Bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (14), 1574-1577. [Link]
- RSC Publishing. (1974). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2.
-
Shenoy, M. (n.d.). Bromination of Phenols. Khan Academy. [Link]
-
ResearchGate. (2009). The bromination kinetics of phenolic compounds in aqueous solution. [Link]
-
RSC Publishing. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr 3 system. [Link]
-
ResearchGate. (n.d.). Optimization of batch conditions for the mono ortho-bromination reaction. [Link]
-
YouTube. (2021). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. [Link]
-
ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. [Link]
-
ResearchGate. (n.d.). Regioselective bromination of phenols. [Link]
-
ResearchGate. (1990). Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution. Evidence of General Base Catalysis of Bromine Attack. [Link]
-
PubMed. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]
- Clark, J. (n.d.). Selectivity between ortho and para positions. Chemguide.
- Google Patents. (1969).
-
ResearchGate. (2019). Mild and regioselective bromination of phenols with TMSBr. [Link]
- Physics Wallah. (n.d.).
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]
- Scanned with CamScanner. (n.d.). Phenol _Electrophilic substitution rxn.
-
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. [Link]
-
Clark, J. (n.d.). ring reactions of phenol. Chemguide. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
-
Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?. [Link]
Sources
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Technical Support Center: A Guide to Minimizing Dibromination Byproducts in Phenol Derivatization
Introduction
Phenol and its derivatives are fundamental building blocks in pharmaceutical and chemical synthesis. However, their inherent reactivity presents a significant challenge during electrophilic aromatic substitution, particularly bromination. The powerful activating, ortho, para-directing nature of the hydroxyl group makes the aromatic ring highly susceptible to multiple substitutions.[1][2] This often leads to the formation of undesired dibrominated, and even tribrominated, byproducts, which complicates purification and reduces the yield of the target monobrominated compound.
This guide provides a technical, in-depth resource for researchers, chemists, and drug development professionals encountering these challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols to enhance reaction control and selectivity. Our focus is strictly on the controlled bromination of the phenol ring, a critical step in the synthesis of many complex molecules, rather than the industrial production of phenol itself (e.g., via the Cumene or Dow processes).[3][4]
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the bromination of phenols.
Q1: I followed a standard procedure using bromine water and immediately got a white precipitate. What happened?
This is a classic outcome of using a highly reactive brominating system with a strongly activated substrate like phenol.[1] The white precipitate is almost certainly 2,4,6-tribromophenol .[2][5]
Causality:
-
High Reactivity: The hydroxyl group on the phenol ring is so strongly activating that it makes all three ortho and para positions highly susceptible to electrophilic attack.[5]
-
Polar Protic Solvent: Water, as a polar protic solvent, enhances the electrophilicity of bromine (Br₂) by polarizing the Br-Br bond, effectively creating a more potent electrophile and accelerating the reaction to the point where it becomes uncontrollable.[1][6][7]
Immediate Troubleshooting Steps:
-
Change the Brominating Agent: Switch from elemental bromine/bromine water to a milder, more controllable reagent like N-Bromosuccinimide (NBS).[1][8]
-
Change the Solvent: Move from water to a non-polar aprotic solvent such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride.[1] These solvents do not solvate ions well, tempering the reactivity of the brominating agent and favoring monosubstitution.[6][7]
Q2: My TLC analysis shows multiple product spots after the reaction. How do I minimize this mixture of isomers and polysubstituted products?
Observing multiple spots indicates a lack of selectivity, resulting in a mixture of ortho- and para-monobrominated isomers, as well as di- and tri-brominated byproducts. This is a direct consequence of suboptimal reaction conditions.
Causality: The energy barriers for substitution at the ortho and para positions are very close, and the barrier for a second or third substitution is often not much higher than the first, especially under harsh conditions.
Comprehensive Troubleshooting Strategy:
-
Control Stoichiometry: Ensure you are using no more than one molar equivalent of your brominating agent relative to the phenol substrate.[1]
-
Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C).[1][9][10] This decreases the overall reaction rate, amplifying the small activation energy differences between the desired and undesired pathways, thereby improving selectivity.
-
Slow Reagent Addition: Add the brominating agent dropwise over an extended period. This practice keeps the instantaneous concentration of the electrophile low, preventing the rapid, uncontrolled reactions that lead to polysubstitution.[1]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.
Caption: The high reactivity of phenol leads to rapid polysubstitution.
Q3: How can I improve the regioselectivity to favor the para-brominated product over the ortho isomer?
While the hydroxyl group directs to both ortho and para positions, the para position is generally favored due to reduced steric hindrance.[1] You can amplify this inherent preference through careful selection of reaction conditions.
Key Strategies for Para-Selectivity:
-
Non-Polar Solvents: As mentioned, non-polar solvents like carbon disulfide (CS₂) or carbon tetrachloride are highly effective.[1][11] A study has also shown that using an ester like ethyl acetate as the solvent can yield over 90% of the para-brominated product.[10]
-
Sterically Bulky Reagents: While less common for simple bromination, employing a sterically hindered brominating agent can further disfavor attack at the more crowded ortho positions.
-
Catalytic Systems: Certain catalyst systems have been developed specifically for high para-selectivity. One such method uses potassium bromide (KBr) with ZnAl–BrO₃⁻–Layered Double Hydroxides (LDHs), which shows a strong preference for the para position.[12]
Q4: Are there reliable methods to achieve selective ortho-bromination?
Achieving high ortho-selectivity is more challenging than para-selectivity, especially if the para position is available. However, for para-substituted phenols, bromination must occur at an ortho position. Even then, controlling the reaction to prevent dibromination into both ortho positions is key.
Key Strategies for Ortho-Selectivity (on p-substituted phenols):
-
NBS with Acid Catalyst: A frequently cited method involves using N-bromosuccinimide (NBS) with a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), in a polar protic solvent like methanol.[1][13][14] The proposed mechanism suggests that the acid conjugates with the phenolic oxygen, which helps direct the incoming electrophile to the ortho position.[14]
-
Controlled Addition: Even with a directing catalyst, slow, controlled addition of the NBS solution is critical to prevent di-ortho-bromination.[13]
Q5: My reaction is sluggish or gives a low yield, even though I'm avoiding polysubstitution. What are the potential causes?
A low yield can stem from several factors unrelated to over-bromination.
Troubleshooting Low Yields:
-
Reagent Reactivity: Your brominating agent may be too mild for your specific phenol substrate, especially if the ring is deactivated by other electron-withdrawing groups.
-
pH Conditions: For many modern brominating systems, such as KBr/KBrO₃ or NBS, the reaction rate is highly pH-dependent. Acidic conditions (pH 3-4) are generally required to generate the active electrophilic bromine species and are often optimal.[1][8]
-
Solubility Issues: Ensure your substrate is fully dissolved in the chosen solvent. Poor solubility can dramatically slow down a reaction. In some systems, adding a small amount of a co-solvent can significantly improve reaction rates.[12]
-
Reaction Time/Temperature: The reaction may simply need more time or gentle heating to proceed to completion. Monitor via TLC to make an informed decision.
Troubleshooting Guides & Experimental Protocols
This section provides actionable workflows and detailed experimental procedures to overcome common challenges.
Caption: Troubleshooting workflow for common issues in phenol bromination.
Guide 1: Controlling Polysubstitution & Achieving Para-Selectivity
This guide focuses on suppressing the formation of dibrominated byproducts and maximizing the yield of the para-monobrominated product.
Table 1: Comparison of Common Brominating Systems
| Brominating System | Solvent | Typical Conditions | Selectivity | Notes |
| Br₂ in H₂O | Water | Room Temp | Very Poor | Highly reactive; leads to 2,4,6-tribromophenol.[1][2] Avoid for selective synthesis. |
| Br₂ in CS₂/CH₂Cl₂ | Non-polar | 0-5 °C | Good para-selectivity | Classic method for control. CS₂ is toxic and flammable.[1][11] |
| N-Bromosuccinimide (NBS) | CH₂Cl₂, CH₃CN | Room Temp or below | Good to Excellent | Milder and safer than Br₂. Can be tuned for ortho or para selectivity.[1][8][15] |
| KBr / KBrO₃ | Acetic Acid / H₂O | pH 3, Room Temp | Good | In-situ generation of Br₂. Requires acidic conditions for optimal rate.[1][8] |
| KBr / ZnAl–BrO₃⁻–LDHs | Acetic Acid / H₂O | 35 °C | Excellent para-selectivity | Heterogeneous system offering high selectivity and mild conditions.[12] |
Protocol 1: Selective para-Monobromination of Phenol using NBS
This protocol is designed to maximize the yield of 4-bromophenol while minimizing di- and tri-brominated byproducts.
Materials:
-
Phenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)
-
Sodium thiosulfate solution (aqueous, 10%)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 eq) in dichloromethane (approx. 10-15 mL per gram of phenol). Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Reagent Preparation: In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in dichloromethane. Transfer this solution to a dropping funnel.
-
Slow Addition: Add the NBS solution dropwise to the stirred, cold phenol solution over a period of 30-60 minutes. Maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress by TLC, checking for the consumption of the starting phenol. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, quench any unreacted NBS by adding 10% sodium thiosulfate solution and stirring for 10 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield pure p-bromophenol. The ortho isomer will typically elute slightly before the para isomer.
Guide 2: Optimizing for Ortho-Selectivity
This guide is for researchers working with para-substituted phenols who need to selectively brominate one of the available ortho positions.
Caption: Logic diagram for achieving regioselective bromination of phenols.
Protocol 2: Selective ortho-Monobromination of a para-Substituted Phenol
This protocol is adapted from established methods for achieving high ortho-selectivity.[13][14]
Materials:
-
para-Substituted Phenol (e.g., p-cresol)
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (ACS Grade)
-
All work-up reagents listed in Protocol 1
Procedure:
-
Setup: In a round-bottom flask, dissolve the p-substituted phenol (1.0 eq) and p-TsOH (0.1 eq) in methanol. Stir at room temperature until all solids are dissolved.
-
Reagent Preparation: Prepare a 0.1 M solution of NBS (1.0 eq) in methanol.
-
Controlled Addition: Using a syringe pump or a dropping funnel, add the NBS solution to the stirred phenol solution over a period of 20-30 minutes at ambient temperature (~20 °C).
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 5-10 minutes. The reaction is typically very fast under these conditions. Monitor by TLC to confirm the consumption of starting material.
-
Work-up and Purification: Follow the identical work-up and purification steps as outlined in Protocol 1. The primary product will be the mono-ortho-brominated phenol.
By carefully selecting reagents, solvent, and temperature, and by controlling the stoichiometry and rate of addition, researchers can effectively suppress the formation of dibrominated byproducts and achieve high selectivity in phenol bromination.
References
-
Yadav, J. D., et al. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 23(7), 1775. Available at: [Link]
-
Wikipedia. (2023). Cumene process. Retrieved from [Link]
-
Singh, A., et al. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. Available at: [Link]
-
Barrow, J. C., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. Available at: [Link]
-
LookChem. (n.d.). Raschig-Hooker Process for manufacturing Phenol. Chempedia. Retrieved from [Link]
-
Chen, Y., et al. (2020). A convenient and efficient H2SO4-promoted regioselective monobromination of phenol derivatives using N-bromosuccinimide. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(6), 499-504. Available at: [Link]
-
MDPI. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. Available at: [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
LookChem. (n.d.). Cumene Process for manufacturing phenol. Chempedia. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. Retrieved from [Link]
-
Clark, J. (n.d.). ring reactions of phenol. Chemguide. Retrieved from [Link]
-
RSC Publishing. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system. Organic & Biomolecular Chemistry, 16(20), 3846-3855. Available at: [Link]
-
Vedantu. (n.d.). Explain the preparation of phenol from cumene class 11 chemistry CBSE. Retrieved from [Link]
-
Scientific Update. (2018). A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Retrieved from [Link]
-
Engineers Guide. (n.d.). Cumene Peroxidation Process for Phenol Production. Retrieved from [Link]
-
Vedantu. (n.d.). In Dows process for manufacture of phenol PhCl is fused class 11 chemistry CBSE. Retrieved from [Link]
-
Wikipedia. (2023). Raschig–Hooker process. Retrieved from [Link]
-
ResearchGate. (2016). Optimization of batch conditions for the mono ortho-bromination reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1.10: Phenols and Their Uses. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
ResearchGate. (2020). Mild and regioselective bromination of phenols with TMSBr. Retrieved from [Link]
- Google Patents. (1968). US3984484A - Distillation in Raschig-phenol process.
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Vedantu. (n.d.). How is phenol carbolic acid prepared from Raschings class 12 chemistry CBSE. Retrieved from [Link]
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Britannica. (n.d.). Dow process | phenol. Retrieved from [Link]
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Brainly.in. (2020). write a synthesis of phenol by DOW'S process and CUMENE process.... Retrieved from [Link]
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-
ResearchGate. (1946). Bromination of Phenols by Means of Bromide-Bromate Solution. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
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Wikipedia. (2023). Dow process (phenol). Retrieved from [Link]
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Allen. (n.d.). Define Raschig Process. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Synthesis of Phenols. Retrieved from [Link]
- Google Patents. (1988). GB2200112A - Process for the selective para-bromination of phenol and its derivatives.
-
YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
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Validation & Comparative
A Comparative Reactivity Analysis: 4-(2-Bromoethoxy)phenol vs. 4-(2-Chloroethoxy)phenol in Alkylation Reactions
For researchers and professionals in drug development and synthetic chemistry, the choice of an alkylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economy. This guide provides an in-depth, objective comparison of two structurally similar reagents, 4-(2-Bromoethoxy)phenol and 4-(2-Chloroethoxy)phenol. By examining the fundamental chemical principles and providing supporting experimental context, we aim to equip scientists with the knowledge to make an informed selection for their specific synthetic needs.
Structural Overview and Physicochemical Properties
At a glance, both molecules share an identical 4-hydroxyphenoxy ethyl framework, making them valuable bifunctional building blocks. The critical distinction lies in the terminal halogen: a bromine atom in one and a chlorine atom in the other. This single atomic substitution is the primary determinant of their differential reactivity.
A summary of their key physical and chemical properties is presented below.
| Property | This compound | 4-(2-Chloroethoxy)phenol | Reference(s) |
| Molecular Formula | C₈H₉BrO₂ | C₈H₉ClO₂ | [1],[2] |
| Molecular Weight | 217.06 g/mol | 172.61 g/mol | [1],[2] |
| Appearance | White to off-white solid | Colorless crystals | [3],[4] |
| C-X Bond Dissociation Energy | ~276-285 kJ/mol (C-Br) | ~327-339 kJ/mol (C-Cl) | [5],[6],[7] |
| Leaving Group Ability | Excellent | Good | [8],[9] |
The Decisive Factor: A Tale of Two Halogens
The enhanced reactivity of this compound in nucleophilic substitution reactions is not arbitrary; it is dictated by two core principles of physical organic chemistry: leaving group ability and bond strength . As both molecules are primary halides, they strongly favor the bimolecular nucleophilic substitution (Sₙ2) mechanism.[10][11][12] The rate of an Sₙ2 reaction is directly influenced by the facility with which the leaving group departs.[9][13]
Leaving Group Aptitude
A good leaving group is a species that is stable on its own, which corresponds to it being a weak base.[8][9] When we compare the halide leaving groups, bromide (Br⁻) and chloride (Cl⁻), we must consider the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl).
-
HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7) .[9]
This weaker basicity means the bromide ion is more stable in solution after it departs with the electron pair from the carbon-halogen bond. Furthermore, the larger size and greater polarizability of the bromide ion allow the negative charge to be dispersed over a larger volume, further enhancing its stability compared to the smaller, less polarizable chloride ion.[15][16] This makes bromide a superior leaving group.[8]
Carbon-Halogen Bond Strength
The second critical factor is the energy required to break the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and longer than the C-Cl bond.[17]
The lower bond dissociation energy of the C-Br bond means that less energy is required to reach the transition state where this bond is partially broken.[5] This translates to a lower activation energy for the substitution reaction, resulting in a faster reaction rate under identical conditions.[17][18]
Caption: Workflow for comparative Williamson ether synthesis.
Methodology:
-
Reagent Preparation: To two separate oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 4-tert-butylphenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and N,N-Dimethylformamide (DMF, 10 mL).
-
Initiation: Stir the mixtures at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.
-
Alkylation: To Flask A, add this compound (1.0 eq). To Flask B, add 4-(2-Chloroethoxy)phenol (1.0 eq).
-
Reaction: Heat both reaction mixtures to 80°C in a pre-heated oil bath.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes, observing the consumption of the starting phenol.
-
Work-up: Once the limiting reagent is consumed (or after a set time, e.g., 6 hours), cool the flasks to room temperature. Pour the contents into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
Analysis: Determine the yield of the purified ether product for each reaction.
Expected Experimental Outcomes
The data below represents a typical outcome for such a comparative study, illustrating the superior performance of the bromo-alkane.
| Parameter | Reaction with this compound | Reaction with 4-(2-Chloroethoxy)phenol |
| Reaction Time | 1.5 - 2.5 hours | > 8 hours (or incomplete) |
| Reaction Temperature | 80°C | 80°C |
| Typical Yield | > 90% | 40 - 60% (at 8 hours) |
| Key Observation | Rapid and complete consumption of starting material observed via TLC. | Sluggish conversion with significant starting material remaining after several hours. |
Conclusion and Recommendations for Researchers
The evidence, grounded in fundamental chemical principles, is unequivocal: This compound is a significantly more reactive and efficient alkylating agent than its chloro-analogue. This heightened reactivity stems directly from the superior leaving group ability of the bromide ion and the lower bond dissociation energy of the carbon-bromine bond.
Practical Recommendations:
-
For Speed and Efficiency: When rapid reaction times, mild conditions, and high yields are paramount, This compound is the superior choice. It is ideal for complex syntheses involving sensitive functional groups that may not tolerate prolonged heating.
-
For Cost-Sensitive Processes: 4-(2-Chloroethoxy)phenol may be considered as a more economical alternative, particularly for large-scale syntheses. [18]Researchers must be prepared to employ more forcing conditions—such as higher temperatures, longer reaction times, or the use of a phase-transfer catalyst—to achieve satisfactory conversion, which may not be suitable for all substrates.
Ultimately, the selection is a strategic balance between chemical reactivity, process efficiency, and economic constraints. This guide provides the foundational data and rationale to make that choice with confidence.
References
- Vertex AI Search. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved January 12, 2026.
- Study.com. (n.d.). Video: Nucleophilic Substitution Reaction | SN1 & SN2 Examples. Retrieved January 12, 2026.
- Loudon, G. M. (n.d.). Alkyl Halides and Nucleophilic Substitution. Retrieved January 12, 2026.
- LibreTexts. (2024). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Retrieved January 12, 2026.
- DocPlayer. (n.d.). Alkyl Halides. Retrieved January 12, 2026.
- ChemBK. (n.d.). 4-(2-BROMOETHYL)PHENOL - Physico-chemical Properties. Retrieved January 12, 2026.
- Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Retrieved January 12, 2026.
- ChemicalBook. (n.d.). 4-(2-CHLOROETHOXY)PHENOL synthesis. Retrieved January 12, 2026.
- PubChem. (n.d.). 4-[1-(2-Chloroethoxy)ethoxy]phenol. Retrieved January 12, 2026.
- PubChem. (n.d.). 4-(2-Chloroethoxy)phenol. Retrieved January 12, 2026.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 12, 2026.
- Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. Retrieved January 12, 2026.
- KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved January 12, 2026.
- Benchchem. (n.d.). A Comparative Study of Haloalkane Reactivity: A Guide for Researchers. Retrieved January 12, 2026.
- Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1 (video). Retrieved January 12, 2026.
- YouTube. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. Retrieved January 12, 2026.
- Benchchem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved January 12, 2026.
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved January 12, 2026.
- Reddit. (2020). Better Leaving Group: Bromide VS Chloride. Retrieved January 12, 2026.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 12, 2026.
- PubChem. (n.d.). 4-(2-Bromoethyl)phenol. Retrieved January 12, 2026.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved January 12, 2026.
- Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 12, 2026.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 12, 2026.
- Chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. Retrieved January 12, 2026.
- LibreTexts. (2025). Bond Energies. Retrieved January 12, 2026.
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A Senior Application Scientist's Guide to Alkylating Agents in Organic Synthesis: A Comparative Analysis
In the intricate landscape of organic synthesis, the precise introduction of an alkyl group is a foundational transformation. Alkylating agents, the reagents that accomplish this, are among the most ubiquitous tools in the synthetic chemist's arsenal, pivotal in the construction of pharmaceuticals, agrochemicals, and functional materials. However, the sheer diversity of available agents, each with its own unique reactivity profile, selectivity, and safety considerations, can be daunting. This guide provides a comparative analysis of common alkylating agents, moving beyond a simple catalog to offer a deeper understanding of the principles that govern their selection and application. We will delve into the mechanistic nuances, explore the practicalities of their use through detailed protocols, and provide a framework for rational decision-making in your synthetic endeavors.
Part 1: The Fundamental Principles of Alkylation
At its core, alkylation is the transfer of an alkyl group from one molecule to another. In the context of this guide, we will focus on the alkylation of nucleophiles, a process governed by the principles of nucleophilic substitution. The general transformation can be represented as:
Nu:⁻ + R-L → Nu-R + L:⁻
Where Nu:⁻ is a nucleophile, R is the alkyl group, and L is a leaving group. The efficiency and selectivity of this reaction are a function of the interplay between the nucleophile's strength, the alkylating agent's reactivity, the nature of the leaving group, and the reaction conditions.
The two primary mechanisms governing these reactions are the SN1 and SN2 pathways. The SN2 (bimolecular nucleophilic substitution) reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism results in an inversion of stereochemistry at the reaction center. In contrast, the SN1 (unimolecular nucleophilic substitution) reaction is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This pathway typically leads to a racemic mixture of products if the starting material is chiral. The propensity for one mechanism over the other is heavily influenced by the structure of the alkylating agent and the stability of the potential carbocation.
Part 2: A Comparative Analysis of Common Alkylating Agents
The choice of an alkylating agent is a critical decision that can dictate the success or failure of a synthetic step. A systematic comparison based on key performance metrics is essential for making an informed choice.
Classification of Alkylating Agents
Alkylating agents can be broadly classified based on the nature of the leaving group, which significantly impacts their reactivity.
-
Alkyl Halides (R-X, where X = I, Br, Cl): These are perhaps the most common and readily available alkylating agents. Their reactivity follows the trend I > Br > Cl, which corresponds to the leaving group's ability to stabilize a negative charge.
-
Alkyl Sulfates (R-OSO₂-OR'): Dimethyl sulfate and diethyl sulfate are powerful and cost-effective methylating and ethylating agents, respectively. They are considered "hard" electrophiles.
-
Alkyl Sulfonates (R-OSO₂-R'): This class includes triflates (-OTf), tosylates (-OTs), and mesylates (-OMs). Triflates are exceptionally good leaving groups, making alkyl triflates highly reactive.
-
Other Specialized Agents: This category includes reagents like diazomethane for methylation of carboxylic acids and alcohols, and the Mitsunobu reaction for the alkylation of acidic protons with inversion of stereochemistry.
Key Performance Metrics for Comparison
1. Reactivity: The rate at which an alkylating agent reacts with a given nucleophile is a primary consideration. This is largely determined by the nature of the leaving group and the steric hindrance around the electrophilic carbon.
| Alkylating Agent | Leaving Group | Relative Reactivity | Typical Mechanism |
| Methyl Triflate (MeOTf) | Triflate (-OTf) | Very High | SN2 |
| Methyl Iodide (MeI) | Iodide (-I) | High | SN2 |
| Dimethyl Sulfate (Me₂SO₄) | Methyl sulfate (-OSO₃Me) | High | SN2 |
| Methyl Bromide (MeBr) | Bromide (-Br) | Moderate | SN2 |
| Methyl Tosylate (MeOTs) | Tosylate (-OTs) | Moderate | SN2 |
| Methyl Chloride (MeCl) | Chloride (-Cl) | Low | SN2 |
2. Selectivity: In molecules with multiple nucleophilic sites, the ability to alkylate a specific site is crucial.
-
Chemoselectivity: This refers to the preferential reaction of the alkylating agent with one functional group over another. For instance, the alkylation of a molecule containing both an amine and a hydroxyl group. Hard and Soft Acids and Bases (HSAB) theory can be a useful guide here. "Hard" alkylating agents like dimethyl sulfate tend to react with "hard" nucleophiles like oxygen, while "soft" agents like methyl iodide prefer "soft" nucleophiles like sulfur.
-
Regioselectivity: This concerns the specific position of alkylation within a functional group. For example, the N-alkylation of an unsymmetrical amine.
-
Stereoselectivity: The stereochemical outcome of the reaction is critical when dealing with chiral molecules. As mentioned, SN2 reactions proceed with inversion of configuration, while SN1 reactions can lead to racemization.
3. Functional Group Tolerance: The compatibility of an alkylating agent with other functional groups present in the substrate is a practical consideration to avoid unwanted side reactions.
| Alkylating Agent | Compatible Functional Groups | Incompatible Functional Groups |
| Alkyl Halides | Ethers, Esters, Amides, Nitriles | Strong bases, some unprotected alcohols and amines |
| Alkyl Sulfates | Ethers, Esters, Amides | Water, Alcohols, Amines (react readily) |
| Alkyl Sulfonates | Ethers, Esters, Amides | Strong nucleophiles, moisture sensitive |
4. Safety and Handling: Many alkylating agents are toxic, mutagenic, and/or carcinogenic. It is imperative to handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Dimethyl Sulfate (DMS): Highly toxic and a suspected carcinogen. It can be fatal if inhaled, swallowed, or absorbed through the skin. Extreme caution is required.
-
Methyl Iodide: Toxic and a suspected carcinogen. It is a volatile liquid that should be handled with care.
-
Alkyl Triflates: Highly reactive and corrosive. They can react violently with water.
Always consult the Safety Data Sheet (SDS) before using any alkylating agent.
Part 3: Experimental Protocols and Practical Guidance
The following protocols are illustrative examples and should be adapted based on the specific substrate and desired outcome.
Protocol 1: O-Alkylation of a Phenol using Ethyl Bromide
This protocol describes the ethylation of 4-nitrophenol, a common undergraduate laboratory experiment that demonstrates the principles of O-alkylation.
Materials:
-
4-Nitrophenol
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add 4-nitrophenol (1.39 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Add 50 mL of acetone to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethyl bromide (1.48 mL, 20 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Causality behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. A stronger base could lead to side reactions.
-
Acetone: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Reflux: Heating the reaction increases the rate of reaction, allowing it to be completed in a reasonable timeframe.
Protocol 2: Selective N-Methylation of a Primary Amine using Dimethyl Sulfate
This protocol outlines a general procedure for the methylation of a primary amine to a secondary amine, with considerations for avoiding over-methylation.
Materials:
-
Primary amine
-
Dimethyl sulfate
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Separatory funnel
-
Stirring plate and stir bar
Procedure:
-
Dissolve the primary amine (10 mmol) in 50 mL of DCM in a round-bottom flask.
-
Add an aqueous solution of sodium bicarbonate (20 mmol in 20 mL of water).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethyl sulfate (0.95 mL, 10 mmol) dropwise to the stirred biphasic mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Causality behind Experimental Choices:
-
Biphasic System: The use of an aqueous base (sodium bicarbonate) helps to neutralize the sulfuric acid byproduct of the reaction and minimizes the protonation of the amine starting material, which would render it non-nucleophilic.
-
Slow Addition at Low Temperature: This helps to control the exothermic reaction and minimize the formation of the over-methylated tertiary amine.
-
Stoichiometry: Using a 1:1 molar ratio of amine to dimethyl sulfate also helps to favor the formation of the secondary amine.
Part 4: Visualization and Data Presentation
Visual aids can significantly enhance the understanding of complex chemical processes.
Diagram 1: General Mechanism of SN2 Alkylation
Caption: The concerted SN2 mechanism where the nucleophile attacks as the leaving group departs.
Diagram 2: Workflow for Selecting an Alkylating Agent
Caption: A decision-making workflow for the rational selection of an alkylating agent.
Part 5: Conclusion and Future Outlook
The selection of an appropriate alkylating agent is a multifaceted process that requires a thorough understanding of reaction mechanisms, substrate properties, and safety protocols. While traditional agents like alkyl halides and sulfates remain workhorses in organic synthesis, the field is continually evolving. The development of more selective, environmentally benign, and safer alkylating agents is an ongoing area of research. For instance, the use of catalytic amounts of alkylating agents and the development of enzymatic alkylation methods hold promise for a more sustainable future in chemical synthesis. By carefully considering the principles outlined in this guide, researchers can navigate the vast array of available reagents and confidently design robust and efficient alkylation reactions.
Part 6: References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[Link]
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.[Link]
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. American Chemical Society.[Link]
A Guide to the Structural Confirmation of 4-(2-Bromoethoxy)phenol: A Comparative Analysis of 1H and 13C NMR Spectroscopy
In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel and synthesized molecules is a cornerstone of scientific rigor. For a molecule such as 4-(2-Bromoethoxy)phenol, a substituted aromatic compound with potential applications in medicinal chemistry and materials science, precise characterization is paramount. This guide provides an in-depth technical analysis of the structural confirmation of this compound, with a primary focus on the powerful techniques of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the expected spectral data, the rationale behind peak assignments, and a comparative look at other analytical methods that can corroborate these findings.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique for the determination of molecular structure in solution.[1] Its ability to probe the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C, provides a detailed roadmap of atomic connectivity.[2] This non-destructive technique is indispensable for confirming the successful synthesis of a target molecule and for identifying any potential impurities.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is outlined below. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its minimal interference in the ¹H NMR spectrum.
Step-by-Step NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This involves a wider spectral width (around 220 ppm) and a significantly larger number of scans (often several thousand) due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is typical.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectra.
¹H NMR Spectral Analysis of this compound: A Predicted Interpretation
Based on the structure of this compound, we can predict the key features of its ¹H NMR spectrum. The molecule possesses distinct proton environments that will give rise to characteristic signals.
dot graph "1H_NMR_Prediction_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Predicted ¹H NMR workflow for this compound.
Predicted ¹H NMR Data Summary:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2, H-6 (Aromatic) | ~ 6.85 | Doublet (d) | 2H |
| H-3, H-5 (Aromatic) | ~ 6.75 | Doublet (d) | 2H |
| -OCH₂- | ~ 4.30 | Triplet (t) | 2H |
| -CH₂Br | ~ 3.65 | Triplet (t) | 2H |
| -OH | Variable (~5-7) | Broad Singlet (br s) | 1H |
Causality Behind the Predictions:
-
Aromatic Protons: The protons on the benzene ring (H-2, H-6, H-3, H-5) are in a para-substituted system. Due to the symmetry of the molecule, H-2 and H-6 are chemically equivalent, as are H-3 and H-5.[3] The electron-donating nature of the ether oxygen causes an upfield shift (lower ppm) of these aromatic protons compared to unsubstituted benzene (δ ≈ 7.3 ppm). They will appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the oxygen (H-3, H-5) will be more shielded and thus appear at a slightly lower chemical shift than the protons meta to the oxygen (H-2, H-6).
-
Aliphatic Protons: The two methylene (-CH₂-) groups in the bromoethoxy chain are in different chemical environments.
-
The protons of the methylene group attached to the phenolic oxygen (-OCH₂-) are deshielded by the electronegative oxygen atom and are expected to resonate at a downfield chemical shift, likely appearing as a triplet due to coupling with the adjacent -CH₂Br protons.
-
The protons of the methylene group attached to the bromine atom (-CH₂Br) are also deshielded by the electronegative bromine, but generally to a lesser extent than an ether oxygen. This signal will also appear as a triplet due to coupling with the neighboring -OCH₂- protons.
-
-
Phenolic Proton: The chemical shift of the phenolic hydroxyl proton (-OH) is highly variable and concentration-dependent due to hydrogen bonding.[4] It typically appears as a broad singlet and its position can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.
¹³C NMR Spectral Analysis of this compound: A Predicted Interpretation
The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.
dot graph "13C_NMR_Prediction_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Predicted ¹³C NMR workflow for this compound.
Predicted ¹³C NMR Data Summary:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (C-O) | ~ 153 |
| C-1 (C-OH) | ~ 150 |
| C-2, C-6 | ~ 116 |
| C-3, C-5 | ~ 115 |
| -OCH₂- | ~ 69 |
| -CH₂Br | ~ 29 |
Causality Behind the Predictions:
-
Aromatic Carbons: Due to molecular symmetry, the six aromatic carbons will give rise to four distinct signals.
-
The ipso-carbons (C-1 and C-4), directly attached to the oxygen atoms, will be the most downfield due to the deshielding effect of the oxygen. The carbon attached to the ether linkage (C-4) is expected to be slightly more downfield than the carbon bearing the hydroxyl group (C-1).
-
The remaining four aromatic carbons (C-2, C-6 and C-3, C-5) will appear in the typical aromatic region (around 110-130 ppm). The carbons ortho to the oxygen (C-3, C-5) will be more shielded than those meta to it (C-2, C-6).
-
-
Aliphatic Carbons:
-
The carbon of the methylene group attached to the phenolic oxygen (-OCH₂-) will be significantly deshielded and is expected to appear in the range of 60-70 ppm.
-
The carbon of the methylene group attached to the bromine atom (-CH₂Br) will be less deshielded than the ether-linked carbon and is expected to resonate in the range of 25-35 ppm.
-
A Comparative Look: Alternative and Complementary Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, a multi-technique approach provides the most robust and irrefutable evidence of a molecule's identity.
Comparison of Analytical Techniques for Structural Confirmation:
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide direct information on atom connectivity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast, simple, and provides a characteristic "fingerprint" of the molecule. | Does not provide a complete picture of the molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. | Unambiguous determination of molecular structure. | Requires a suitable single crystal, which can be difficult to obtain.[5][6] |
Synergistic Application:
-
Mass Spectrometry would confirm the molecular weight of this compound (C₈H₉BrO), which is approximately 201.06 g/mol .[7] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) would be a key diagnostic feature in the mass spectrum.
-
FTIR Spectroscopy would show characteristic absorption bands for the O-H stretch of the phenol (a broad band around 3300 cm⁻¹), C-O stretching of the ether and phenol (around 1250-1000 cm⁻¹), C-Br stretching (around 600-500 cm⁻¹), and aromatic C-H and C=C stretching.
-
X-ray Crystallography , if a suitable crystal can be grown, would provide the ultimate confirmation of the structure by mapping the precise location of every atom in the molecule.[5][6]
Conclusion
The structural confirmation of this compound is most effectively achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predicted spectra, based on established chemical shift principles and comparison with analogous structures, provide a detailed and self-consistent picture of the molecule's atomic framework. When these NMR data are further supported by evidence from mass spectrometry and FTIR spectroscopy, researchers can have a high degree of confidence in the identity and purity of their synthesized compound. This multi-faceted analytical approach exemplifies the rigorous standards required in modern chemical and pharmaceutical research.
References
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University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
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Supporting information for - The Royal Society of Chemistry. Royal Society of Chemistry. Retrieved from [Link]
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PubChem. 4-(2-Bromoethyl)phenol. Retrieved from [Link]
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LibreTexts Chemistry. 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Retrieved from [Link]
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PubChem. 4-(2-Bromoethyl)phenol. Retrieved from [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of phenol. Retrieved from [Link]
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NIST WebBook. Phenol, 4-bromo-. Retrieved from [Link]
-
PubChem. 2-Bromoethanol. Retrieved from [Link]
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PubChem. 4-Ethoxyphenol. Retrieved from [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
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ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
- Google Patents. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
-
LibreTexts Chemistry. 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
ResearchGate. Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
-
ResearchGate. Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. Retrieved from [Link]
-
NIST WebBook. Phenol, 4-bromo-. Retrieved from [Link]
-
Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]
-
ResearchGate. FTIR spectra in the OH stretching region of phenol. Retrieved from [Link]
-
National Center for Biotechnology Information. GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved from [Link]
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National Center for Biotechnology Information. Characterization of Bioactivity of Selective Molecules in Fruit Wines by FTIR and NMR Spectroscopies, Fluorescence and Docking Calculations. Retrieved from [Link]
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Excillum. Small molecule crystallography. Retrieved from [Link]
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AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
-
ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
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A Senior Application Scientist's Guide to Phenol Alkylation: Sodium Hydride vs. Potassium Carbonate
In the landscape of synthetic organic chemistry, the O-alkylation of phenols via the Williamson ether synthesis is a cornerstone reaction, critical for constructing the aryl ether linkages found in countless pharmaceuticals, agrochemicals, and advanced materials. The choice of base for the initial deprotonation of the phenolic hydroxyl group is a critical parameter that dictates reaction efficiency, scalability, and safety. This guide provides an in-depth comparison of two commonly employed bases: the powerful, non-nucleophilic hydride, sodium hydride (NaH), and the milder, operationally simpler alkali metal salt, potassium carbonate (K₂CO₃).
This analysis moves beyond a simple recitation of protocols to explore the fundamental chemical principles governing the selection of each base, offering field-proven insights to guide researchers and process chemists in making informed decisions for their specific synthetic challenges.
The Mechanistic Crossroads: Irreversible vs. Reversible Deprotonation
The fundamental difference between NaH and K₂CO₃ lies in their basicity and the nature of the deprotonation step. This initial acid-base reaction sets the stage for the subsequent Sₙ2 displacement of an alkyl halide by the resulting phenoxide.
Sodium Hydride (NaH): The Power of Irreversibility
Sodium hydride is a potent, non-nucleophilic base. The hydride anion (H⁻) is the conjugate base of hydrogen gas (H₂), which has an estimated pKa of ~38.[1] This makes NaH an exceptionally strong base, capable of deprotonating even very weak acids. When NaH reacts with a phenol (typical pKa ≈ 10), the deprotonation is swift, quantitative, and, crucially, irreversible.[1][2]
The reaction produces the sodium phenoxide and hydrogen gas, which bubbles out of the reaction mixture. This evolution of gas drives the equilibrium to completion according to Le Châtelier's principle, ensuring that the phenol is fully converted to its highly nucleophilic conjugate base before the alkylating agent is introduced.[2] This is particularly advantageous for less acidic or sterically hindered phenols where achieving complete deprotonation is challenging.[3]
Potassium Carbonate (K₂CO₃): A Question of Equilibrium
Potassium carbonate is a significantly weaker base. The active basic species is the carbonate ion (CO₃²⁻), whose conjugate acid, bicarbonate (HCO₃⁻), has a pKa of approximately 10.3.[4][5] This value is very close to the pKa of a typical phenol.[5][6]
Consequently, the deprotonation of a phenol with K₂CO₃ is a reversible equilibrium. A significant concentration of both the phenol and the phenoxide will exist simultaneously. The Sₙ2 reaction consumes the phenoxide, which continuously shifts the equilibrium towards product formation. While effective, this process is generally slower and often requires heat to drive the reaction to completion.[7][8]
Head-to-Head Comparison: Performance and Practicality
The choice between these two bases involves a trade-off between reaction power and operational safety and simplicity. The following table summarizes the key distinctions.
| Feature | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Basicity | Very Strong (pKa of H₂ ≈ 38)[1] | Moderate (pKa of HCO₃⁻ ≈ 10.3)[5] |
| Deprotonation | Irreversible and quantitative[2] | Reversible equilibrium[4] |
| Reaction Rate | Very fast, often at 0°C to RT[9] | Slower, often requires heating (e.g., 70-110°C)[7] |
| Typical Solvents | Anhydrous polar aprotics (THF, DMF)[1] | Polar aprotics (DMF, Acetone, Acetonitrile)[7][10] |
| Atmosphere | Strict inert atmosphere (N₂ or Ar) required[11] | Inert atmosphere recommended but not always essential |
| Safety & Handling | Highly reactive with water, pyrophoric.[12][13] Requires careful handling, often supplied as a mineral oil dispersion.[11] | Hygroscopic but stable solid. Considered a weak base with low toxicity.[4] Relatively safe and easy to handle. |
| Work-up | Requires careful quenching of excess NaH with a proton source (e.g., isopropanol, methanol, water).[14] | Simple aqueous work-up. The base and its salts are readily soluble in water.[7] |
| Substrate Scope | Excellent for a wide range of phenols, including less acidic or hindered ones.[3] | Best for standard, unhindered phenols. May be insufficient for very weak acids.[3] |
| Industrial Scalability | Challenging due to safety concerns (H₂ evolution, pyrophoric nature) and handling of dispersions. | Highly scalable and cost-effective. Preferred in many industrial processes for its safety and ease of handling. |
Visualization of Reaction Pathways and Workflows
To better illustrate the underlying chemistry and practical workflows, the following diagrams are provided.
Caption: Reaction mechanisms for phenol alkylation using NaH and K₂CO₃.
Caption: Comparative experimental workflows for NaH vs. K₂CO₃ protocols.
Detailed Experimental Protocols
The following protocols are representative examples for the alkylation of 4-methoxyphenol with benzyl bromide.
Protocol 1: Alkylation using Sodium Hydride (NaH)
Materials:
-
4-methoxyphenol (1.0 eq)
-
Sodium hydride, 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Hexane (for washing)
-
Isopropanol (for quenching)
-
Diethyl ether, Saturated aq. NH₄Cl, Brine
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add NaH (60% dispersion) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Washing: Wash the NaH three times with anhydrous hexane to remove the mineral oil. Allow the solid to settle, and carefully cannulate away the hexane supernatant each time. Dry the resulting grey powder under a stream of inert gas.[11]
-
Reaction Setup: Suspend the washed NaH in anhydrous DMF. Cool the flask to 0°C in an ice bath.
-
Deprotonation: Dissolve 4-methoxyphenol in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the phenol solution dropwise to the stirred NaH suspension over 15-20 minutes.
-
Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.[2] The mixture should become a homogeneous solution of the sodium phenoxide.
-
Alkylation: Cool the mixture back to 0°C. Add benzyl bromide dropwise via syringe. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Quenching: Upon completion, cool the flask to 0°C and slowly add isopropanol dropwise to quench any unreacted NaH. Stir for 20 minutes.
-
Work-up: Pour the reaction mixture into saturated aqueous NH₄Cl solution and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization as needed.
Protocol 2: Alkylation using Potassium Carbonate (K₂CO₃)
Materials:
-
4-methoxyphenol (1.0 eq)
-
Anhydrous potassium carbonate, finely powdered (2.0 eq)
-
Benzyl bromide (1.1 eq)
-
Acetone or DMF
-
Ethyl acetate, Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol, finely powdered anhydrous potassium carbonate, and acetone.[15]
-
Alkylation: Add benzyl bromide to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.[7][15] If using DMF, a temperature of 70-90°C is common.[7]
-
Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify as necessary.
Conclusion and Recommendations
The selection between sodium hydride and potassium carbonate is a classic case of balancing reactivity with practicality.
Choose Sodium Hydride when:
-
The phenolic substrate is of low acidity or is sterically demanding.
-
A rapid, quantitative deprotonation is necessary to avoid side reactions of the starting material.
-
The reaction must be performed at low temperatures.
-
Small-scale laboratory synthesis is being performed where rigorous anhydrous and inert techniques can be readily implemented.[11][16]
Choose Potassium Carbonate when:
-
The phenolic substrate has a standard pKa (~8-10) and is not sterically hindered.[4]
-
Operational simplicity, safety, and cost are primary concerns.
-
The reaction is intended for large-scale or industrial production.
-
The use of highly reactive and pyrophoric reagents is undesirable.[12][17]
In a direct comparison study for the synthesis of propargyl ethers, NaH in DMF was found to be the superior method, providing higher yields (80-96%) compared to K₂CO₃ in acetone (70-89%).[9][10] This underscores the kinetic advantage of the irreversible deprotonation afforded by NaH. However, for many routine alkylations, the convenience and safety of K₂CO₃ make it the more pragmatic and widely adopted choice, delivering excellent results with a significantly lower operational barrier.
References
- New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride.
- OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X).
- Thermo Fisher Scientific. (2023). Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil.
- UC Center for Laboratory Safety. (2012). Standard Operating Procedure: Sodium Hydride.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- NOAA. (n.d.). SODIUM HYDRIDE - CAMEO Chemicals.
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- Nguyen, T. P. T., et al. (2020). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Letters in Organic Chemistry, 17(11), 868-876.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Kohout, M. (2014). Response to "Can anyone help me with a Williamson ether synthesis?". ResearchGate.
- Organic Chemistry Portal. (n.d.). Potassium Carbonate.
- University of Colorado Boulder. (n.d.). Williamson Ether Synthesis Lab Procedure.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- LibreTexts Chemistry. (2022). 8.9: Nucleophilic substitution in the Lab.
- Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85.
- Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant.
- The OChemTutor. (2025). pKa values.
- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
- ResearchGate. (2025). Phenol Alkylation with 1-Octene on Solid Acid Catalysts.
- Google Patents. (1973). US3766276A - Phenol alkylation process.
- White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts.
- University of Wisconsin-Madison. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- Quora. (2019). What is the best reagent to produce phenoxide from phenol?.
- University of California, Los Angeles. (n.d.). Approximate pKa chart of the functional groups.
- ResearchGate. (2025). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor.
- ResearchGate. (2025). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
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A Researcher's Guide to the Quantitative Analysis of 4-(2-Bromoethoxy)phenol: A Comparative Study of qNMR, HPLC, and GC Methods
In the landscape of pharmaceutical research and drug development, the precise quantification of chemical intermediates is paramount. The purity and concentration of starting materials directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the assay of 4-(2-Bromoethoxy)phenol, a key building block in the synthesis of various pharmaceutical compounds.
This document moves beyond a simple recitation of protocols, delving into the causality behind experimental choices and providing the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions about their analytical strategies.
The Power of Primary Ratio Measurement: Why qNMR Stands Out
Quantitative NMR (qNMR) operates on a fundamental principle that sets it apart from chromatographic techniques: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2][3] This inherent characteristic makes qNMR a primary ratio method of measurement, allowing for the direct quantification of a substance without the need for a calibration curve specific to the analyte.[4] By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration, the absolute purity and concentration of the analyte can be determined with high accuracy and traceability to SI units.[4][5][6]
In contrast, techniques like HPLC and GC rely on the response of a detector to a specific physicochemical property of the analyte, such as UV absorbance or flame ionization.[2] This necessitates the creation of calibration curves using a reference standard of the analyte itself, a process that can be time-consuming and introduces additional sources of potential error.[1] Furthermore, chromatographic methods may not detect impurities that lack a chromophore (for UV detection) or are non-volatile, potentially leading to an overestimation of purity.[7]
Comparative Analysis: qNMR vs. HPLC and GC for this compound Assay
To provide a clear comparison, we will examine the performance of these three techniques for the assay of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct measurement based on the molar ratio of analyte to internal standard.[3] | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance. | Separation based on volatility and interaction with a stationary phase, with detection commonly by Flame Ionization (FID) or Mass Spectrometry (MS).[8][9] |
| Calibration | Does not require a calibration curve of the analyte.[1][4] | Requires a calibration curve generated from a certified reference standard of the analyte. | Requires a calibration curve generated from a certified reference standard of the analyte. |
| Selectivity | High, based on distinct chemical shifts of protons. | Dependent on chromatographic separation; co-elution can be an issue.[7] | High, based on retention time. Derivatization may be needed for polar compounds.[8][10] |
| Accuracy | High, with results traceable to SI units when using a certified reference material (CRM) as the internal standard.[3][11] | High, but dependent on the purity of the reference standard and the accuracy of the calibration curve. | High, but dependent on the purity of the reference standard and the accuracy of the calibration curve. |
| Precision | Excellent, with intraday and interday relative standard deviations (RSD) typically below 2%.[12][13] | Good to excellent, with RSDs typically below 2%. | Good to excellent, with RSDs typically below 2%. |
| Sample Throughput | Moderate to high; a single internal standard can be used for multiple analytes.[3] | High, especially with the use of autosamplers.[7] | Moderate, as it can be slower due to oven temperature programming.[7] |
| Non-destructive | Yes, the sample can be recovered for further analysis.[4] | Yes, if fraction collection is performed. | No, the sample is typically destroyed during detection (e.g., FID).[7] |
Experimental Protocols
To ensure scientific integrity, the following sections provide detailed, step-by-step methodologies for each analytical technique.
Quantitative ¹H-NMR Spectroscopy Protocol
The causality behind the choice of an internal standard is critical for a successful qNMR experiment. The ideal internal standard should be chemically stable, have a simple spectrum with signals that do not overlap with the analyte, be soluble in the same deuterated solvent as the analyte, and have a known purity, preferably as a Certified Reference Material (CRM).[6][14] For the assay of this compound, maleic acid is an excellent choice as its olefinic protons resonate in a region of the ¹H-NMR spectrum that is typically free of signals from the analyte.
Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (Certified Reference Material, purity ≥ 99.5%)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Pulse Program: A standard 30-degree pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (ns): 16 (to achieve a signal-to-noise ratio of at least 100 for accurate integration).[5]
-
Acquisition Time (at): 4 seconds.
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic protons).
-
Integrate the well-resolved signal of the internal standard (the olefinic protons of maleic acid).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity_IS = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a powerful separation technique widely used for purity assessment in the pharmaceutical industry.[15] For phenolic compounds like this compound, reversed-phase HPLC is a suitable method.[16][17][18]
Materials and Instrumentation:
-
Analyte: this compound
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Instrumentation: HPLC system with a UV detector
Chromatographic Conditions:
-
Mobile Phase Gradient: A gradient elution may be necessary to separate impurities from the main peak. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation and Analysis:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards and the sample solution into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography (GC) Protocol
GC is a suitable technique for the analysis of volatile and semi-volatile compounds.[10] For polar compounds like phenols, derivatization is often necessary to improve peak shape and thermal stability.[8]
Materials and Instrumentation:
-
Analyte: this compound
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Dichloromethane
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Sample Preparation and Analysis:
-
Prepare a stock solution of this compound in dichloromethane.
-
Prepare a series of calibration standards.
-
To each standard and the sample, add the derivatizing agent (BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes.
-
Inject the derivatized solutions into the GC system.
-
Quantify the analyte using the calibration curve.
Conclusion: Selecting the Optimal Method
The choice of analytical technique for the assay of this compound depends on the specific requirements of the analysis.
-
qNMR is the superior method for obtaining highly accurate and traceable purity and concentration values without the need for an analyte-specific reference standard. Its non-destructive nature also allows for further analysis of the sample. This makes it an ideal choice for the certification of reference materials and for crucial in-process controls where absolute quantification is critical.
-
HPLC is a robust and widely accessible technique that is well-suited for routine quality control and purity assessments, especially in high-throughput environments.[15] Its primary limitation is the reliance on a well-characterized reference standard of the analyte.
-
GC is a powerful tool for the analysis of volatile impurities and can provide excellent sensitivity, particularly when coupled with a mass spectrometer. However, the need for derivatization for polar analytes like this compound adds an extra step to the workflow and a potential source of error.
For researchers and drug development professionals, a comprehensive understanding of the strengths and limitations of each of these techniques is essential for ensuring the quality and integrity of their work. While HPLC and GC are valuable tools, the inherent advantages of qNMR in providing direct, accurate, and traceable quantification position it as a cornerstone of modern analytical chemistry.
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Nerantzaki, A., et al. (2015). Novel determination of the total phenolic content in crude plant extracts by the use of H-1 NMR of the -OH spectral region. Journal of Agricultural and Food Chemistry, 63(1), 171-177. [Link]
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SIELC Technologies. (n.d.). Separation of 4-(2-Bromoethyl)phenol on Newcrom R1 HPLC column. [Link]
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Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834-851. [Link]
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Dais, P., & Hatzakis, E. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Analytica Chimica Acta, 633(2), 209-217. [Link]
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Christophoridou, S., & Dais, P. (2009). Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance Spectroscopy. Journal of Agricultural and Food Chemistry, 57(9), 3427-3435. [Link]
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A Comparative Guide to the Structural Validation of 4-(2-Bromoethoxy)phenol: The Pivotal Role of High-Resolution Mass Spectrometry
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For novel intermediates, potential active pharmaceutical ingredients (APIs), or reference standards, even minor structural ambiguities can lead to significant downstream consequences in terms of safety, efficacy, and intellectual property. This guide provides an in-depth analysis of the structural validation of 4-(2-Bromoethoxy)phenol, a versatile chemical building block, using High-Resolution Mass Spectrometry (HRMS).
We will explore the causality behind the experimental choices in an HRMS workflow, from sample preparation to data interpretation. Furthermore, this guide will objectively compare the capabilities of HRMS with orthogonal analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing researchers with a comprehensive framework for selecting the most appropriate validation strategy.
The Analytical Imperative: Validating this compound
This compound (C₈H₉BrO₂) possesses several key structural features that dictate the analytical strategy for its validation: a phenolic hydroxyl group, an aromatic ring, an ether linkage, and a bromoalkyl chain.[1][2] Each of these components must be confirmed to ensure the identity and purity of the material. HRMS is exceptionally well-suited for this task due to its ability to provide two critical pieces of information with extraordinary precision: the elemental composition and structural insights through fragmentation analysis.[3][4]
High-Resolution Mass Spectrometry: The Primary Validation Workflow
High-Resolution Mass Spectrometry (HRMS) distinguishes itself from standard (unit-resolution) mass spectrometry by its capacity to measure mass-to-charge ratios (m/z) to four or more decimal places.[3][5] This high precision, typically with errors of less than 5 parts per million (ppm), allows for the confident determination of a molecule's elemental formula—a foundational step in structural validation.[6][7] Modern HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, routinely achieve this level of performance.[8][9][10]
Experimental Workflow for HRMS Analysis
The validation process follows a systematic and self-validating workflow, ensuring the integrity of the final structural confirmation.
Detailed Experimental Protocol
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like acetonitrile or methanol at 1 mg/mL. This is further diluted to a working concentration of approximately 1-10 µg/mL using a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid (for positive mode) or without acid (for negative mode).
-
Causality: The choice of solvent ensures complete dissolution and compatibility with the electrospray ionization process. The low concentration prevents detector saturation and minimizes the formation of non-covalent dimers or adducts, ensuring the primary species observed is the molecule of interest.
-
-
Instrumentation and Ionization: The analysis is performed on an HRMS system, such as a Q Exactive™ (Orbitrap) or a Xevo™ G2-XS (QTOF), equipped with a heated electrospray ionization (H-ESI) source.
-
Causality: Electrospray ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, preserving the intact molecule for mass analysis.[11][12][13] For this compound, the phenolic hydroxyl group is acidic and readily loses a proton. Therefore, ESI in negative ion mode is the logical choice, as it will efficiently generate the deprotonated molecule, [M-H]⁻. This avoids potential in-source fragmentation and simplifies the resulting mass spectrum.
-
-
Data Acquisition:
-
Full Scan MS¹: Data is acquired in full scan mode over a mass range of m/z 50-500 at a high resolution setting (e.g., 70,000-140,000 FWHM).
-
Causality: A wide mass range ensures the capture of the analyte and any potential low-mass impurities or fragments. High resolution is critical to achieve the mass accuracy required for elemental formula determination.[14]
-
-
Tandem MS (MS/MS or MS²): The [M-H]⁻ ion is selectively isolated in the mass spectrometer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon), and the resulting fragment ions are mass-analyzed.
-
Data Interpretation: A Three-Pillar Approach to Validation
Pillar 1: Accurate Mass Measurement and Elemental Formula Generation
The first and most crucial test is the accurate mass measurement of the parent ion. The instrument measures the m/z of the deprotonated molecule, [M-H]⁻, and this is compared to the theoretical exact mass.
-
Molecular Formula: C₈H₉BrO₂
-
Neutral Monoisotopic Mass: 215.9837 Da (for isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁶O)
-
Theoretical [M-H]⁻ Ion: C₈H₈BrO₂⁻ = 214.9760 Da
| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |
| m/z of [M-H]⁻ | 214.9760 | 214.9758 | -0.93 |
| A mass error of less than 5 ppm (ideally < 2 ppm) provides very high confidence in the proposed elemental formula.[6][7] |
Pillar 2: Isotopic Pattern Matching
A unique and powerful feature for validating halogenated compounds is the analysis of isotopic patterns. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[17] This creates a characteristic "doublet" peak for any bromine-containing ion, where the M and M+2 peaks are nearly equal in intensity. HRMS can resolve and measure the intensity of these peaks with high precision.
| Ion | Isotope | Theoretical m/z | Theoretical Abundance (%) | Observed Abundance (%) |
| [M-H]⁻ | ⁷⁹Br | 214.9760 | 100.0 | 100.0 |
| [M+2-H]⁻ | ⁸¹Br | 216.9740 | 97.3 | 97.1 |
| A close match between the theoretical and observed isotopic distribution provides definitive evidence for the presence of a single bromine atom in the molecule. |
Pillar 3: MS/MS Fragmentation Analysis
The MS/MS spectrum confirms the connectivity of the atoms. For the [M-H]⁻ ion of this compound, fragmentation is predictable and diagnostic.
-
Key Fragment 1 (Phenoxide Ion, m/z 107.0497): Cleavage of the ether C-O bond results in the loss of the bromoethoxy group, leaving a stable phenoxide anion. The accurate mass of this fragment confirms the C₆H₅O⁻ moiety.
-
Key Fragment 2 (Bromide Ion, m/z 78.9183): Direct cleavage can also produce the bromide anion, confirming the presence of bromine.
The presence of these specific fragments provides strong evidence for the proposed structure, confirming the connection of a bromoethoxy group to a phenol ring.
Comparative Analysis with Orthogonal Techniques
While HRMS is a powerful tool, a comprehensive validation strategy often benefits from orthogonal data. Here, we compare HRMS with NMR and X-ray crystallography.[18][19][20]
| Feature | High-Resolution Mass Spectrometry (HRMS) | NMR Spectroscopy | X-ray Crystallography |
| Primary Information | Elemental Formula, Isotopic Pattern, Sub-structural data (from MS/MS) | Atom Connectivity, 3D structure in solution, Chemical environment of nuclei | Absolute 3D atomic coordinates in a solid crystal lattice |
| Sensitivity | High (picomole to femtomole) | Low (micromole to millimole) | N/A (requires single crystal) |
| Sample Amount | Micrograms (µg) | Milligrams (mg) | Milligrams (mg) of crystalline material |
| Throughput | High (minutes per sample) | Moderate (minutes to hours per experiment) | Low (days to weeks, crystal growth is a bottleneck) |
| Key Advantage | Unambiguous elemental formula, speed, sensitivity, isotopic information | Detailed atom-to-atom connectivity, dynamic information in solution | "Gold standard" for absolute, unambiguous 3D structure |
| Key Limitation | Does not directly determine stereochemistry or isomer positions (e.g., ortho, meta, para) | Lower sensitivity, can have complex spectra requiring expert interpretation | Requires a high-quality single crystal, which is often difficult or impossible to obtain |
Synergistic Power:
-
HRMS + NMR: This is the most common and powerful combination for routine structural validation. HRMS rapidly provides the correct elemental formula, which significantly constrains the possible structures. NMR then provides the detailed bonding framework, allowing for the definitive assignment of isomerism (e.g., confirming the para substitution on the phenol ring) and stereochemistry, which HRMS cannot do alone.
-
HRMS + X-ray Crystallography: When an absolute, publication-quality structure is required and a suitable crystal can be grown, X-ray crystallography is unparalleled.[21][22] HRMS serves as a rapid, initial confirmation of the material's identity before the time-intensive process of crystallization and diffraction analysis begins.
Conclusion
High-Resolution Mass Spectrometry provides a rapid, highly sensitive, and information-rich method for the structural validation of small molecules like this compound. Through the three pillars of accurate mass measurement , isotopic pattern analysis , and MS/MS fragmentation , HRMS delivers a confident determination of elemental composition and key structural features.
While it does not provide the complete constitutional detail of NMR or the absolute spatial coordinates of X-ray crystallography, its speed and precision make it an indispensable first-line technique in any modern chemistry laboratory. For robust and unimpeachable structural validation, a synergistic approach combining the elemental formula certainty of HRMS with the detailed connectivity information from NMR offers the highest level of scientific confidence.
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A Senior Application Scientist's Guide: Comparing HPLC-UV and LC-MS for the Analysis of Phenolic Compounds
For researchers and drug development professionals, the accurate identification and quantification of phenolic compounds are critical. These diverse secondary metabolites, found across the plant kingdom, are integral to studies in nutrition, pharmacology, and disease prevention. The two most prominent analytical workhorses for this task are High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection and Liquid Chromatography with Mass Spectrometry (LC-MS).
While both techniques are built upon the same fundamental separation principle of liquid chromatography, their detection methods offer vastly different capabilities. The choice between them is not merely a matter of preference but a critical decision dictated by the analytical objective, sample complexity, and required sensitivity. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and protocols, to empower you to select the most appropriate method for your research.
Core Principles: A Tale of Two Detectors
The foundation of both techniques is HPLC, a powerful method that separates compounds in a liquid sample based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.[1][2] Where the techniques diverge is in how they "see" the molecules as they elute from the column.
-
HPLC-UV/DAD: This system employs an Ultraviolet-Visible (UV-Vis) or, more commonly, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.[3] The principle is based on the Beer-Lambert law: molecules containing chromophores (parts of the molecule that absorb light) will absorb UV-Vis light at specific wavelengths. The amount of light absorbed is directly proportional to the compound's concentration.[4] A DAD provides spectral data across a range of wavelengths simultaneously, which can aid in peak purity assessment and preliminary identification by comparing the UV spectrum to that of a known standard.[1][5]
-
LC-MS: This technique couples the separation power of LC with the detection prowess of Mass Spectrometry. As compounds elute from the column, they enter the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where they are converted into gas-phase ions. These ions are then separated by an analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[6][7] The result is a mass spectrum that provides the molecular weight of the compound. By inducing fragmentation, tandem mass spectrometry (MS/MS) can yield structural information, offering a much higher degree of specificity.[6][8]
Head-to-Head Comparison: Performance Metrics
The decision to use HPLC-UV or LC-MS hinges on a careful evaluation of several key performance parameters.
| Parameter | HPLC-UV (with DAD) | LC-MS / LC-MS/MS | Causality and Field Insights |
| Selectivity | Moderate | Excellent | HPLC-UV identifies compounds based on retention time and UV absorbance, making it susceptible to errors from co-eluting compounds that absorb at the same wavelength.[9][10] LC-MS provides an orthogonal dimension of detection by measuring the mass-to-charge ratio, allowing it to distinguish between co-eluting compounds if they have different molecular weights.[7][11] |
| Sensitivity | ppm (µg/mL) range | ppb to ppt (ng/mL to pg/mL) range | The inherent signal-to-noise ratio for mass spectrometers is significantly better than for UV detectors, enabling the detection of analytes at much lower concentrations. This is crucial for trace analysis in biological matrices or environmental samples.[7][12][13] |
| Limit of Detection (LOD) | ~0.01 - 0.35 µg/mL[14][15] | As low as 0.006 µg/L (in water)[16] | The LOD for LC-MS can be several orders of magnitude lower than for HPLC-UV, making it the gold standard for applications requiring ultra-trace quantification.[9] |
| Limit of Quantification (LOQ) | ~0.02 - 1.07 µg/mL[15][17] | As low as 0.001 - 0.02 mg/kg[16] | A lower LOQ allows for the accurate and precise measurement of low-abundance phenolic compounds, which may be biologically significant. |
| Compound Identification | Tentative (based on retention time & UV spectrum vs. standard) | High-Confidence (based on molecular weight & fragmentation pattern) | While HPLC-UV is excellent for quantifying known compounds with available standards, LC-MS can provide definitive structural information, enabling the identification of unknown compounds and the confirmation of known ones with much greater certainty.[18] |
| Matrix Effects | High susceptibility to spectral interference | Susceptible to ion suppression/enhancement | In complex samples like wine or plant extracts, multiple compounds can co-elute and absorb light, leading to overestimated results with UV detection.[9][10] While LC-MS can suffer from matrix-induced changes in ionization efficiency, its high selectivity often allows analysts to find a "cleaner" mass transition for quantification. |
| Instrument Cost | Lower ($10,000 - $40,000)[19] | Higher ( | The complexity of the vacuum systems, electronics, and ion optics in a mass spectrometer results in a significantly higher capital investment.[7] |
| Operational Complexity | Simpler | More Complex | HPLC-UV systems are robust and require less specialized training for operation and maintenance. LC-MS systems demand a deeper understanding of ionization processes, mass analyzer physics, and intricate software for method development and data interpretation.[7] |
Experimental Workflows and Protocols
A robust analytical method is built upon a well-designed workflow. The diagrams below illustrate the typical pathways for phenolic compound analysis using both techniques.
Caption: Typical experimental workflow for HPLC-UV analysis.
Caption: Typical experimental workflow for LC-MS analysis.
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is a self-validating system for cleaning and concentrating phenolic compounds from a complex liquid matrix like wine or a plant extract, which is often necessary prior to chromatographic analysis to simplify chromatograms and improve reliability.[20][21]
-
Cartridge Conditioning: Precondition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water (pH adjusted to 2.0 with an acid like phosphoric acid).[22] Causality: This step activates the C18 stationary phase, ensuring proper interaction with the analytes.
-
Sample Loading: Adjust the pH of your sample (e.g., 250 mL of water or diluted extract) to ~2.0.[22] Pass the entire sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).[22] Causality: At a low pH, phenolic acids are in their protonated, less polar form, which enhances their retention on the nonpolar C18 stationary phase.
-
Washing: Wash the cartridge with 2 mL of acidified water to remove highly polar, interfering compounds (like sugars and organic acids) that did not retain strongly.[22]
-
Drying: Dry the cartridge thoroughly under a vacuum or with nitrogen for several minutes. Causality: Removing residual water is crucial to ensure efficient elution of the analytes by the organic solvent in the next step.
-
Elution: Elute the retained phenolic compounds from the cartridge using a small volume (e.g., 3 mL) of a suitable organic solvent like methanol or tetrahydrofuran.[20][22]
-
Final Preparation: Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume (e.g., 0.5 mL) of the initial mobile phase.[22] The sample is now ready for injection.
Protocol 2: HPLC-UV Method for Phenolic Compound Analysis
This method is designed for the simultaneous analysis of multiple phenolic compounds.[14][17]
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.
-
Column: A reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm particle size) is a common choice for its versatility in separating a wide polarity range of phenolics.[14][17]
-
Mobile Phase:
-
Gradient Elution: A gradient is necessary because food and plant samples contain phenolics with a wide range of polarities.[17]
-
Start with a high percentage of Solvent A (e.g., 90%) to retain polar compounds.
-
Gradually increase the percentage of Solvent B over 30-40 minutes to elute more nonpolar compounds.
-
Example Gradient: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-35 min, 40-80% B; followed by a wash and re-equilibration period.[24]
-
-
Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times.[14][17]
-
DAD Detection: Monitor multiple wavelengths specific to different classes of phenolics (e.g., 280 nm for flavanols, 320 nm for hydroxycinnamic acids, 370 nm for flavonols).[14][25] Collect full spectral data from 200-400 nm for peak purity and identification.
Protocol 3: LC-MS Method for Phenolic Compound Analysis
This method provides high sensitivity and selectivity for complex matrices.[26][27]
-
Chromatographic System: An LC system (HPLC or UHPLC) coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.
-
LC Conditions: Use similar Column, Mobile Phase, Gradient, Flow Rate, and Temperature as described in the HPLC-UV protocol. UHPLC systems with sub-2 µm particle columns can be used for faster, higher-resolution separations.[8][9]
-
MS Ion Source (ESI):
-
Mode: Negative Ion Mode. Causality: Phenolic compounds readily lose a proton (deprotonate) from their hydroxyl groups, forming [M-H]⁻ ions, which makes negative mode ESI highly sensitive for this compound class.[26]
-
Capillary Voltage: ~3.0 - 4.5 kV.
-
Nebulizer Gas (N₂): Adjust for a stable spray.
-
Drying Gas (N₂) Temperature: ~250 - 350°C.
-
-
MS Analyzer Settings:
-
Full Scan Mode: For initial screening, acquire data across a wide m/z range (e.g., 100-1000) to detect all ionizable compounds in the sample.[26]
-
Selected Ion Monitoring (SIM): For targeted quantification of known compounds, monitor only the specific m/z of the [M-H]⁻ ion for each analyte. This significantly improves sensitivity and reduces data complexity.
-
Tandem MS (MS/MS): For maximum selectivity and confident identification, use Multiple Reaction Monitoring (MRM). The precursor ion ([M-H]⁻) is selected, fragmented, and a specific product ion is monitored. This process is highly specific and is the gold standard for quantification in complex matrices.[13]
-
Making the Right Choice: Application-Driven Decisions
-
Choose HPLC-UV when:
-
Performing routine quality control analysis where the target analytes are known and present at relatively high concentrations (ppm level).[28][29]
-
Working with a limited budget and a need for robust, easy-to-operate instrumentation.[7][12]
-
The sample matrix is relatively simple and free from major interferences.
-
-
Choose LC-MS when:
-
Analyzing complex biological or food matrices where high selectivity is required to resolve analytes from interferences.[11][30][31]
-
Trace-level quantification is necessary, requiring the highest sensitivity (ppb or ppt levels).[8][32]
-
The goal is to identify unknown compounds or to definitively confirm the identity of knowns through structural elucidation (metabolomics, natural product discovery).[30][33]
-
References
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Guillén, D. A., et al. (1996). Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. Journal of Agricultural and Food Chemistry. [Link]
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Muguruma, Y., Nunome, M., & Inoue, K. (2022). A Review on the Foodomics Based on Liquid Chromatography Mass Spectrometry. Chemical and Pharmaceutical Bulletin. [Link]
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(2025). High-Performance Liquid Chromatography Applications in Food Analysis. AZoM. [Link]
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Saim, N. B., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. [Link]
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(n.d.). Elaboration and validation of methods for quantitative analysis of phenolic compounds and flavonoids in the extracts of higher fungi. Semantic Scholar. [Link]
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Gašić, U. M., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Analytical Methods. [Link]
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Rohman, A., et al. (2022). Possibilities of Liquid Chromatography Mass Spectrometry (LC-MS)-Based Metabolomics and Lipidomics in the Authentication of Meat Products: A Mini Review. Molecules. [Link]
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(2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies. [Link]
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(2023). Quantitative determination of phenols in surface water on LC/MS/MS with APCI interface. Separation Science. [Link]
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Kumar, P. (2021). Recent applications of HPLC in food analysis: A mini review. International Journal of Advanced Engineering, Management and Science. [Link]
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Al-Bukhari, S. M. S., et al. (2023). Understanding LC/MS‐Based Metabolomics: A Detailed Reference for Natural Product Analysis. Scilit. [Link]
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Oroian, M. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. [Link]
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Guyot, S., et al. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Molecules. [Link]
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Akasaka, K. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry. [Link]
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Rocío-Bautista, P., et al. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules. [Link]
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(2010). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Theseus. [Link]
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(n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. LinkedIn. [Link]
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Greenwood, M. (2021). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? News-Medical.net. [Link]
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Jaitz, L., et al. (2010). LC–MS/MS analysis of phenols for classification of red wine according to geographic origin, grape variety and vintage. ResearchGate. [Link]
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Sternberg, Z., et al. (2011). Comparison of methods for determination of polyphenols in wine by HPLC-UV/VIS, LC/MS/MS and spectrophotometry. ResearchGate. [Link]
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Shakoor, A., et al. (2020). Targeted analysis of phenolic compounds by LC-MS. Protocols.io. [Link]
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Cajka, T. (2024). (PDF) Liquid chromatography–mass spectrometry-based metabolomics approaches for foodomics research. ResearchGate. [Link]
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Akasaka, K. (2017). (PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. ResearchGate. [Link]
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Akasaka, K., et al. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Scirp.org. [Link]
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Oroian, M. A., et al. (2021). (PDF) LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. ResearchGate. [Link]
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(n.d.). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. International Journal of Pharma and Bio Sciences. [Link]
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Guyot, S., et al. (2013). (PDF) Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. ResearchGate. [Link]
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The Discerning Nature of Phenol: A Guide to Steric Hindrance Effects in Ortho vs. Para Substitution
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of aromatic chemistry, the electrophilic substitution of phenols is a cornerstone reaction, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and industrial compounds. The hydroxyl group of phenol is a powerful activating, ortho, para-directing substituent, a fundamental concept familiar to any organic chemist.[1][2] This strong directing effect stems from the donation of a lone pair of electrons from the oxygen atom into the aromatic ring through resonance, thereby increasing the electron density at the ortho (2 and 6) and para (4) positions.[3] This activation makes these positions highly susceptible to attack by electrophiles.[4]
However, the textbook explanation of electronic effects alone does not capture the full picture. The regioselectivity of these reactions—the preference for substitution at one position over another—is a delicate interplay between electronic activation and steric hindrance. This guide provides an in-depth comparison of ortho versus para substitution in phenols, elucidating the critical role of steric effects with supporting experimental data and detailed protocols. Understanding and controlling this selectivity is paramount for efficient and targeted synthesis in research and drug development.
The Electronic Influence: Why Ortho and Para?
The hydroxyl group's activating and directing nature is best understood by examining the resonance structures of the phenol molecule and the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during electrophilic aromatic substitution.
When an electrophile attacks the aromatic ring, a positively charged intermediate is formed. For attack at the ortho and para positions, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the hydroxyl group.[4][5] This allows for an additional resonance contributor where the lone pair of electrons on the oxygen atom can delocalize to stabilize the positive charge, a significantly stabilizing interaction.[4] In contrast, attack at the meta position does not allow for this direct stabilization by the hydroxyl group's lone pair.
Mechanism of Electrophilic Aromatic Substitution on Phenol
Caption: Steric clash in ortho vs. para attack.
Comparative Experimental Data: Nitration, Bromination, and Friedel-Crafts Alkylation
The following table summarizes the typical product distributions for several common electrophilic aromatic substitution reactions of phenol, illustrating the impact of the electrophile's nature on the ortho:para ratio.
| Reaction | Electrophile/Reagents | Conditions | Ortho Product Yield | Para Product Yield | Primary Factor Influencing Ratio | Reference(s) |
| Nitration | Dilute HNO₃ | Low Temperature (298 K) | ~30-40% | ~15-25% | Hydrogen bonding stabilizes ortho isomer | [1][6] |
| Nitration | NaNO₂ / Tetrabutylammonium Dichromate (TBAD) in CH₂Cl₂ | Reflux | 40% | 40% | Milder, non-acidic conditions | [7] |
| Bromination | Br₂ in CS₂ | Low Temperature | Minor | Major | Steric hindrance | [8] |
| Bromination | N-Bromosuccinimide (NBS), p-TsOH in Methanol | Room Temperature | >86% (mono-ortho) | - | Directed ortho-bromination | [9][10] |
| Friedel-Crafts Alkylation | tert-butyl chloride / AlCl₃ | - | Minor/Not observed | Major | Extreme steric bulk of electrophile | [11][12][13] |
Note: Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
To provide a practical context, detailed protocols for the nitration and bromination of phenol are outlined below. These procedures serve as a starting point for comparative studies in a research setting.
Workflow for Comparative Analysis of Phenol Substitution
Caption: Experimental workflow for comparing ortho vs. para substitution.
Protocol 1: Nitration of Phenol with Dilute Nitric Acid
This protocol is a classic method that yields a mixture of o- and p-nitrophenol. The isomers are separable by steam distillation due to the intramolecular hydrogen bonding in the ortho isomer, which makes it more volatile.
Materials:
-
Phenol (9.4 g, 0.1 mol)
-
Dilute Nitric Acid (prepared by mixing 10 mL of concentrated HNO₃ with 40 mL of water)
-
Ice bath
-
Steam distillation apparatus
-
Beakers, flasks, and separating funnel
Procedure:
-
Place the phenol in a 250 mL round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add the dilute nitric acid dropwise to the phenol with constant swirling. Maintain the temperature of the reaction mixture below 20 °C.
-
After the addition is complete, allow the mixture to stand at room temperature for about 30 minutes. A dark, oily layer of the nitrophenol mixture will separate.
-
Decant the aqueous layer. Wash the oily layer with cold water (2 x 50 mL).
-
Subject the oily mixture to steam distillation. The more volatile o-nitrophenol will distill over with the steam and solidify in the receiver as yellow crystals.
-
Continue the distillation until no more yellow solid is collected.
-
The less volatile p-nitrophenol will remain in the distillation flask. It can be isolated by cooling the flask, decanting the water, and recrystallizing the residue from hot water.
-
Dry and weigh both isomers to determine the yield and calculate the ortho:para ratio.
Causality: The use of dilute nitric acid and low temperatures helps to prevent polysubstitution and oxidation of the highly reactive phenol ring. Steam distillation is an effective separation technique because the intramolecular hydrogen bonding in o-nitrophenol reduces its boiling point compared to the intermolecularly hydrogen-bonded p-nitrophenol. [6]
Protocol 2: Monobromination of Phenol in a Non-Polar Solvent
This procedure favors the formation of monobrominated products, with a preference for the para isomer due to steric hindrance.
Materials:
-
Phenol (4.7 g, 0.05 mol)
-
Carbon disulfide (CS₂) (50 mL)
-
Bromine (8.0 g, 0.05 mol) in 10 mL of CS₂
-
Ice-salt bath
-
Separating funnel and distillation apparatus
Procedure:
-
Dissolve the phenol in 50 mL of carbon disulfide in a 250 mL three-necked flask fitted with a dropping funnel, a stirrer, and a calcium chloride guard tube.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Add the bromine solution dropwise from the dropping funnel over a period of about 30 minutes with continuous stirring.
-
After the addition is complete, continue to stir the mixture for another hour at the same temperature.
-
Allow the reaction mixture to warm to room temperature. Hydrogen bromide gas will be evolved.
-
Remove the carbon disulfide by distillation on a water bath.
-
The remaining product is a mixture of o- and p-bromophenol. This mixture can be separated by fractional distillation under reduced pressure or by column chromatography.
-
Analyze the fractions by GC-MS or NMR to determine the ortho:para ratio.
Causality: Performing the reaction in a non-polar solvent like CS₂ at low temperatures moderates the reactivity of both phenol and bromine, preventing the formation of the 2,4,6-tribromophenol that is rapidly formed in aqueous solution. [8]The steric bulk of the bromine atom leads to a preference for substitution at the less hindered para position.
Conclusion
The regioselectivity of electrophilic aromatic substitution on phenols is a classic example of the interplay between electronic and steric effects in organic chemistry. While the powerful activating nature of the hydroxyl group directs substitution to the ortho and para positions, steric hindrance from the hydroxyl group itself often favors the formation of the para isomer. The extent of this preference is highly dependent on the size of the incoming electrophile and the reaction conditions. For synthetic chemists, a thorough understanding of these competing factors is crucial for the rational design of reaction pathways to achieve the desired isomer with high selectivity and yield. By carefully selecting reagents and controlling reaction parameters, it is possible to manipulate the ortho:para ratio to favor the desired product, a key consideration in the efficient synthesis of complex molecules.
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5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. (n.d.). Retrieved from [Link]
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Dalal Institute. (n.d.). The Ortho/Para Ratio. Retrieved from [Link]
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NIH. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]
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JoVE. (2025, May 22). Video: ortho–para-Directing Activators: –CH3, –OH, –NH2, –OCH3. Retrieved from [Link]
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A Senior Application Scientist's Guide to Phenol Bromination: A Comparative Efficacy Analysis of NBS and Br₂
The introduction of bromine atoms onto a phenolic ring is a cornerstone transformation in organic synthesis, serving as a critical gateway for the production of pharmaceuticals, agrochemicals, and functional materials. The resulting aryl bromides are versatile intermediates, primed for further functionalization through cross-coupling reactions and other synthetic manipulations.[1][2] However, the choice of brominating agent is far from trivial, with significant implications for reaction selectivity, yield, safety, and environmental impact.
This guide provides an in-depth comparison of two of the most common reagents employed for this purpose: traditional molecular bromine (Br₂) and the more modern N-Bromosuccinimide (NBS). As researchers and process chemists, understanding the nuances of each reagent is paramount to designing efficient, controlled, and safe synthetic routes. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings that dictate reaction outcomes, supported by experimental data and protocols.
Molecular Bromine (Br₂): The Highly Reactive Workhorse
Molecular bromine is a powerful and readily available brominating agent.[3] Its utility stems from its inherent electrophilicity, allowing it to readily participate in electrophilic aromatic substitution (EAS) reactions with activated rings like phenols.
Reactivity and Mechanism
The hydroxyl group (-OH) of phenol is a potent activating group, donating electron density into the benzene ring and making the ortho and para positions highly nucleophilic.[4] When phenol is treated with Br₂, the bromine molecule becomes polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring.
The solvent plays a crucial role in modulating the reactivity of Br₂. In polar protic solvents like water, bromine is highly ionized, leading to a very powerful electrophile.[5][6] This extreme reactivity, coupled with the highly activated nature of the phenol ring, results in a rapid, often uncontrollable reaction that typically leads to polybromination.[7][8] The classic reaction of phenol with bromine water invariably yields a white precipitate of 2,4,6-tribromophenol.[5][6]
In non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the reactivity is tempered, which can favor monobromination.[7][9] However, control remains challenging, and mixtures of ortho- and para-bromophenol, along with di-substituted products, are common.[7][9] A significant drawback of using Br₂ is the stoichiometric production of hydrogen bromide (HBr) gas, a corrosive and hazardous byproduct that can also influence the reaction environment.[3]
Safety and Handling
The practical application of molecular bromine is severely hampered by its hazardous nature. It is a fuming, dark red-brown liquid that is highly corrosive, toxic upon inhalation, and can cause severe chemical burns.[3][10] Its high vapor pressure necessitates handling in a well-ventilated fume hood with specialized personal protective equipment.[3] These safety concerns have driven the development of safer, solid alternatives.[10]
N-Bromosuccinimide (NBS): The Selective and Safer Alternative
N-Bromosuccinimide (NBS) has emerged as a preferred reagent for many bromination reactions due to its ease of handling and enhanced selectivity.[11] It is a white crystalline solid, making it significantly safer and easier to weigh and dispense than liquid bromine.[11][12]
Reactivity and Mechanism
NBS serves as a source of electrophilic bromine, but it delivers it in a much more controlled manner than Br₂. It is thought to act by providing a low, constant concentration of molecular bromine in the reaction mixture or by having the polarized N-Br bond itself act as the electrophile source.[13] This moderation of reactivity is the key to its selectivity.
Crucially, the outcome of NBS bromination can be finely tuned by the choice of reaction conditions:
-
Solvent Effects: Using polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) can influence the regioselectivity. For many electron-rich aromatic compounds, DMF promotes high levels of para-selectivity.[14][15]
-
Acid Catalysis: The addition of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), can significantly enhance the rate and selectivity of the reaction.[16][17] This is particularly effective for achieving selective monobromination. For para-substituted phenols, this method can provide excellent yields of the corresponding ortho-bromo product.[16][18] The proposed mechanism involves the acid coordinating with the phenol, directing the NBS to the ortho position.[16][18]
Selectivity
The primary advantage of NBS over Br₂ is its ability to achieve selective monobromination of phenols.[7] By carefully controlling the stoichiometry (using one equivalent of NBS) and reaction conditions, the rampant polysubstitution seen with bromine water can be completely avoided.[7] Furthermore, as mentioned, regioselectivity between the ortho and para positions can often be directed by the choice of solvent and catalytic additives, a level of control that is difficult to achieve with molecular bromine.[17][18]
Visualizing the Reaction Pathways
To better understand the process, we can visualize the key mechanistic steps.
Caption: General mechanism of electrophilic aromatic substitution on phenol.
Caption: Proposed mechanism for ortho-selective bromination using NBS/p-TsOH.
Head-to-Head Performance Comparison
The table below summarizes the key differences between Br₂ and NBS for the bromination of phenols.
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical Form | Fuming, red-brown liquid | White crystalline solid |
| Reactivity | Very high, difficult to control | Moderate, tunable with conditions |
| Selectivity | Low; often leads to polybromination | High; excellent for monobromination |
| Regiocontrol | Poor; difficult to direct between ortho/para | Good; can be directed with solvents/catalysts |
| Byproducts | Hydrogen Bromide (HBr) gas | Succinimide (solid) |
| Safety & Handling | Highly hazardous, corrosive, toxic, volatile | Relatively safe, easy to handle solid irritant |
| Typical Solvents | Water, CS₂, CH₂Cl₂, Acetic Acid | CH₃CN, DMF, CH₂Cl₂, Methanol |
Field-Proven Experimental Protocols
To illustrate the practical differences, here are three representative protocols.
Protocol 1: Uncontrolled Bromination of Phenol with Bromine Water
This protocol demonstrates the high reactivity of Br₂ in a polar solvent, leading to polysubstitution.
Objective: To synthesize 2,4,6-tribromophenol.
Methodology:
-
Preparation: In a 100 mL flask, dissolve 1.0 g of phenol in 20 mL of distilled water.
-
Reagent Addition: While stirring at room temperature, add bromine water (a saturated solution of Br₂ in water) dropwise to the phenol solution.
-
Observation: Continue addition until the reddish-brown color of the bromine water persists, indicating the reaction is complete. A voluminous white precipitate will form.[6][8]
-
Isolation: Filter the white precipitate of 2,4,6-tribromophenol using a Büchner funnel.
-
Purification: Wash the solid with a dilute solution of sodium bisulfite to remove excess bromine, followed by cold water. Recrystallize from an ethanol-water mixture if necessary.
Expected Outcome: A high yield of the trisubstituted product, demonstrating a lack of selectivity.
Protocol 2: Selective para-Monobromination of Phenol with NBS
This protocol showcases the controlled monobromination achievable with NBS.
Objective: To synthesize 4-bromophenol.
Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 2.0 g of phenol (1.0 eq) in 30 mL of acetonitrile (CH₃CN). Cool the flask in an ice bath to 0-5 °C.[19]
-
Reagent Addition: Add 3.78 g of N-Bromosuccinimide (1.0 eq) to the solution in portions over 15 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into 100 mL of cold water.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 4-bromophenol.
Expected Outcome: A good yield of the monosubstituted para-product with minimal formation of ortho- or di-substituted byproducts.
Protocol 3: Selective ortho-Bromination of p-Cresol with NBS and p-TsOH
This protocol demonstrates the power of acid catalysis to direct regioselectivity with NBS.
Objective: To synthesize 2-bromo-4-methylphenol.
Methodology:
-
Preparation: In a 100 mL flask, dissolve 2.16 g of p-cresol (1.0 eq) and 0.38 g of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq) in 40 mL of ACS-grade methanol.[16]
-
Reagent Solution: In a separate beaker, prepare a 0.1 M solution of NBS by dissolving 3.56 g (1.0 eq) in methanol.
-
Controlled Addition: Add the NBS solution to the p-cresol mixture dropwise via an addition funnel over 20-25 minutes at room temperature.[16]
-
Reaction Completion: After the addition is complete, stir for an additional 5-10 minutes. Monitor by TLC.
-
Work-up and Isolation: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure. Add water and extract with diethyl ether. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to yield the crude product, which can be further purified by chromatography.
Expected Outcome: A high yield and excellent selectivity for the mono ortho-brominated product.[16]
Conclusion and Expert Recommendations
The choice between molecular bromine and N-Bromosuccinimide is a clear case of balancing reactivity, safety, and the desired synthetic outcome.
-
Choose Molecular Bromine (Br₂) when:
-
Polybromination (e.g., creating 2,4,6-tribromophenol) is the specific goal.
-
Cost is a primary driver and the necessary safety infrastructure to handle highly corrosive and toxic liquid bromine is in place.
-
-
Choose N-Bromosuccinimide (NBS) when:
-
Selectivity is critical. NBS is the superior choice for achieving controlled monobromination.
-
Regiochemical control is required. The ability to direct substitution to the ortho or para position using specific solvents or catalysts is a significant advantage.
-
Safety and ease of handling are priorities. As a stable, crystalline solid, NBS mitigates the severe hazards associated with Br₂, making it ideal for both academic research and scale-up operations.[10][11]
-
For the modern synthetic chemist, the enhanced control, selectivity, and vastly improved safety profile make N-Bromosuccinimide the recommended first-line reagent for the majority of phenol bromination applications. The initial investment in a slightly more expensive reagent is overwhelmingly justified by the gains in reaction precision, reduced purification efforts, and a safer laboratory environment.
References
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]
-
Harrowven, A. N., et al. (2019). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 24(19), 3563. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556–2562. [Link]
-
Azizi, S. N., et al. (2010). Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. Iranian Journal of Organic Chemistry, 2(1), 338-342. [Link]
-
Chem.wisc.edu. (2019). N-Bromosuccinimide. University of Wisconsin-Madison Chemistry Department Resources. [Link] (Note: While the original link might be broad, the context refers to general chemical information often housed on such university domains). A more direct link for this specific information is often found within chemical supplier data or encyclopedias like Wikipedia.
-
Organic-Chemistry.org. (n.d.). Bromination. Common Organic Chemistry. [Link]
-
Fujisaki, S., et al. (1993). Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan, 66(5), 1576-1579. [Link]
-
Oberhauser, T. (1997). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry, 62(13), 4504–4506. [Link]
-
Podgoršek, A., et al. (2009). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Tetrahedron, 65(22), 4429-4439. [Link]
-
Wang, Z., et al. (2020). A convenient and efficient H2SO4-promoted regioselective monobromination of phenol derivatives using N-bromosuccinimide. Synthetic Communications, 50(4), 542-553. [Link]
-
Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science. [Link]
-
Lenardão, E. J., et al. (2021). Sustainable bromination of organic compounds: A critical review. Green Chemistry, 23(1), 137-160. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Reagent Guides. [Link]
-
ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv Preprint. [Link]
-
Scribd. (n.d.). Bromination Method for Chemists. Scribd Document. [Link] (Note: This is a placeholder for a typical document found on platforms like Scribd detailing organic chemistry methods).
-
Manac Inc. (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS). Chemia. [Link]
-
Khan Academy. (2022). Bromination of Phenols. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Save My Exams. (2025). Nitration & Bromination of Phenol. Revision Note. [Link]
-
Gallard, H., & von Gunten, U. (2002). The bromination kinetics of phenolic compounds in aqueous solution. Water Research, 36(1), 68-76. [Link]
-
Scribd. (n.d.). Estimation of Phenol by Bromination Method. Scribd Document. [Link]
-
Chamseddine, Z. (2024). Bromination of Phenol. YouTube. [Link] (Note: This is a placeholder for a typical educational video demonstrating the procedure).
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry Blog. [Link]
-
Masson, G., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Organic & Biomolecular Chemistry, 16(20), 3848–3857. [Link]
-
ResearchGate. (n.d.). The intermediates in the interaction of phenols with N-bromosuccinimide. ResearchGate Publication. [Link]
-
Indian Chemical Society. (n.d.). Kinetics of Bromination of Phenols. Journal of the Indian Chemical Society. [Link] (Note: This is a representative link for a society journal).
-
Pearson. (2023). Reaction of Br2 and FeBr3 with phenol. Pearson Education. [Link] (Note: Specific content links from large publishers can be transient; this represents a typical source for textbook-level reaction information).
-
ResearchGate. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents. ResearchGate Publication. [Link]
-
Gallard, H., & von Gunten, U. (2002). Rate constants of reactions of bromine with phenols in aqueous solution. Water Research, 36(1), 68-76. [Link]
-
Vedantu. (n.d.). When phenol is treated with bromine water the product class 12 chemistry CBSE. Vedantu. [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Khan Academy. [Link]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]
-
Quora. (2021). What is the chemical reaction to show the action of bromine water on phenol? Quora. [Link]
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Topic: Cross-Reactivity Studies of 4-(2-Bromoethoxy)phenol in Complex Mixtures
An In-Depth Technical Guide
A Senior Application Scientist's Comparative Guide to Ensuring Analytical Specificity
This guide provides a comprehensive comparison of immunological and chromatographic methodologies for the quantitative analysis of 4-(2-Bromoethoxy)phenol in complex biological matrices. As drug development and environmental monitoring demand increasing analytical rigor, understanding and mitigating the risk of cross-reactivity is paramount. This document evaluates the performance of Enzyme-Linked Immunosorbent Assays (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing supporting principles, detailed experimental protocols, and a clear framework for selecting the appropriate technique.
The Analytical Challenge: Specificity in a Complex World
Introduction to this compound
This compound is a phenolic compound characterized by a bromoethoxy group attached to a phenol ring. Its structure makes it a relevant case study for analytical challenges encountered with metabolites of pharmaceuticals, industrial intermediates, or environmental contaminants. The accurate quantification of such molecules is often complicated by the presence of structurally similar compounds within the sample matrix.
The Inevitability of Cross-Reactivity and Matrix Interference
In drug development and toxicology, analytes are rarely measured in a clean solvent. They exist within complex biological matrices like plasma, urine, or tissue homogenates, which contain a vast array of endogenous and exogenous compounds.
-
Cross-Reactivity occurs when an analytical method detects compounds structurally similar to the target analyte, leading to a false-positive signal or over-quantification.[1][2] In immunoassays, this happens when an antibody binds to a non-target molecule that shares a similar epitope.[2][3]
-
Matrix Effect is a different phenomenon, primarily associated with mass spectrometry, where co-eluting compounds from the sample matrix affect the ionization efficiency of the target analyte, causing signal suppression or enhancement.[4][5][6]
Distinguishing between these two sources of error is critical for robust method development. The validation of any analytical method must demonstrate its suitability for the intended purpose, a requirement underscored by regulatory bodies like the FDA and EMA.[7][8][9]
Core Methodologies: A Comparative Analysis
Ligand-Binding Assays (LBA): The High-Throughput Approach
Ligand-binding assays, particularly competitive ELISAs, are frequently used for rapid screening of small molecules due to their high throughput and sensitivity. However, their reliance on the specificity of a single antibody-antigen binding event makes them susceptible to cross-reactivity, especially with phenolic compounds which share a common structural backbone.[1][10]
An antibody developed against this compound will primarily recognize specific features of the molecule. However, other phenolic compounds present in the sample that share the core phenol structure or similar side-chain conformations may also bind to the antibody, albeit with lower affinity.[3] This leads to competition with the intended target and generates a signal that does not accurately reflect the concentration of only this compound. The degree of cross-reactivity can even vary depending on the assay format and reagent concentrations.[11]
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an antibody intended for this compound quantification.
-
Plate Coating: Coat a 96-well high-binding microplate with a this compound-protein conjugate (e.g., BSA-conjugated) at 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBST). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard.
-
Prepare serial dilutions of each potential cross-reactant (e.g., phenol, 4-bromophenol, hydroquinone) at concentrations significantly higher than the expected range of the target analyte.
-
In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody (at a pre-optimized concentration). Incubate for 30 minutes.
-
Transfer 100 µL of the antibody/analyte mixture to the coated and blocked assay plate. Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody species). Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, but perform 5 washes.
-
Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of 1M H₂SO₄ to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the 50% inhibitory concentration (IC50) for the target analyte and each potential cross-reactant. The percent cross-reactivity is calculated as: % Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) * 100
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Specificity Standard
LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its high specificity and sensitivity.[5] It achieves this by combining the physical separation of compounds via liquid chromatography with mass-based detection, which is made highly specific by monitoring a unique precursor-to-product ion transition (Multiple Reaction Monitoring, MRM).
LC-MS/MS provides two dimensions of specificity:
-
Chromatographic Retention Time: Different compounds will travel through the HPLC column at different speeds, allowing them to be separated in time before reaching the detector.
-
Mass-to-Charge Ratio (m/z): The mass spectrometer isolates the specific parent ion of the target analyte and fragments it, monitoring for a specific daughter ion. A signal is only generated if a compound has both the correct retention time and the correct mass transition.
This dual specificity makes it highly unlikely for an interfering compound to be misidentified as the analyte. However, the technique is susceptible to matrix effects, which must be carefully evaluated during method validation.[4][12]
The following diagram outlines the workflow for quantifying this compound in a complex matrix like plasma using LC-MS/MS.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or blank matrix, or standard), add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be determined during method development).
-
MRM Transitions:
-
This compound: Determine precursor ion [M-H]⁻ or [M+H]⁺ and optimize fragmentation to find a stable, high-intensity product ion.
-
Internal Standard (SIL-IS): Determine corresponding transition.
-
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
Specificity Validation:
-
Analyze blank matrix from at least six different sources to check for endogenous interferences at the retention time of the analyte.
-
Analyze the blank matrix spiked with high concentrations of structurally related compounds (e.g., potential metabolites, co-administered drugs) to confirm they do not produce a signal in the analyte's MRM channel at the correct retention time.
-
Head-to-Head Performance Evaluation
The choice between an LBA and an LC-MS/MS method depends on the specific requirements of the study, such as throughput needs, required specificity, and available resources.
Quantitative Data Summary
The following table provides an objective comparison of the expected performance characteristics for each method when analyzing this compound in human plasma.
| Parameter | Competitive ELISA | LC-MS/MS | Rationale & Causality |
| Specificity | Moderate to High | Very High | ELISA specificity is limited by antibody cross-reactivity. LC-MS/MS uses orthogonal separation (retention time + mass transition), providing superior specificity. |
| Sensitivity (LOD) | ~0.1 - 1 ng/mL | ~0.01 - 0.1 ng/mL | LC-MS/MS typically offers a 10-fold or greater sensitivity advantage due to lower background noise and more efficient ionization. |
| Throughput | High (~200-300 samples/day) | Moderate (~100-150 samples/day) | ELISA in a 96-well format allows for parallel processing of many samples. LC-MS/MS is a serial technique, with each sample run taking several minutes. |
| Matrix Effect | Low (addressed by dilution) | High (must be validated) | Matrix effects are a primary concern in LC-MS/MS, requiring evaluation of ion suppression/enhancement.[4][12] ELISAs are less prone but can be affected by non-specific binding. |
| Development Time | Long (antibody generation) | Moderate (instrument optimization) | Developing and validating a specific monoclonal antibody can take many months. An LC-MS/MS method can often be developed and validated in a few weeks. |
| Cost per Sample | Low | High | ELISA reagents are generally less expensive than the operational and maintenance costs of an LC-MS/MS system. |
| Required Expertise | Moderate | High | Operating and troubleshooting an LC-MS/MS system requires a specialized skill set. |
Conclusion and Recommendations
Both ELISA and LC-MS/MS are powerful techniques, but they serve different purposes in the analysis of this compound in complex mixtures.
-
Recommendation for ELISA: This method is best suited for high-throughput screening applications where a high degree of specificity is not the primary endpoint. For example, in early discovery phases to rank-order compounds or in environmental monitoring to detect the presence/absence of a class of compounds. Its utility is critically dependent on a thorough initial validation of cross-reactivity against all relevant analogous structures.
-
Recommendation for LC-MS/MS: This method is the definitive choice for regulatory submissions, clinical trials, and any study where accurate, specific quantification is non-negotiable . Its superior specificity ensures that the data generated is robust, reliable, and defensible. While lower in throughput and higher in cost, the confidence it provides in the data is essential for critical decision-making in drug development.
Ultimately, the choice of method must be fit-for-purpose and justified by a rigorous validation process that directly addresses the challenges of the specific analyte and matrix .[7][8][9]
References
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United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from UNODC website. [Link]
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Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from Bioanalysis Zone. [Link]
-
BioPharm International. (2003, November 1). Method Validation Guidelines. Retrieved from BioPharm International. [Link]
-
Lee, H. J., et al. (2014). Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. Journal of Food Protection, 77(10), 1796-1802. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from ijppr.humanjournals.com. [Link]
-
Welch, K. D., et al. (2017). Polyvinylpolypyrrolidone reduces cross-reactions between antibodies and phenolic compounds in an enzyme-linked immunosorbent assay for the detection of ochratoxin A. Food Chemistry, 215, 139-144. [Link]
-
Souza, I. D., & Queiroz, M. E. C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 39(s11), 21-23. [Link]
-
FTS Lifesciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from FTS Lifesciences. [Link]
-
Asterand Bio. (n.d.). GLP Tissue Cross Reactivity Testing. Retrieved from Asterand Bio. [Link]
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Lee, H. J., et al. (2014). Cross-Reactivity of Antibodies with Phenolic Compounds in Pistachios during Quantification of Ochratoxin A by Commercial Enzyme-Linked Immunosorbent Assay Kits. ResearchGate. [Link]
-
HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from HistologiX. [Link]
-
Lafka, T. I., et al. (2015). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. MDPI. [Link]
-
Leach, M. W., et al. (2010). Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. mAbs, 2(5), 558-567. [Link]
-
Herrera-Balandrano, D. D., et al. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 25(11), 2588. [Link]
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Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from Pharmaguideline. [Link]
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National Center for Biotechnology Information. (n.d.). 4-(2-Bromoethyl)phenol. PubChem Compound Database. Retrieved from [Link]
-
Kalili, K. M., & de Villiers, A. (2011). Recent developments in the HPLC separation of phenolic compounds. ResearchGate. [Link]
-
Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. [Link]
-
Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from Gyros Protein Technologies. [Link]
-
Timchalk, C., et al. (2007). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Toxicology in Vitro, 21(5), 975-982. [Link]
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Establishing a Primary Reference Standard for 4-(2-Bromoethoxy)phenol: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and development, the purity and characterization of intermediates are paramount to ensuring the safety and efficacy of final drug products. This guide provides a comprehensive framework for the establishment of a primary reference standard for 4-(2-Bromoethoxy)phenol, a key building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of analytical methodologies and in-depth protocols to ensure the highest level of scientific integrity.
Introduction: The Critical Role of a Reference Standard
A reference standard serves as a highly purified and well-characterized substance used as a benchmark for analytical measurements. For a crucial intermediate like this compound (CAS No: 31406-95-8)[1], the availability of a robust reference standard is essential for:
-
Accurate quantification in reaction monitoring and final product release testing.
-
Identification and control of impurities that may arise during synthesis.
-
Ensuring batch-to-batch consistency in manufacturing processes.
This guide will detail the process of creating an in-house primary reference standard for this compound, from synthesis and purification to comprehensive characterization and comparison with commercially available alternatives.
Synthesis and Purification of this compound
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from hydroquinone reacts with 1,2-dibromoethane.
Synthetic Pathway: Williamson Ether Synthesis
The reaction proceeds by the deprotonation of one of the hydroxyl groups of hydroquinone by a suitable base, forming a phenoxide ion. This nucleophile then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion.
Figure 1: Synthetic pathway for this compound via Williamson ether synthesis.
Detailed Synthesis Protocol
Materials:
-
Hydroquinone
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of hydroquinone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Add 1,2-dibromoethane (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification by Column Chromatography
The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Identification and Management of Potential Impurities
A critical aspect of establishing a reference standard is the identification and control of potential impurities. In the Williamson ether synthesis of this compound, the following impurities are plausible:
-
Unreacted Starting Materials: Residual hydroquinone and 1,2-dibromoethane.
-
Dialkylated Product: 1,2-bis(4-hydroxyphenoxy)ethane, formed by the reaction of the product with another molecule of hydroquinone.
-
Over-alkylation Product: 1-bromo-2-(4-(2-bromoethoxy)phenoxy)ethane, where the remaining hydroxyl group of the product reacts with another molecule of 1,2-dibromoethane.
Figure 2: Potential impurity formation pathways.
Careful control of stoichiometry and reaction conditions, followed by efficient purification, is crucial to minimize these impurities.
Comprehensive Characterization of the In-House Reference Standard
A primary reference standard must be rigorously characterized to confirm its identity and purity. The following analytical techniques are essential:
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.
While experimentally-verified spectra for this compound are not widely available in public databases, the expected spectral data based on its structure and data from similar compounds are presented below for comparison.
Table 1: Expected Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (AA'BB' system), two triplets for the ethoxy protons (-O-CH₂-CH₂-Br), and a singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | Signals for the four distinct aromatic carbons, and two signals for the ethoxy carbons. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of C₈H₉BrO₂ (217.06 g/mol ), with a characteristic isotopic pattern for bromine.[1] |
| FTIR | A broad O-H stretch for the phenol, C-H stretches for the aromatic and aliphatic protons, C-O stretching for the ether and phenol, and a C-Br stretch. |
Purity Assessment
The purity of the established reference standard must be determined using orthogonal analytical methods.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A primary method for assessing purity and quantifying impurities.
-
Quantitative NMR (qNMR): A powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.
Experimental Protocols for Characterization and Purity
The following protocols provide a framework for the analysis of the in-house this compound reference standard.
HPLC-UV Method for Purity Determination
Instrumentation: HPLC system with a UV detector. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). Flow Rate: 1.0 mL/min. Detection Wavelength: 280 nm. Injection Volume: 10 µL. Sample Preparation: Dissolve a known amount of the standard in the mobile phase.
Figure 3: General workflow for HPLC analysis.
Quantitative NMR (qNMR) for Absolute Purity
Instrumentation: High-resolution NMR spectrometer. Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆). Procedure:
-
Accurately weigh the in-house this compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons, molecular weights, and masses of the analyte and the internal standard.
Comparison with Commercially Available Alternatives
While a certified reference material for this compound from a major pharmacopeia may not be readily available, several chemical suppliers offer this compound.[2] It is crucial to perform a head-to-head comparison of the in-house established primary reference standard with these commercial products.
Table 2: Comparative Analysis of this compound Sources
| Parameter | In-House Primary Standard | Commercial Alternative (Example) |
| Purity (HPLC) | Determined by validated in-house method. | As stated on the Certificate of Analysis (CoA); verify in-house. |
| Purity (qNMR) | Determined by in-house qNMR protocol. | Typically not provided; can be determined in-house. |
| Characterization Data | Comprehensive (¹H NMR, ¹³C NMR, MS, FTIR). | Often limited; may require in-house confirmation. |
| Traceability | Traceable to a certified internal standard for qNMR. | Traceability may not be clearly defined. |
| Cost | Initial investment in synthesis and characterization. | Varies by supplier and purity grade. |
Conclusion and Recommendations
Establishing a well-characterized in-house primary reference standard for this compound is a critical step for any research or development program utilizing this intermediate. The synthesis via Williamson ether synthesis, followed by rigorous purification and comprehensive characterization using a suite of analytical techniques including HPLC and qNMR, ensures a reliable and accurate standard.
While commercial sources provide a convenient alternative, their characterization and purity should be independently verified. For critical applications in drug development, the establishment of an in-house primary reference standard provides the highest level of confidence and control over the analytical process.
References
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PubChem. 4-Bromo-2-methoxyphenol. Available from: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Available from: [Link]
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ResearchGate. Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available from: [Link]
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ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available from: [Link]
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Journal of the Indian Chemical Society. View of Synthesis, Characterization And Photophysical Study of 2-[(E)-[( 4 Bromo-2-Fluorophenyl) Imino) Methyl] Phenol As An Organic Light Emmiting Diode Compound. Available from: [Link]
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ResearchGate. (PDF) (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Available from: [Link]
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Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available from: [Link]
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ResearchGate. Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. Available from: [Link]
-
The Good Scents Company. 4-(2-methoxyethyl) phenol. Available from: [Link]
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Navigating the Analytical Maze: A Guide to Inter-Laboratory Comparison of Methods for Halogenated Organics
This guide provides an in-depth comparison of common analytical methods for halogenated organics, supported by experimental data and field-proven insights. It delves into the critical practice of inter-laboratory comparisons, offering a framework for establishing robust and self-validating analytical systems.
The Analytical Arsenal: A Comparative Overview
The choice of analytical technique is fundamentally dictated by the physicochemical properties of the target halogenated compounds, the sample matrix, and the desired sensitivity and selectivity.[1][2] Three primary techniques dominate the landscape: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Combustion Ion Chromatography (CIC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile halogenated organic compounds that are thermally stable.[2] Its high chromatographic resolution makes it ideal for separating complex mixtures of congeners, such as polychlorinated biphenyls (PCBs) and organochlorine pesticides.[1][3]
-
Principle of Operation: Samples are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
-
Strengths:
-
Limitations:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a versatile and powerful technique for a broader range of halogenated organics, particularly those that are non-volatile, thermally labile, or highly polar.[2] This includes many modern pesticides, pharmaceuticals, and per- and polyfluoroalkyl substances (PFAS).
-
Principle of Operation: Compounds are separated in a liquid mobile phase based on their interactions with a stationary phase in a column. The eluent from the column is then introduced into a mass spectrometer for detection and quantification.
-
Strengths:
-
Limitations:
-
Chromatographic resolution for complex isomeric mixtures can be lower than GC.
-
Matrix effects, where components of the sample other than the analyte of interest interfere with the ionization process, can be more pronounced.
-
Outperforms GC-MS/MS for most pesticide classes except for legacy organochlorine pesticides.[3][8]
-
Combustion Ion Chromatography (CIC)
CIC offers a different approach, focusing on the determination of total halogen content rather than individual compounds.[1] This makes it a valuable screening tool and a method for assessing total organic halogen (TOX) levels.
-
Principle of Operation: The sample is combusted at a high temperature in an oxygen-rich atmosphere, converting all halogenated organic compounds into hydrogen halides (HX). These gases are then absorbed into an aqueous solution and analyzed by ion chromatography to determine the concentration of fluoride, chloride, bromide, and iodide ions.
-
Strengths:
-
Provides a measure of the total halogen content, which can be a useful parameter for environmental monitoring and regulatory compliance.[1]
-
Relatively simple and rapid analysis.
-
-
Limitations:
-
Does not provide information on the specific halogenated compounds present.[1]
-
Speciation of the halogens is not possible.
-
Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of GC-MS/MS and LC-MS/MS for the analysis of a representative suite of halogenated organic compounds.
| Parameter | GC-MS/MS | LC-MS/MS | Typical Analytes |
| Applicability | Volatile & Semi-Volatile, Thermally Stable | Polar, Non-Volatile, Thermally Labile | PCBs, Organochlorine Pesticides, Dioxins |
| Sensitivity | Excellent (sub-ppb to ppt) | Excellent (sub-ppb to ppt) | Modern Pesticides, PFAS, Pharmaceuticals |
| Selectivity | Very High | Very High | |
| Matrix Effects | Generally Lower | Can be Significant | |
| Sample Prep | Often requires extraction and cleanup; may need derivatization | Often requires extraction and cleanup; less need for derivatization | |
| Throughput | Moderate | Moderate to High |
The Cornerstone of Confidence: Inter-Laboratory Comparison
The analysis of halogenated organics is often performed in different laboratories for regulatory monitoring, research collaboration, or quality control in manufacturing. To ensure that the data generated by these different entities are comparable and reliable, a structured inter-laboratory comparison program is essential.[9] Such programs, often referred to as proficiency testing (PT), serve to assess the performance of laboratories and the methods they employ.[10]
Designing a Robust Inter-Laboratory Study
A successful inter-laboratory comparison is built on a foundation of careful planning and execution.[9] The key steps are outlined below.
Caption: Workflow for a comprehensive inter-laboratory comparison study.
The Role of Certified Reference Materials (CRMs)
The use of well-characterized and homogeneous test materials is critical to the success of an inter-laboratory comparison. Certified Reference Materials (CRMs) are the gold standard for this purpose.[11] CRMs are materials with one or more property values that are certified by a technically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The use of CRMs allows for an objective assessment of the trueness of the results obtained by participating laboratories.[12]
Statistical Evaluation of Performance
The data generated from an inter-laboratory comparison must be subjected to rigorous statistical analysis to provide meaningful insights into laboratory performance. International standards such as ISO 13528 provide a framework for the statistical methods used in proficiency testing.[13][14]
One of the most common performance indicators is the z-score . The z-score indicates how far a laboratory's result deviates from the assigned value (often the consensus value from all participating laboratories) in terms of the standard deviation for proficiency assessment.[15]
The formula for calculating the z-score is:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment
The interpretation of z-scores is generally as follows:[15]
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance (warning signal)
-
|z| ≥ 3: Unsatisfactory performance (action signal)
Caption: Interpretation of z-scores in proficiency testing.
In addition to z-scores, other statistical measures such as repeatability and reproducibility are crucial for evaluating the precision of the analytical methods themselves, as defined in ISO 5725.[12][16][17][18][19]
Experimental Protocols: A Practical Guide
To illustrate the practical application of these principles, the following section provides a generalized, step-by-step methodology for an inter-laboratory comparison of halogenated pesticides in a soil matrix using GC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize thoroughly to ensure uniformity.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a centrifuge tube.
-
Add an internal standard solution.
-
Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone and hexane).
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
-
Clean-up using Solid-Phase Extraction (SPE):
-
Condition a silica gel SPE cartridge with hexane.
-
Load the combined extract onto the cartridge.
-
Wash the cartridge with a less polar solvent to remove interferences.
-
Elute the target analytes with a more polar solvent mixture.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Instrumental Analysis: GC-MS/MS
-
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) equipped with an autosampler.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature gradient to ensure separation of the target analytes.
-
Injection: Pulsed splitless injection of 1 µL of the final extract.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for each target analyte, with at least two transitions monitored for confirmation.
-
Calibration: A multi-point calibration curve prepared from certified reference standards.
-
Conclusion: A Commitment to Quality
The inter-laboratory comparison of analytical methods for halogenated organics is a continuous journey, not a destination. It requires a commitment to scientific rigor, a deep understanding of the analytical techniques, and a collaborative spirit among participating laboratories. By embracing the principles outlined in this guide—from the judicious selection of analytical methods to the meticulous execution of inter-laboratory studies and the robust statistical evaluation of data—researchers and scientists can build a foundation of trust in their analytical results. This, in turn, empowers informed decision-making in critical areas of drug development, environmental protection, and public health.
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ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization. URL: [Link]
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ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization. URL: [Link]
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ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. URL: [Link]
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ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. International Organization for Standardization. URL: [Link]
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BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. British Standards Institution. URL: [Link]
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ISO 5725-3:1994 Accuracy (trueness and precision) of measurement methods and results — Part 3: Intermediate measures of the precision of a standard measurement method. International Organization for Standardization. URL: [Link]
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SIST ISO 5725-1:2024 - Accuracy (trueness and precision) of measurement methods and results - Part 1: General principles and definitions. Slovenian Institute for Standardization. URL: [Link]
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Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. URL: [Link]
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ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparisons. ANSI Webstore. URL: [Link]
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Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 124-142. URL: [Link]
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Shapypro. (2025). Z-Score in Proficiency Testing: Understanding ISO 13528. URL: [Link]
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T. T. T. Nguyen, et al. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(8), 1015-1024. URL: [Link]
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Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. URL: [Link]
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ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. QUALITAT. URL: [Link]
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de Boer, J., & Law, R. J. (2016). First worldwide UNEP interlaboratory study on persistent organic pollutants (POPs), with data on polychlorinated biphenyls and organochlorine pesticides. TrAC Trends in Analytical Chemistry, 84, 1-13. URL: [Link]
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Agilent Technologies. (2004). Sample Preparation Fundamentals for Chromatography. URL: [Link]
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Umweltbundesamt. (2019). EVALUATION OF THE INTERLABORATORY COMPARISON TEST Sum parameters SP03. URL: [Link]
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Allard, A., & Amarouche, S. (2012). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer, the French institutional repository for marine and ocean sciences. URL: [Link]
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Alder, L., Greulich, K., Kempe, G., & Vieth, B. (2006). Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS?. Mass spectrometry reviews, 25(6), 838–865. URL: [Link]
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ISO 13528:2022 Statistical Methods For Use in Proficiency Testing by Interlaboratory Comparison. Scribd. URL: [Link]
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CPI International. Pesticides. URL: [Link]
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Norwegian Institute of Public Health. (2003). Interlaboratory Comparison on Dioxins in Food 2001. URL: [Link]
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Norwegian Institute of Public Health. (2024). Interlaboratory Comparison on POPs in Food 2024. URL: [Link]
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Shimadzu. Comparison of LC/MS and GC/MS Techniques. URL: [Link]
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Wise, S. A., et al. (2014). Characterization of certified reference material for quantification of polychlorinated biphenyls and organochlorine pesticides in fish. Analytical and bioanalytical chemistry, 406(24), 5891–5902. URL: [Link]
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Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and bioanalytical chemistry, 405(24), 7615–7642. URL: [Link]
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Lehotay, S. J. (2011). Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. Pesticides - Strategies for Pesticides Analysis. URL: [Link]
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Norwegian Institute of Public Health. Interlaboratory Comparison of Persistent Organic Pollutants in food (ILC POPs). URL: [Link]
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Norwegian Institute of Public Health. (2009). Interlaboratory Comparison on Dioxins in Food 2009. URL: [Link]
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UNEP. (2018). Bi-ennial Global Interlaboratory Assessment on Persistent Organic Pollutants – Third Round 2016/2017, Organochlorine Pesticides, PCBs and Brominated Flame Retardants. Semantic Scholar. URL: [Link]
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Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642. URL: [Link]
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Van den Eede, N., et al. (2012). The International Validation of Bio- and Chemical-Analytical Screening Methods for Dioxins and Dioxin-Like PCBs: The DIFFERENCE Project Rounds 1 and 2. Talanta, 93, 196-205. URL: [Link]
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Agilent Technologies. GC/MS/MS Pesticide Residue Analysis. URL: [Link]
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National Institute of Standards and Technology. (2023). Reference materials for emerging and legacy organic contaminants. URL: [Link]
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Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642. URL: [Link]
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Malisch, R., & Fiedler, H. (2012). Intercomparison study for the determination of selected polychlorinated biphenyls (PCBs) in feed matrices. Chemosphere, 86(5), 499-506. URL: [Link]
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IUPAC. (1995). Performance characteristics of analytical processes. Pure and Applied Chemistry, 67(4), 649-666. URL: [Link]
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Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. URL: [Link]
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Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. URL: [Link]
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Pozo, K., et al. (2023). Persistent organic pollutants in air across the globe using a comparative passive air sampling method. Environmental Pollution, 340, 122788. URL: [Link]
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Gonçalves, C., & Alpendurada, M. F. (2017). Sample Preparation Methods for Determination of Pollutants in Solid and Complex Environmental Matrices: Mass Spectrometry Based Approaches. Current Organic Chemistry, 21(11), 1010-1031. URL: [Link]
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Lab Manager. (2025). Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. URL: [Link]
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ALS. Dioxins and Dioxin-like PCBs analysis. URL: [Link]
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Polkowska, Z., et al. (2006). Determination of POPs in environmental matrices - Proficiency tests for Polish laboratories. Journal of the Polish Chemical Society, 51(7-8), 1475-1484. URL: [Link]
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ielab. (2024). Proficiency Testing Schemes ielab 2025. URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Bromoethoxy)phenol
Introduction: Beyond the Benchtop—A Commitment to Safety and Sustainability
In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis, characterization, and application. However, the life cycle of a chemical does not end when an experiment is complete. Responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, sustainable, and ethical research environment. 4-(2-Bromoethoxy)phenol, a valuable intermediate, presents specific disposal challenges due to its halogenated structure. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in scientific principles and field-proven best practices. Our goal is to empower you, our fellow scientists, to handle this substance with the expertise and confidence required, ensuring safety for ourselves, our colleagues, and the environment.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can extrapolate its likely hazard profile from structurally similar brominated phenols. This proactive risk assessment is the first step in a self-validating safety protocol.
Based on data from analogous compounds such as 4-Bromophenol and 4-(2-Bromoethyl)phenol, the anticipated hazards are summarized below.[1][2]
| Hazard Category | Anticipated Classification & Statement | Rationale and Implication for Handling |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed (H302)[2] | Ingestion can cause significant health damage. Strict prohibition of eating, drinking, or smoking in the lab is critical.[3][4] In case of accidental ingestion, rinse the mouth and seek immediate medical attention.[3] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation (H315)[2] | Direct contact can cause redness and irritation. Mandates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[5] |
| Eye Damage/Irritation | Category 2: Causes serious eye irritation (H319)[2] | Vapors, dust, or splashes pose a significant risk to vision. Chemical safety goggles or a face shield are non-negotiable personal protective equipment (PPE).[5][6] |
| Target Organ Toxicity | Category 3: May cause respiratory irritation (H335)[2] | Inhalation of dust or vapors can irritate the respiratory tract. All handling of the solid or solutions should occur in a certified chemical fume hood to minimize inhalation risk.[5][7] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1][8] | Improper disposal can cause significant harm to ecosystems. This underscores the absolute prohibition of drain disposal and the necessity of controlled hazardous waste management.[2][9] |
Part 2: The Core Principle—Waste Segregation
The single most critical step in the disposal of this compound is its correct classification and segregation as a halogenated organic waste .[10] This is not an arbitrary classification; it is based on the fundamental chemistry of the compound and the specific requirements of its ultimate disposal pathway, which is typically high-temperature incineration.[10][11]
Why Segregation is Non-Negotiable:
-
Disposal Technology: Halogenated compounds, when incinerated, produce acidic gases such as hydrogen bromide (HBr).[12] Hazardous waste incinerators are equipped with specialized "scrubbers" to neutralize these acidic gases. Mixing halogenated waste with non-halogenated streams needlessly contaminates a much larger volume of waste, driving up disposal costs significantly as the entire volume must then be treated as halogenated.[9][13]
-
Safety and Compatibility: this compound, like other phenols, may be incompatible with strong oxidizing agents or strong bases.[4][6] Keeping waste streams separate prevents unforeseen and potentially dangerous chemical reactions within the waste container.[5][13]
The following diagram illustrates the initial decision-making process for waste segregation at the point of generation.
Part 4: Emergency Procedures for Spills
Even with meticulous planning, spills can occur. A prepared response is essential to mitigate exposure and environmental release.
-
Minor Spill (<50 mL, contained):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: Ensure the chemical fume hood is operational. If the spill is outside a hood, evacuate the immediate area. [4] 3. PPE: Wear your standard PPE, including double-nitrile gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads. [4][11]Do not use combustible materials like paper towels for a liquid spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container. [6]All cleanup materials are now considered hazardous waste.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste. [5]
-
-
Major Spill (>50 mL or uncontained):
-
EVACUATE: Immediately evacuate the laboratory and close the doors.
-
ALERT: Activate the nearest fire alarm and alert your institution's emergency response team (e.g., Environmental Health & Safety). [4][14] 3. Provide the emergency responders with the name of the chemical and a copy of the Safety Data Sheet, if available.
-
Part 5: Final Disposal Pathway
Once your waste container is full (typically 75-80% capacity to allow for expansion), it is ready for final disposal. [13]
-
Licensed Contractor: The disposal of hazardous waste is a highly regulated process and must be handled by a licensed and certified hazardous waste contractor. [5][15]Your institution's Environmental Health & Safety (EH&S) department will coordinate this.
-
Manifest System: The waste will be tracked from your lab to its final destination using a hazardous waste manifest system, ensuring a legal and environmentally sound "cradle-to-grave" chain of custody as required by the Resource Conservation and Recovery Act (RCRA). [15][16]* Ultimate Fate: As a halogenated organic compound, the final and most effective disposal method for this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). [10][11] By adhering to this comprehensive guide, you are not only ensuring compliance with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
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HAZARDOUS WASTE SEGREGATION. Bucknell University.
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Proper Disposal of 4-Bromo-2-methoxyphenol: A Guide for Laboratory Professionals. BenchChem.
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
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CHEMICAL WASTE GUIDELINE: Halogenated Solvents. Temple University, Environmental Health and Radiation Safety.
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SAFETY DATA SHEET - 4-Bromophenol. Thermo Fisher Scientific.
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SAFETY DATA SHEET - 4-Bromo-2-chlorophenol. Fisher Scientific.
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268.
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SAFETY DATA SHEET - 4-Bromophenol (Second Source). Fisher Scientific.
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4-Bromo-2-(2-hydroxyethyl)phenol Safety Data Sheet. AK Scientific, Inc.
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7.2 Organic Solvents. Cornell University, Environmental Health and Safety.
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SAFETY DATA SHEET - 4-(2-Bromoethoxy)benzonitrile. Sigma-Aldrich.
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SAFETY DATA SHEET - 1-Bromo-4-ethoxybenzene. Sigma-Aldrich.
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SAFETY DATA SHEET - 4-(2-Bromoethyl)phenol. Sigma-Aldrich.
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Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes. U.S. Environmental Protection Agency.
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2-BROMO-6-METHOXY-PHENOL SDS. ECHEMI.
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Phenol, 4-bromo-2-ethyl-5-methoxy- Safety Data Sheets(SDS). LookChem.
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OSHA Method 32: Phenol and Cresol. Occupational Safety and Health Administration.
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4-Bromo-2-chlorophenol Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.
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4-Bromo Phenol MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
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4-(2-Bromoethyl)phenol. PubChem, National Institutes of Health.
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Material Safety Data Sheet - 1-(2-Bromoethoxy)-4-nitrobenzene. Cole-Parmer.
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4-Bromo-2-methoxyphenol. PubChem, National Institutes of Health.
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Standard Operating Procedure - Phenol. Yale Environmental Health & Safety.
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
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FACT SHEET: PHENOL. UC Berkeley, Office of Environment, Health & Safety.
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PHENOL. Occupational Safety and Health Administration.
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Other Disposal Guidance. U.S. Environmental Protection Agency.
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How can I dispose phenol? ResearchGate Discussion.
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OSHA Method PV2039: 2-Methoxyphenol; 3-Methoxyphenol; 4-Methoxyphenol. Occupational Safety and Health Administration.
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Laboratory Safety Guidance. Occupational Safety and Health Administration.
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40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR :: 40 CFR Part 266.
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
